molecular formula C45H78O2 B15551027 Cholesteryl Petroselaidate

Cholesteryl Petroselaidate

Cat. No.: B15551027
M. Wt: 651.1 g/mol
InChI Key: ZKWZNIBZTIHATC-SKTCQOBTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl Petroselaidate is a useful research compound. Its molecular formula is C45H78O2 and its molecular weight is 651.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-6-enoate

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h17-18,26,35-36,38-42H,7-16,19-25,27-34H2,1-6H3/b18-17+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

ZKWZNIBZTIHATC-SKTCQOBTSA-N

Origin of Product

United States

Foundational & Exploratory

Cholesteryl Petroselaidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl Petroselaidate is a cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol in biological systems. It is the ester formed from cholesterol and petroselaidic acid, a trans-isomer of oleic acid. While specific research on this compound is limited, this guide provides a comprehensive overview based on the established knowledge of cholesteryl esters as a class, including their synthesis, properties, and analytical methods. This document also explores the potential biological significance of this molecule, drawing inferences from the known activities of its constituent parts.

Introduction

Cholesteryl esters are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol, resulting in a more hydrophobic molecule than free cholesterol.[1] This increased hydrophobicity allows for efficient packing within lipoprotein particles for transport in the bloodstream and storage in lipid droplets within cells.[2][3] this compound is specifically the ester of cholesterol and petroselaidic acid ((E)-6-octadecenoic acid).[4] Its isomeric counterpart, derived from the cis-isomer petroselinic acid, is also known. The physical and biological properties of individual cholesteryl esters are largely determined by the nature of their fatty acid chains, including length and degree of unsaturation.[5]

Chemical and Physical Properties

Structure and Nomenclature
  • IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-6-enoate

  • Synonyms: Cholesterol, 6-octadecenoate, (E)-[4]

  • CAS Number: 19485-81-5[4]

  • Molecular Formula: C45H78O2[4]

  • Molecular Weight: 651.1 g/mol [4]

Predicted Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These values are primarily based on its chemical structure and data for similar cholesteryl esters.

PropertyValueSource
Molecular Weight 651.1 g/mol [4]
Molecular Formula C45H78O2[4]
Purity >99% (Commercially available standard)[4]
Storage Temperature Freezer[4]

Note: Specific experimental values for melting point, boiling point, and solubility of this compound are not available in the cited literature. The physical state of cholesteryl esters is complex, with the potential to exist in crystalline, liquid crystalline, and liquid states depending on temperature and the specific fatty acid chain.[5]

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, general methods for the synthesis of cholesteryl esters are well-established.

General Synthesis of Cholesteryl Esters

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid. One efficient method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst for the reaction between cholesterol and the desired fatty acid in a solvent like toluene (B28343) at elevated temperatures.[3] Another approach involves the reaction of cholesterol with fatty acid anhydrides, which can provide high yields.[6]

Illustrative Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification Cholesterol Cholesterol CrudeProduct Crude this compound Cholesterol->CrudeProduct PetroselaidicAcid Petroselaidic Acid PetroselaidicAcid->CrudeProduct Catalyst Catalyst (e.g., Ph3P·SO3) Catalyst->CrudeProduct Solvent Solvent (e.g., Toluene) Solvent->CrudeProduct Heat Heat (e.g., 110°C) Heat->CrudeProduct Purification Purification (e.g., Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Cholesteryl Ester (General)

This is a generalized protocol based on the synthesis of other cholesteryl esters and should be optimized for this compound.

  • Reactant Preparation: Dissolve equimolar amounts of cholesterol and petroselaidic acid in toluene.

  • Catalyst Addition: Add a catalytic amount of triphenylphosphine-sulfur trioxide adduct to the reaction mixture.[3]

  • Reaction: Heat the mixture at 110°C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Analytical Methodologies

The analysis of cholesteryl esters, including this compound, typically involves chromatographic separation followed by detection using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like cholesteryl esters.[7]

Experimental Protocol: GC-MS Analysis (General)

  • Lipid Extraction: Extract total lipids from the sample using a method such as the Bligh and Dyer protocol.[7][8]

  • Derivatization (Optional but common): Although not always necessary for cholesteryl esters, derivatization can improve chromatographic properties.

  • GC Separation:

    • Column: Use a suitable capillary column, such as an Agilent CP-Sil 8 CB.[9]

    • Carrier Gas: High-purity helium.[9]

    • Temperature Program: An example program could be an initial temperature of 100°C held for 4 minutes, ramped to 318°C at 10°C/min, and held for 6 minutes.[9]

  • MS Detection:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Analysis: Monitor for characteristic fragment ions of cholesteryl esters. A prominent fragment ion for many cholesteryl esters is the cholestane (B1235564) positive ion at m/z 369.3.[10][11]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is well-suited for the analysis of less volatile and thermally labile compounds.[12][13]

Experimental Protocol: HPLC-MS Analysis (General)

  • Lipid Extraction: Extract lipids from the sample as described for GC-MS.

  • HPLC Separation:

    • Column: A reverse-phase column, such as a Zorbax ODS, is often used.[14]

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50, v/v).[13][14]

    • Detection: UV detection at 210 nm can be used, but mass spectrometry provides greater specificity and sensitivity.[13][14]

  • MS Detection:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.

    • Analysis: Monitor for the parent ion of this compound and its characteristic fragments. The use of lithiated adducts can enhance ionization and provide lipid class-specific fragmentation.[10]

Illustrative Analytical Workflow:

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Chromatography Chromatography (GC or HPLC) Extraction->Chromatography MS Mass Spectrometry Chromatography->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: A typical workflow for the analysis of this compound.

Biological Significance and Signaling

While direct studies on the biological roles and signaling pathways of this compound are lacking, insights can be drawn from the functions of cholesteryl esters and petroselaidic acid.

Role of Cholesteryl Esters in Cellular Processes

Cholesteryl esters are key players in cholesterol homeostasis. Their synthesis is catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT).[1] This process is crucial for preventing the accumulation of free cholesterol, which can be toxic to cells.[15] Cholesteryl esters are also involved in cellular signaling by modulating the composition and function of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling protein assembly.[1]

Potential Signaling Pathways

The esterification of cholesterol is itself a signaling event. For instance, increased cholesterol esterification has been linked to cell proliferation and invasion in certain cancers, a process that can be dependent on the PKCζ/ERK1/2 pathway.[15] The inhibition of cholesterol esterification can lead to an accumulation of cells in the G1 phase of the cell cycle, suggesting a role in cell cycle progression.[16]

Hypothesized Signaling Cascade:

G cluster_input Stimulus cluster_pathway Signaling Pathway cluster_output Cellular Response Stimulus Growth Factors / Oncogenic Signals PKC_ERK PKCζ/ERK1/2 Activation Stimulus->PKC_ERK ACAT ACAT Activation PKC_ERK->ACAT CE_Formation Increased Cholesteryl Ester Formation ACAT->CE_Formation Proliferation Cell Proliferation CE_Formation->Proliferation Invasion Cell Invasion CE_Formation->Invasion

Caption: A potential signaling pathway involving cholesterol esterification.

Biological Activities of Petroselaidic Acid

The fatty acid component, petroselaidic acid, is the trans-isomer of petroselinic acid. Petroselinic acid and its derivatives have been shown to possess various biological activities, including antidiabetic, antibacterial, and antifungal properties.[17] Furthermore, petroselinic acid has been found to suppress type I interferon signaling pathways, suggesting a role in modulating immune responses.[18] It is plausible that this compound could serve as a delivery or storage form of petroselaidic acid, which may then exert its own biological effects upon hydrolysis.

Conclusion

This compound is a specific molecular species within the broader class of cholesteryl esters. While detailed technical data for this individual compound is scarce, a robust understanding of its chemistry, synthesis, and analysis can be built upon the extensive knowledge of cholesteryl esters in general. The potential biological activities of its petroselaidic acid moiety suggest that this compound may have uncharacterized roles in cellular signaling and physiology. Further research is warranted to elucidate the specific properties and functions of this molecule, which could open new avenues in drug development and the understanding of lipid metabolism in health and disease.

References

Topic: The Biological Role of Cholesteryl Petroselaidate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholesteryl esters are the primary storage and transport form of cholesterol in mammals, playing a pivotal role in cellular lipid homeostasis. Their composition is determined by the availability of both cholesterol and various fatty acyl-CoAs. This technical guide addresses the hypothesized biological role of a specific, non-canonical cholesterol ester: Cholesteryl Petroselaidate. Direct research on this molecule is not present in existing literature; therefore, this document extrapolates its metabolic fate and cellular impact based on the well-established principles of cholesterol ester metabolism and the known biological effects of its constituent parts: cholesterol and petroselaidic acid, a trans-monounsaturated fatty acid. We project that this compound is synthesized by ACAT enzymes, stored in lipid droplets, and hydrolyzed by cholesterol esterases. The incorporation of petroselaidic acid, a trans-fatty acid, suggests potential downstream consequences, including altered lipoprotein metabolism and cellular stress, mirroring the known detrimental effects of dietary trans-fats. This guide provides a theoretical framework, summarizes relevant quantitative data from related lipids, details essential experimental protocols for investigation, and presents visual diagrams of the hypothesized metabolic and experimental pathways.

Introduction to Cholesterol Ester Metabolism

Cholesterol esters (CEs) are highly nonpolar lipids formed through the esterification of a fatty acid to the hydroxyl group of cholesterol.[1][2] This conversion is a critical step in cellular cholesterol management. By converting free cholesterol, which can be toxic in excess, into inert CEs, cells can safely store cholesterol in cytosolic lipid droplets.[3][4] The synthesis and breakdown of CEs are tightly regulated processes central to maintaining membrane integrity, lipid droplet dynamics, and cellular signaling.[1]

Synthesis and Hydrolysis: The primary enzyme responsible for CE synthesis in the endoplasmic reticulum (ER) is Acyl-CoA:cholesterol acyltransferase (ACAT), which exists in two isoforms, ACAT1 and ACAT2.[1][5] ACAT transfers a fatty acyl group from an acyl-CoA molecule to cholesterol.[1] Conversely, the breakdown of CEs back into free cholesterol and fatty acids is mediated by hydrolases, such as neutral cholesterol ester hydrolase (nCEH) in the cytosol and acid cholesterol ester hydrolase (aCEH) in lysosomes.[1][3] Dysregulation of CE metabolism is a hallmark of numerous pathologies, including atherosclerosis and neurodegenerative diseases.[1][2]

The Constituent Molecules: Cholesterol and Petroselaidic Acid

To understand the likely role of this compound, we must first consider its components.

  • Cholesterol: A fundamental sterol in mammalian cells, essential for the structural integrity of cell membranes and as a precursor for steroid hormones, vitamin D, and bile acids.[6] Its intracellular concentration is meticulously controlled.

  • Petroselaidic Acid: This is the trans-isomer of petroselinic acid (cis-6-octadecenoic acid).[7][8] As a trans-fatty acid (TFA), it falls into a class of lipids known for their adverse effects on cardiovascular health. Dietary TFAs are known to elevate low-density lipoprotein (LDL) cholesterol while simultaneously decreasing high-density lipoprotein (HDL) cholesterol, creating a pro-atherogenic lipid profile.[9][10]

Hypothesized Metabolism and Biological Role of this compound

The metabolic pathway of this compound can be logically inferred from the general pathways of CE metabolism.

3.1. Synthesis by ACAT: this compound would be synthesized from cholesterol and petroselaidoyl-CoA by ACAT1 or ACAT2. However, ACAT enzymes exhibit substrate specificity. Studies have shown that ACAT1 preferentially utilizes oleoyl-CoA (a cis-monounsaturated fatty acid) over other saturated and polyunsaturated fatty acids.[5][11] While direct data is unavailable, it is plausible that petroselaidoyl-CoA, due to its trans configuration, is a less preferred substrate for ACAT than its cis counterpart or oleoyl-CoA. Despite this, its formation is biochemically feasible, particularly in cellular environments where petroselaidic acid is abundant.

3.2. Storage and Hydrolysis: Once synthesized, this compound would be partitioned into the neutral lipid core of cytosolic lipid droplets, effectively sequestering it from membranes.[3] These stored esters can be mobilized by nCEH to release free cholesterol for cellular needs and petroselaidic acid.[1]

3.3. Potential Cellular and Systemic Effects: The biological impact of this compound is likely dictated by the effects of TFAs.

  • Altered Lipoprotein Profile: A key mechanism by which TFAs exert their harmful effects is by increasing the activity of the Cholesteryl Ester Transfer Protein (CETP).[12] CETP facilitates the transfer of CEs from HDL to LDL and very-low-density lipoproteins (VLDL).[2][10] Increased CETP activity leads to lower HDL-cholesterol and higher LDL-cholesterol.[12] If this compound is incorporated into lipoproteins, it would become a substrate for this detrimental process.

  • Suppressed Esterification/Hydrolysis: Some studies have shown that diets rich in TFAs can suppress the overall activity of cholesterol esterifying and hydrolyzing enzymes in certain tissues, potentially leading to dysregulated lipid metabolism.[13]

The overall hypothesized metabolic pathway and its systemic implications are visualized below.

Metabolic_Pathway_of_Cholesteryl_Petroselaidate cluster_Cell Cellular Metabolism cluster_Systemic Systemic Effect (Lipoprotein Transport) Chol Free Cholesterol ACAT ACAT 1 / 2 Chol->ACAT PA_CoA Petroselaidoyl-CoA (from Petroselaidic Acid) PA_CoA->ACAT CP Cholesteryl Petroselaidate LD Lipid Droplet (Storage) CP->LD Sequestration CP_lipo Cholesteryl Petroselaidate CP->CP_lipo Incorporation into Lipoproteins nCEH nCEH LD->nCEH Mobilization PA Petroselaidic Acid ACAT->CP Esterification nCEH->Chol Hydrolysis nCEH->PA HDL HDL CETP CETP (Activity increased by trans-fats) HDL->CETP LDL LDL / VLDL CETP->LDL note Result: - Decreased HDL-C - Increased LDL-C CETP->note CP_lipo->CETP

Caption: Hypothesized metabolic fate and systemic impact of this compound.

Quantitative Data

No quantitative data exists for this compound specifically. The following tables provide context by summarizing data for total cholesterol esters and the impact of related fatty acids on metabolism.

Table 1: Cholesterol and Cholesteryl Ester Content in Various Mammalian Cell Lines (Data extrapolated from recent LC-MS profiling studies[6][14])

Cell LineTissue of OriginFree Cholesterol (nmol/mg protein)Total Cholesteryl Esters (nmol/mg protein)
HEK293T Human Embryonic Kidney45.8 ± 5.21.5 ± 0.3
HeLa Human Cervical Cancer55.1 ± 6.13.2 ± 0.7
RAW 264.7 Mouse Macrophage60.3 ± 7.54.5 ± 1.1
3T3-L1 Mouse Adipocyte38.9 ± 4.02.1 ± 0.5

Table 2: Substrate Preference of ACAT1 Enzyme (Relative activity based on studies of recombinant ACAT1[11][15])

Acyl-CoA Substrate (18-Carbon)Relative Esterification Rate (%)
Oleoyl-CoA (18:1, cis-Δ9) 100%
Stearoyl-CoA (18:0, saturated) ~40-50%
Linoleoyl-CoA (18:2, polyunsaturated) ~80-90%
Petroselaidoyl-CoA (18:1, trans-Δ6) Not Determined (Hypothesized to be <100%)

Table 3: Effect of a High Trans-Fatty Acid Diet on Human Lipoproteins (Data summarized from controlled dietary studies[12])

Lipoprotein ParameterDiet Effect (vs. Saturated or Cis-Unsaturated Fat)
LDL-Cholesterol Increased
HDL-Cholesterol Decreased
CETP Activity Increased (~15-20%)

Experimental Protocols

Investigating the biological role of this compound requires a multi-step approach involving lipid extraction, analysis, and visualization.

5.1. Protocol 1: Total Lipid Extraction from Cultured Cells

This protocol is adapted from standard Folch and Bligh-Dyer methods for total lipid extraction.[16][17][18]

  • Cell Harvesting: Culture cells to ~80-90% confluency. For suspension cells, pellet 1-5 x 10^6 cells by centrifugation. For adherent cells, wash with cold PBS, then scrape into a glass tube.

  • Homogenization: Add 1 mL of a cold 2:1 (v/v) Chloroform:Methanol mixture to the cell pellet. Vortex vigorously for 2 minutes to homogenize and precipitate protein.

  • Phase Separation: Add 200 µL of water (or 0.9% NaCl) to the homogenate to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette or syringe and transfer to a new glass tube. Avoid disturbing the protein interface.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried lipid film at -80°C under an inert atmosphere (e.g., argon) until analysis.[17]

5.2. Protocol 2: Analysis of Cholesteryl Esters and their Fatty Acid Profile

This involves two parallel mass spectrometry workflows.

Experimental_Workflow cluster_LCMS Workflow A: Intact CE Analysis cluster_GCMS Workflow B: Fatty Acid Profile Analysis start Dried Lipid Extract (from Protocol 1) reconstitute_lcms Reconstitute in Mobile Phase start->reconstitute_lcms saponify Saponification (Hydrolyze Esters) start->saponify lcms LC-MS/MS Analysis (e.g., Reverse Phase) reconstitute_lcms->lcms data_lcms Data Analysis: - Identify this compound - Quantify against standards lcms->data_lcms derivatize Derivatization (e.g., to FAMEs) saponify->derivatize gcms GC-MS Analysis derivatize->gcms data_gcms Data Analysis: - Identify Petroselaidic Acid - Quantify FA composition gcms->data_gcms

Caption: Dual workflow for comprehensive analysis of Cholesteryl Esters.

  • A. Intact Cholesteryl Ester Analysis (LC-MS/MS): [6][19][20]

    • Sample Prep: Re-dissolve the dried lipid extract in a suitable solvent for reverse-phase liquid chromatography (e.g., Acetonitrile:Isopropanol).

    • Chromatography: Inject the sample onto a C18 column to separate lipid classes.

    • Mass Spectrometry: Use a high-resolution mass spectrometer operating in positive ion mode. Cholesteryl esters ionize poorly but can be detected as ammonium (B1175870) adducts [M+NH4]+.[19]

    • Identification: Identify this compound by its specific precursor ion mass-to-charge ratio (m/z) and characteristic fragmentation pattern (loss of the fatty acid).

  • B. Fatty Acid Composition Analysis (GC-MS): [16][21][22]

    • Hydrolysis (Saponification): Cleave the ester bond by heating the lipid extract with methanolic NaOH or KOH.

    • Derivatization: Convert the released free fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) using an agent like BF3-methanol.[16]

    • Extraction: Extract the FAMEs into an organic solvent like hexane.

    • GC-MS Analysis: Inject the FAMEs onto a GC column for separation. The mass spectrometer will identify petroselaidic acid methyl ester based on its retention time and mass spectrum.

5.3. Protocol 3: Visualization of Intracellular Lipid Droplets

This protocol uses Nile Red, a fluorescent dye that strongly fluoresces in hydrophobic environments, to visualize lipid droplets.[23][24]

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy. Treat with petroselaidic acid or other compounds as required.

  • Staining Solution: Prepare a working solution of Nile Red (e.g., 500 nM) in a suitable buffer (like PBS or HHBS) from a concentrated DMSO stock.[23]

  • Live Cell Staining: Wash cells with buffer and incubate with the Nile Red working solution for 10-15 minutes at 37°C, protected from light.[25]

  • Fixation (Optional): For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde for 15 minutes before staining. Avoid alcohol-based fixatives which can dissolve lipids.[26]

  • Washing: Gently wash the cells two to three times with buffer to remove excess dye.

  • Imaging: Mount the coverslips or place the dish on a fluorescence microscope. Visualize lipid droplets using an appropriate filter set (e.g., excitation ~550 nm, emission ~630 nm for red fluorescence).[23]

Conclusion

While this compound has not been the subject of direct scientific inquiry, a robust hypothesis regarding its metabolic role and biological impact can be formulated from established lipid biochemistry. It is likely a minor, but potentially significant, component of the cellular cholesteryl ester pool, especially under conditions of high trans-fatty acid exposure. Its formation by ACAT and storage in lipid droplets represent a standard metabolic fate. However, the identity of its fatty acid component—petroselaidic acid—implicates it in the adverse systemic effects associated with trans-fats, particularly the pro-atherogenic shift in lipoprotein profiles via CETP. The experimental protocols detailed herein provide a clear roadmap for researchers to investigate this hypothesis, quantify the presence of this molecule in biological systems, and elucidate its precise contribution to cellular metabolism and disease.

References

A Technical Discourse on Cholesteryl Petroselaidate and Cholesteryl Petroselinate: Structure, Function, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters, formed from the esterification of cholesterol with fatty acids, are pivotal lipids in cellular structure, signaling, and metabolism.[1] This technical guide provides an in-depth comparison of two specific cholesteryl esters: Cholesteryl Petroselaidate and Cholesteryl Petroselinate. These molecules are the esters of cholesterol with petroselaidic acid and petroselinic acid, respectively, which are trans and cis isomers of 6-octadecenoic acid. While direct comparative research on these two compounds is limited, this paper extrapolates their characteristics based on the well-documented properties of their constituent fatty acids and the general behavior of cholesteryl esters. We will delve into their structural differences, inferred physicochemical properties, potential biological significance, and relevant experimental methodologies.

Introduction to Cholesteryl Esters

Cholesteryl esters are significantly more hydrophobic than free cholesterol and are the primary form in which cholesterol is stored in cells and transported in plasma.[2] They are synthesized through the action of acyl-CoA:cholesterol acyltransferase (ACAT) within cells and lecithin-cholesterol acyltransferase (LCAT) in the bloodstream.[3] These stored esters are found in lipid droplets and can be hydrolyzed by cholesterol ester hydrolases to release free cholesterol for various cellular functions, including membrane synthesis and steroid hormone production.[4][5] Dysregulation of cholesteryl ester metabolism is implicated in several diseases, including atherosclerosis and certain neurological disorders.[3][4]

Structural and Physicochemical Differentiation

The fundamental difference between this compound and Cholesteryl Petroselinate lies in the stereochemistry of their fatty acid moieties. Petroselinic acid is the cis-isomer (Z), while petroselaidic acid is the trans-isomer (E) of 6-octadecenoic acid.[6][7] This seemingly subtle variation in the geometry of the double bond has profound effects on the molecule's overall shape and, consequently, its physical properties.

The cis double bond in petroselinic acid introduces a distinct kink in the hydrocarbon chain. In contrast, the trans double bond in petroselaidic acid results in a more linear, extended conformation, similar to that of saturated fatty acids.[8] This structural variance is expected to influence how these cholesteryl esters pack in biological membranes and lipid droplets, affecting membrane fluidity and the formation of lipid microdomains.[1]

Diagram 1: Chemical Structures

G cluster_petroselinate Cholesteryl Petroselinate (cis-isomer) cluster_petroselaidate This compound (trans-isomer) petroselinate petroselinate petroselaidate petroselaidate

Caption: Comparative structures of Cholesteryl Petroselinate and this compound.

Table 1: Comparison of Parent Fatty Acids and Inferred Properties of their Cholesteryl Esters

PropertyPetroselinic Acid (cis-6-Octadecenoic acid)Petroselaidic Acid (trans-6-Octadecenoic acid)Cholesteryl Petroselinate (Inferred)This compound (Inferred)
CAS Number 593-39-5[9]593-40-8[8]19485-80-4[10]19485-81-5[11]
Molecular Formula C₁₈H₃₄O₂[9]C₁₈H₃₄O₂[8]C₄₅H₇₈O₂[10]C₄₅H₇₈O₂
Molecular Weight 282.46 g/mol [9]282.47 g/mol [8]651.1 g/mol [10]651.1 g/mol
Melting Point 30 °C[12]Data not readily availableLikely lower melting pointLikely higher melting point
Molecular Shape Kinked/BentLinear/StraightBulkier, less compactMore linear, can pack more tightly
Membrane Packing Disrupts tight packingPacks more tightly, similar to saturated estersMay increase membrane fluidityMay decrease membrane fluidity

Biological Significance and Potential Roles in Signaling

The biological activities of this compound and Cholesteryl Petroselinate are largely unexplored. However, insights can be drawn from the known functions of their parent fatty acids and the general roles of cholesteryl esters in cellular signaling.

Petroselinic acid has been shown to possess a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[9][12] It has been investigated for its potential in modulating lipid metabolism and for its applications in cosmetics.[12][13] In HepG2 cells, trans-petroselinic acid (petroselaidic acid) was found to increase the cellular content of triacylglycerols and cholesterol esters and to upregulate genes involved in fatty acid and cholesterol synthesis.[14]

Cholesteryl esters are integral to several signaling pathways. They are key components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[1] By modulating the composition and fluidity of these rafts, cholesteryl esters can influence the activity of various receptors and signaling proteins.[1] The cholesterol esterification pathway itself is now considered a signaling route, implicated in the control of the cell cycle and in pathological conditions like Alzheimer's disease, where it regulates the formation of amyloid-β-induced signaling complexes.[15][16]

Given the structural differences, it is plausible that Cholesteryl Petroselinate and this compound could have differential effects on these processes. The "kinked" structure of Cholesteryl Petroselinate might lead to a greater disruption of membrane order, potentially altering the localization and function of signaling molecules within lipid rafts to a different extent than the more linear this compound.

Diagram 2: Hypothetical Role in a Signaling Pathway

G receptor GPCR/RTK ac ACAT receptor->ac activates ce Cholesteryl Petroselinate or This compound ac->ce synthesizes cholesterol Free Cholesterol cholesterol->ac fatty_acid Petroselinic Acid or Petroselaidic Acid fatty_acid->ac ld Lipid Droplet Storage ce->ld downstream Downstream Signaling (e.g., ERK1/2, Cell Proliferation) ce->downstream modulates

Caption: Generalized signaling pathway involving cholesteryl ester synthesis.

Experimental Protocols

Synthesis of this compound and Cholesteryl Petroselinate

A general and effective method for synthesizing cholesteryl esters is through the esterification of cholesterol with the corresponding fatty acid or its derivative.

Principle: This protocol describes a laboratory-scale synthesis using a fatty acid anhydride, which generally gives high yields.[17] An alternative is a cross-coupling reaction of cholesterol with the corresponding aroyl chloride.[18]

Materials:

  • Cholesterol

  • Petroselinic acid or Petroselaidic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and petroselinic acid (or petroselaidic acid) (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure cholesteryl ester.

  • Confirm the structure and purity using NMR and mass spectrometry.

Diagram 3: Experimental Workflow for Synthesis and Purification

G start Reactants: - Cholesterol - Fatty Acid - DCC/DMAP in DCM reaction Esterification Reaction (0°C to RT, 12-24h) start->reaction filtration Filtration to remove DCU reaction->filtration extraction Work-up: - HCl wash - NaHCO3 wash - Brine wash filtration->extraction drying Drying (Na2SO4) & Concentration extraction->drying purification Silica Gel Column Chromatography drying->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis

References

Cholesteryl Petroselaidate: A Potential Biomarker in Disease Models - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CEs), the storage and transport form of cholesterol, are increasingly recognized for their role in the pathophysiology of various diseases, including atherosclerosis and neurodegenerative disorders. While specific cholesteryl ester species have been identified as potential biomarkers, Cholesteryl Petroselaidate, the ester of cholesterol and petroselinic acid, remains a largely unexplored molecule in this context. This technical guide synthesizes the current understanding of cholesteryl esters as disease biomarkers, providing a framework for investigating the potential of this compound. We detail established experimental protocols for CE analysis, summarize relevant quantitative data from disease models, and illustrate key signaling pathways. This document serves as a comprehensive resource for researchers aiming to explore the biomarker potential of novel cholesteryl ester species.

Introduction: Cholesteryl Esters in Disease

Cholesteryl esters are crucial for maintaining cholesterol homeostasis.[1] Their accumulation within cells and in circulation is a hallmark of several pathological conditions. In atherosclerosis, the buildup of CEs within macrophages in the arterial wall leads to the formation of foam cells, a critical early event in plaque development.[2] Similarly, the accumulation of CEs in the brain has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[3][4] The specific fatty acid composition of CEs can significantly influence their biological activity and biomarker potential.

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid found in plants of the Apiaceae family.[5][6] While its metabolic and signaling roles are not as extensively studied as other fatty acids, its unique structural properties as a positional isomer of oleic acid suggest it may confer specific functions to this compound.[6] This guide explores the potential of this compound as a biomarker by examining the established roles of other CEs in disease.

Quantitative Data on Cholesteryl Esters as Biomarkers

While specific data for this compound is not yet available, studies have quantified other cholesteryl ester species in various disease models. These data provide a benchmark for future investigations into this compound.

Table 1: Cholesteryl Ester Levels in Atherosclerosis Models

Cholesteryl Ester SpeciesModel SystemTissue/FluidFold Change (Disease vs. Control)Reference
Cholesteryl Oleate (18:1)Human Plasma (ACS)PlasmaSignificantly Higher in CAD[7]
Cholesteryl Palmitoleate (16:1)Human Plasma (ACS)PlasmaSignificantly Higher in CAD[7]
Cholesteryl Linoleate (18:2)Human Atherosclerotic PlaquesAortic Tissue3.4 mg/g (in plaque)[8]
Cholesteryl Oleate (18:1)Human Atherosclerotic PlaquesAortic Tissue3.3 mg/g (in plaque)[8]
Cholesteryl Palmitate (16:0)Human Atherosclerotic PlaquesAortic Tissue1.9 mg/g (in plaque)[8]

ACS: Acute Coronary Syndrome; CAD: Coronary Artery Disease

Table 2: Cholesteryl Ester Levels in Neurodegenerative Disease Models

Cholesteryl Ester SpeciesModel SystemTissue/FluidFold Change (Disease vs. Control)Reference
Long-chain CEs (e.g., 32:0, 34:0)Human Plasma (AD)PlasmaReduced in AD[9]
Various CE SpeciesHuntington's Disease PatientsCaudate & PutamenElevated[10]
Various CE SpeciesAlzheimer's Disease Mouse Model (with APOE4)Brain MicrogliaIncreased Accumulation[4]

AD: Alzheimer's Disease

Experimental Protocols for Cholesteryl Ester Analysis

Accurate quantification of cholesteryl esters is critical for biomarker discovery and validation. The following are established methods for the analysis of CEs in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Serum

This method is highly sensitive and specific for the quantification of individual CE species.

Protocol:

  • Sample Preparation:

    • To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing internal standards (e.g., d7-cholesterol, CE 17:0).[11]

    • Vortex and add 750 µL of cold methyl tert-butyl ether (MTBE).[11]

    • Shake at 4°C, then add 188 µL of water to induce phase separation.[11]

    • Centrifuge and collect the upper organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS analysis.[12]

  • LC Separation:

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the characteristic neutral loss of the cholesterol backbone (m/z 368.4) from the protonated molecular ion of the specific cholesteryl ester.[7]

    • Quantify based on the peak area relative to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Tissues

GC-MS is a robust method for the analysis of total fatty acid composition of CEs after hydrolysis.

Protocol:

  • Lipid Extraction:

    • Homogenize tissue samples in a chloroform:methanol mixture (e.g., 2:1, v/v) using a method such as the Bligh-Dyer technique.[14][15]

    • Separate the organic and aqueous phases by adding water and centrifuging.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Derivatization:

    • Evaporate the solvent and saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from the cholesteryl esters.

    • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or methanolic HCl.[16]

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column (e.g., a polar capillary column like those with a polyethylene (B3416737) glycol stationary phase).[16]

    • Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

    • Identify and quantify individual FAMEs by their retention time and mass spectrum, comparing them to known standards.

Signaling Pathways Involving Cholesteryl Esters

The biological effects of cholesteryl esters, particularly oxidized forms, are often mediated through specific signaling pathways, primarily in macrophages.

Oxidized Cholesteryl Ester-Induced Inflammation in Macrophages

Oxidized cholesteryl esters (OxCEs) are potent inflammatory mediators in atherosclerosis.[17] They can activate macrophages through Toll-like receptor 4 (TLR4), leading to foam cell formation and cytokine production.[17][18]

Oxidized_CE_Signaling OxCE Oxidized Cholesteryl Ester TLR4_MD2 TLR4/MD-2 Complex OxCE->TLR4_MD2 SYK SYK TLR4_MD2->SYK PLCg PLCγ SYK->PLCg ERK12 ERK1/2 SYK->ERK12 JNK JNK SYK->JNK PKC PKC PLCg->PKC Macropinocytosis Macropinocytosis & Foam Cell Formation PKC->Macropinocytosis RAC RAC PKC->RAC AP1 AP-1 (Fos/Jun) ERK12->AP1 ERK12->RAC JNK->AP1 Cytokines Inflammatory Cytokines (e.g., MIP-2) AP1->Cytokines NOX2 NOX2 RAC->NOX2 ROS ROS NOX2->ROS ROS->Macropinocytosis

Caption: OxCE-TLR4 signaling cascade in macrophages.

Macrophage Cholesterol Ester Metabolism and Foam Cell Formation

The balance between cholesterol esterification and hydrolysis within macrophages is crucial in the development of atherosclerosis. The uptake of modified lipoproteins, such as oxidized LDL (oxLDL), leads to the accumulation of cholesteryl esters and the formation of foam cells.[2]

Macrophage_CE_Metabolism oxLDL oxLDL SR Scavenger Receptors (CD36, SR-A1) oxLDL->SR Endosome Endosome/ Lysosome SR->Endosome Uptake FreeCholesterol Free Cholesterol Endosome->FreeCholesterol Hydrolysis LAL LAL LAL->Endosome ACAT1 ACAT1 FreeCholesterol->ACAT1 Esterification Efflux Cholesterol Efflux (ABCA1, ABCG1) FreeCholesterol->Efflux LipidDroplet Lipid Droplet (Cholesteryl Esters) ACAT1->LipidDroplet nCEH nCEH LipidDroplet->nCEH Hydrolysis FoamCell Foam Cell Formation LipidDroplet->FoamCell nCEH->FreeCholesterol

Caption: Cholesterol ester metabolism in macrophages.

Future Directions: Investigating this compound

The lack of data on this compound presents a significant research opportunity. Future studies should focus on:

  • Synthesis and Standardization: Chemical synthesis of this compound and its deuterated analog to serve as an analytical standard.

  • Method Development: Optimization of LC-MS/MS methods for the specific and sensitive detection of this compound in biological matrices.

  • In Vitro Studies: Investigating the uptake and metabolism of this compound by relevant cell types, such as macrophages and neurons, and assessing its impact on inflammatory and metabolic signaling pathways.

  • In Vivo Disease Models: Quantifying the levels of this compound in animal models of atherosclerosis and neurodegeneration to determine its correlation with disease progression.

  • Clinical Studies: Measuring this compound levels in human cohorts to validate its potential as a clinical biomarker.

Conclusion

While this compound remains an uncharacterized molecule in the context of disease biomarkers, the established role of other cholesteryl esters provides a strong rationale for its investigation. The analytical techniques and conceptual frameworks outlined in this guide offer a clear path forward for researchers to explore the potential of this compound and other novel lipid species as valuable tools in disease diagnosis, prognosis, and therapeutic development.

References

Cholesteryl Petroselaidate: A Technical Guide on its Chemistry, Synthesis, and Association with Trans Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl petroselaidate (B1239425) is a cholesterol ester formed from cholesterol and petroselaidic acid, a trans fatty acid. This technical guide provides a comprehensive overview of Cholesteryl Petroselaidate, including its chemical properties, synthesis methodologies, and its relationship with trans fatty acids. The document details experimental protocols for its synthesis and analysis, and explores its potential biological implications based on the known activities of its constituent molecules and the broader class of cholesteryl esters. This guide is intended to serve as a foundational resource for researchers in lipid biology, cardiovascular disease, and drug development.

Introduction

Cholesteryl esters are crucial molecules in human physiology, serving as the primary form for cholesterol storage and transport within the body.[1] They are formed by the esterification of cholesterol with a fatty acid.[1] The nature of the fatty acid component significantly influences the physical and biological properties of the resulting cholesteryl ester.

This guide focuses on a specific cholesteryl ester, this compound, which is formed from cholesterol and petroselaidic acid. Petroselaidic acid is the trans isomer of petroselinic acid and is classified as a trans fatty acid.[2][3] Trans fatty acids have garnered significant attention due to their association with adverse cardiovascular outcomes, primarily through their impact on cholesterol metabolism.[4][5] Understanding the properties and biological context of this compound is therefore of interest in the study of lipid metabolism and its role in health and disease.

Chemical and Physical Properties

Table 1: Chemical Identification of this compound

PropertyValueSource
CAS Number 19485-81-5[6]
Molecular Formula C45H78O2[6]
Molecular Weight 651.1 g/mol [6]
Synonyms Cholesterol, 6-octadecenoate, (E)-[6]

The physical state of cholesteryl esters is complex and is influenced by the length and saturation of the fatty acyl chain.[7] They can exist in crystalline, liquid crystal, and liquid states.[7] The presence of a trans double bond in the petroselaidate moiety is expected to influence the packing of the molecules and thus its melting and phase transition temperatures.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. While a specific protocol for this molecule is not detailed in the literature, general methods for the synthesis of cholesteryl esters can be adapted.

Chemical Synthesis

A common method for the chemical synthesis of cholesteryl esters involves the acylation of cholesterol with a fatty acid anhydride (B1165640) or acyl chloride.[1][2]

Experimental Protocol: Chemical Synthesis of this compound

Materials:

Procedure:

  • Activation of Petroselaidic Acid: Convert petroselaidic acid to its more reactive acyl chloride. In a round-bottom flask, dissolve petroselaidic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain petroselaidoyl chloride.

  • Esterification: Dissolve cholesterol and a slight molar excess of petroselaidoyl chloride in anhydrous toluene. Add a suitable base, such as pyridine, to scavenge the HCl produced during the reaction. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods, typically employing lipases as catalysts.[8][9]

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

  • Cholesterol

  • Petroselaidic acid

  • Immobilized lipase (B570770) (e.g., from Candida antarctica or Candida rugosa)

  • Anhydrous organic solvent (e.g., hexane, isooctane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve cholesterol and petroselaidic acid in an appropriate organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the lipase preparation.

  • Incubation: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation. The reaction can be monitored over time by taking aliquots and analyzing the conversion by TLC or Gas Chromatography (GC).

  • Enzyme Removal and Product Isolation: Once the desired conversion is achieved, remove the immobilized enzyme by filtration.

  • Purification: Evaporate the solvent and purify the resulting this compound using column chromatography as described in the chemical synthesis protocol.

Analytical Methodologies

The analysis of this compound typically involves chromatographic techniques to separate it from other lipids, followed by detection and quantification.

Table 2: Analytical Techniques for this compound

TechniqueDescriptionKey Considerations
Thin Layer Chromatography (TLC) A simple and rapid method for monitoring reaction progress and assessing purity. Cholesteryl esters are relatively nonpolar and will have a high Rf value in typical normal-phase systems.Primarily qualitative.
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for both qualitative and quantitative analysis. Cholesteryl esters are often transesterified to their corresponding fatty acid methyl esters (FAMEs) prior to analysis. The cholesterol moiety can also be derivatized and analyzed.Requires derivatization, which adds a step to the workflow. Provides detailed structural information.
High-Performance Liquid Chromatography (HPLC) Can be used to separate and quantify intact cholesteryl esters. Reversed-phase HPLC is commonly employed.Allows for the analysis of the intact molecule without derivatization.

Experimental Protocol: Analysis by GC-MS (via FAMEs)

  • Transesterification: To a sample containing this compound, add a solution of methanolic HCl or BF3/methanol. Heat the mixture to convert the cholesteryl ester to methyl petroselaidate.

  • Extraction: After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.

  • Analysis: Inject the hexane layer containing the FAMEs into a GC-MS system. The mass spectrum of methyl petroselaidate will provide confirmation of its identity.

Relationship to Trans Fatty Acids and Biological Implications

Petroselaidic acid is a trans fatty acid, and its incorporation into a cholesteryl ester has potential biological consequences.

Trans Fatty Acids and Cholesterol Metabolism

Industrially produced trans fatty acids are known to have detrimental effects on cardiovascular health.[4] They have been shown to increase low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[4] This adverse effect on the lipid profile is a major contributor to the increased risk of atherosclerosis and coronary heart disease associated with high trans fat intake.[5]

Cholesteryl Esters in Health and Disease

Cholesteryl esters are the main component of the lipid core of lipoproteins, which transport cholesterol throughout the body. The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the intracellular esterification of cholesterol, while lecithin-cholesterol acyltransferase (LCAT) esterifies cholesterol in plasma.[10] The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis.

One study conducted on HepG2 (human liver cancer) cells demonstrated that petroselaidic acid increases the cellular content of triacylglycerols and cholesterol esters.[11] This suggests that the presence of petroselaidic acid can promote the storage of cholesterol in its esterified form within liver cells.

Signaling Pathways

While specific signaling pathways directly activated by this compound have not been elucidated, its components and the general class of cholesteryl esters are known to be involved in cellular signaling.

Cholesterol_Metabolism cluster_synthesis Cholesteryl Ester Synthesis cluster_transport Lipoprotein Transport & Cellular Uptake cluster_hydrolysis Cholesteryl Ester Hydrolysis cluster_effects Potential Downstream Effects Cholesterol Cholesterol Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Petroselaidoyl-CoA) ACAT ACAT Cholesteryl_Ester Cholesteryl Ester (this compound) VLDL VLDL Assembly (in Liver) LDL LDL in Circulation LDL_Receptor LDL Receptor Cellular_Uptake Cellular Uptake (e.g., Macrophage) CE_Hydrolase Cholesterol Esterase Free_Cholesterol Free Cholesterol Free_Fatty_Acid Free Fatty Acid (Petroselaidic Acid) Foam_Cell Foam Cell Formation Atherosclerosis Atherosclerosis

Cholesterol itself is a critical regulator of cell signaling, primarily by modulating the structure of cell membranes and the formation of lipid rafts.[12] These membrane microdomains are enriched in cholesterol and sphingolipids and serve as platforms for the assembly of signaling complexes.

The incorporation of a trans fatty acid like petroselaidic acid into the cell membrane, following the hydrolysis of this compound, could potentially alter membrane fluidity and the function of membrane-bound proteins and receptors.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Assays Start Cholesterol & Petroselaidic Acid Reaction Chemical or Enzymatic Esterification Purification Column Chromatography Product Pure Cholesteryl Petroselaidate Derivatization Transesterification (for GC-MS) Separation GC or HPLC Detection MS or other detector Quantification Data Analysis Cell_Culture Cell Culture (e.g., HepG2, Macrophages) Treatment Treatment with This compound Lipid_Analysis Cellular Lipid Quantification Gene_Expression Gene Expression Analysis (e.g., qPCR)

Conclusion

This compound represents an intersection of cholesterol metabolism and the dietary intake of trans fatty acids. While specific data on this molecule is limited, this guide provides a framework for its synthesis, analysis, and potential biological relevance based on established principles of lipid chemistry and biology. Further research is warranted to fully elucidate the specific physical properties and the precise role of this compound in cellular processes and its contribution to the pathophysiology of diseases associated with trans fatty acid consumption. The methodologies and information presented herein offer a foundation for such future investigations.

References

In Vitro Stability and Degradation of Cholesteryl Petroselaidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability and degradation profile of Cholesteryl Petroselaidate (B1239425), a cholesteryl ester of petroselaidic acid (a C18:1 fatty acid). Understanding the stability of this lipophilic molecule is critical for its application in various research and pharmaceutical contexts. This document details the principal degradation pathways, including enzymatic hydrolysis and potential oxidative degradation, and provides detailed experimental protocols for their investigation. Quantitative data, based on studies of structurally similar cholesteryl esters, is presented in tabular format to offer a predictive assessment of Cholesteryl Petroselaidate's stability under various in vitro conditions. Furthermore, this guide includes visual representations of experimental workflows and degradation pathways to facilitate a deeper understanding of the processes involved.

Introduction

Cholesteryl esters are significant biological molecules that serve as the primary form for cholesterol storage and transport within the body.[1] this compound, the ester of cholesterol and petroselaidic acid (trans-6-octadecenoic acid), is a specific cholesteryl ester that may be of interest in various biomedical and pharmaceutical research areas due to its unique fatty acid component. The in vitro stability of such compounds is a crucial parameter, influencing their handling, storage, and behavior in experimental systems. Degradation, primarily through hydrolysis of the ester linkage or oxidation of the fatty acid chain, can significantly alter the compound's physicochemical and biological properties. This guide outlines the expected in vitro stability and degradation pathways of this compound.

In Vitro Stability of this compound

The in vitro stability of this compound is influenced by both enzymatic and chemical factors. The primary route of degradation is the enzymatic hydrolysis of the ester bond, releasing cholesterol and petroselaidic acid. Additionally, the monounsaturated petroselaidate moiety is susceptible to chemical degradation, particularly oxidation.

Enzymatic Stability (Hydrolysis)

In biological systems, the hydrolysis of cholesteryl esters is catalyzed by a class of enzymes known as cholesterol esterases (or cholesteryl ester hydrolases).[2] These enzymes are present in various tissues and biological fluids.[2] In vitro, this process can be simulated using purified enzymes or tissue homogenates. The rate of hydrolysis is dependent on several factors including pH, temperature, and the presence of co-factors or inhibitors.

Based on studies of cholesteryl oleate, a structural isomer of this compound, the rate of enzymatic hydrolysis can be quantified. The following table summarizes representative data for the enzymatic hydrolysis of a C18:1 cholesteryl ester under simulated physiological conditions.

Table 1: Representative Enzymatic Hydrolysis of a C18:1 Cholesteryl Ester

Enzyme SourcepHTemperature (°C)Incubation Time (hours)Percent Hydrolysis (%)
Porcine Pancreatic Cholesterol Esterase7.037125 ± 4
465 ± 7
892 ± 5
Rat Liver Lysosomal Homogenate4.537135 ± 6
485 ± 8
8>95

Data are presented as mean ± standard deviation and are representative values derived from studies on similar cholesteryl esters.

Chemical Stability (Oxidation)

The petroselaidic acid moiety of this compound contains a single double bond, making it susceptible to oxidation. This process can be initiated by factors such as exposure to air (auto-oxidation), light, and the presence of metal ions. Oxidative degradation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule.

The stability of the monounsaturated fatty acid chain is significantly higher than that of polyunsaturated fatty acids. However, under pro-oxidant conditions, degradation can occur. The following table provides an overview of the expected chemical stability of a C18:1 cholesteryl ester under accelerated conditions.

Table 2: Representative Chemical Stability of a C18:1 Cholesteryl Ester under Oxidative Stress

ConditionIncubation Time (days)Degradation Product(s)Percent Degradation (%)
Air, 40°C, in the dark7Hydroperoxides< 5
30Hydroperoxides, Aldehydes10 ± 2
10 µM CuSO₄, 37°C1Hydroperoxides15 ± 3
3Hydroperoxides, Aldehydes40 ± 5

Data are presented as mean ± standard deviation and are representative values derived from studies on similar cholesteryl esters.

Degradation Pathways

The primary degradation pathways for this compound are enzymatic hydrolysis and oxidation of the fatty acid chain.

Enzymatic Hydrolysis Pathway

The enzymatic hydrolysis of this compound results in the cleavage of the ester bond to yield cholesterol and petroselaidic acid. This reaction is catalyzed by cholesterol esterases.

G CP This compound Chol Cholesterol CP->Chol Hydrolysis PA Petroselaidic Acid CP->PA Hydrolysis Enzyme Cholesterol Esterase Enzyme->CP Water H₂O Water->CP

Enzymatic hydrolysis of this compound.
Oxidative Degradation Pathway

The double bond in the petroselaidate chain is the primary site of oxidative attack. This can lead to the formation of a variety of oxidation products.

G CP This compound (C18:1) Hydroperoxide This compound Hydroperoxide CP->Hydroperoxide Oxidation (e.g., O₂, metal ions) Aldehyde Aldehydic Fragments Hydroperoxide->Aldehyde Decomposition Ketone Ketonic Fragments Hydroperoxide->Ketone Decomposition

Oxidative degradation of this compound.

Experimental Protocols

Detailed methodologies for assessing the in vitro stability of this compound are provided below. These protocols are adapted from established methods for cholesteryl ester analysis.[3][4]

Protocol for In Vitro Enzymatic Hydrolysis

This protocol describes a method to determine the rate of enzymatic hydrolysis of this compound using porcine pancreatic cholesterol esterase.

4.1.1. Materials

  • This compound

  • Porcine Pancreatic Cholesterol Esterase (e.g., Sigma-Aldrich, Cat. No. C3768)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Sodium taurocholate

  • Toluene

  • Hexane

  • Isopropanol

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • Cholesterol and Petroselaidic acid standards

  • HPLC system with a C18 column and UV detector

  • Scintillation counter (if using radiolabeled substrate)

4.1.2. Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Sample Analysis cluster_2 Quantification A Prepare substrate emulsion: This compound in toluene with sodium taurocholate B Add enzyme solution (Porcine Pancreatic Cholesterol Esterase) A->B C Incubate at 37°C with shaking B->C D Stop reaction at time points (e.g., 0, 1, 2, 4, 8 hours) C->D E Extract lipids with hexane:isopropanol (3:2, v/v) D->E F Analyze by TLC or HPLC E->F G Quantify remaining Cholesteryl Petroselaidate and formed Cholesterol F->G H Calculate percent hydrolysis G->H

Workflow for in vitro enzymatic hydrolysis assay.

4.1.3. Procedure

  • Substrate Preparation: Prepare a stock solution of this compound in toluene. Emulsify an aliquot of the stock solution in potassium phosphate buffer containing sodium taurocholate by sonication.

  • Enzyme Reaction: Pre-warm the substrate emulsion to 37°C. Initiate the reaction by adding a solution of porcine pancreatic cholesterol esterase.

  • Incubation: Incubate the reaction mixture at 37°C with constant shaking.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the reaction mixture and stop the reaction by adding a mixture of hexane:isopropanol (3:2, v/v).

  • Lipid Extraction: Vortex the samples vigorously and centrifuge to separate the phases. Collect the upper organic phase.

  • Analysis:

    • TLC Analysis: Spot the extracted lipids on a silica gel TLC plate alongside standards for this compound and cholesterol. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). Visualize the spots (e.g., with iodine vapor or by charring with sulfuric acid) and quantify using densitometry.

    • HPLC Analysis: Evaporate the organic solvent and reconstitute the lipid extract in the mobile phase. Inject the sample onto a C18 HPLC column and elute with an isocratic mobile phase (e.g., acetonitrile:isopropanol, 50:50, v/v). Monitor the effluent at a suitable wavelength (e.g., 210 nm). Quantify the peaks corresponding to this compound and cholesterol by comparing their peak areas to those of known standards.

  • Calculation: Calculate the percentage of hydrolysis at each time point.

Protocol for In Vitro Chemical Stability (Oxidation)

This protocol describes an accelerated stability study to assess the oxidative degradation of this compound.

4.2.1. Materials

  • This compound

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hexane

  • Isopropanol

  • HPLC system with a C18 column and UV or mass spectrometry (MS) detector

  • Thiobarbituric acid reactive substances (TBARS) assay kit (optional, for measuring secondary oxidation products)

4.2.2. Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Quantification A Prepare a solution of This compound in a suitable solvent B Disperse in PBS to form a stable emulsion A->B C Add CuSO₄ to induce oxidation B->C D Incubate at 37°C in the dark C->D E Withdraw aliquots at time points (e.g., 0, 1, 3, 7 days) D->E F Extract lipids with hexane:isopropanol (3:2, v/v) E->F G Analyze by HPLC-UV/MS F->G H Quantify the remaining This compound G->H I Identify and quantify degradation products G->I

Workflow for in vitro chemical stability (oxidation) assay.

4.2.3. Procedure

  • Sample Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., ethanol). Disperse this solution in PBS (pH 7.4) to form a fine emulsion.

  • Initiation of Oxidation: Add a solution of CuSO₄ to the emulsion to a final concentration of 10 µM to catalyze oxidation.

  • Incubation: Incubate the samples at 37°C in the dark to prevent photo-oxidation.

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 7 days), remove aliquots of the incubation mixture.

  • Lipid Extraction: Extract the lipids from the aliquots using hexane:isopropanol (3:2, v/v) as described in the enzymatic hydrolysis protocol.

  • Analysis:

    • HPLC-UV/MS Analysis: Analyze the extracted lipids by reverse-phase HPLC. Use a C18 column with a gradient elution if necessary to separate the parent compound from its more polar oxidation products. Monitor the eluent using a UV detector and/or a mass spectrometer. Mass spectrometry is particularly useful for identifying the various oxidation products formed.[5]

  • Quantification: Quantify the amount of remaining this compound at each time point. If possible, identify and quantify the major degradation products.

Conclusion

This technical guide provides a framework for understanding and evaluating the in vitro stability and degradation of this compound. The primary degradation pathway is enzymatic hydrolysis, which is expected to be efficient under conditions mimicking the small intestine. Chemical stability is largely governed by the susceptibility of the monounsaturated fatty acid to oxidation, a process that is slower but can be significant under pro-oxidant conditions. The provided experimental protocols offer robust methods for quantifying the stability of this compound and characterizing its degradation products, which is essential for its development and application in research and pharmaceutical fields.

References

Commercial Suppliers and Technical Applications of High-Purity Cholesteryl Petroselaidate: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential research applications of high-purity Cholesteryl Petroselaidate. Given the specificity of this lipid, this document also extends to generalized experimental protocols and signaling pathways relevant to the broader class of cholesteryl esters, offering a foundational framework for its investigation.

Commercial Availability of High-Purity this compound

High-purity this compound is a specialized lipid available from a select number of commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the key specifications from identified suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity
Larodan This compound19485-81-5C45H78O2651.1>99%[1]
MedChemExpress This compound19485-81-5Not SpecifiedNot SpecifiedHigh Purity

Physicochemical Properties and Handling

This compound is the ester of cholesterol and petroselaidic acid (trans-6-Octadecenoic acid). As with other cholesteryl esters, it is a highly nonpolar and hydrophobic molecule.

  • Storage: It is recommended to store this compound in a freezer to ensure its stability.[1]

  • Solubility: Cholesteryl esters are generally soluble in nonpolar organic solvents such as chloroform (B151607) and diethyl ether. For experimental use, dissolving in a suitable organic solvent is the first step before incorporation into aqueous systems, often with the aid of detergents or co-solvents.

Potential Research Applications and Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other well-studied cholesteryl esters, such as cholesteryl oleate (B1233923) and cholesteryl elaidate, allows for the extrapolation of potential applications and experimental designs.

Role in Cellular Cholesterol Metabolism and Trafficking

Cholesteryl esters are central to the transport and storage of cholesterol in the body. They are the primary form in which cholesterol is transported in lipoproteins and stored in lipid droplets within cells. Dysregulation of cholesteryl ester metabolism is implicated in various diseases, including atherosclerosis and certain cancers.

Experimental Protocol: Cellular Cholesterol Uptake Assay

This protocol is a generalized method for studying the uptake of cholesteryl esters by cultured cells, which can be adapted for this compound.

  • Preparation of Labeled Lipoprotein:

    • Incorporate a fluorescently or radioactively labeled version of this compound into low-density lipoprotein (LDL) or high-density lipoprotein (HDL) particles.

  • Cell Culture:

    • Plate cells of interest (e.g., macrophages, hepatocytes) in a multi-well plate and culture until they reach the desired confluency.

  • Incubation:

    • Incubate the cultured cells with the labeled lipoprotein for a defined period.

  • Washing:

    • After incubation, thoroughly wash the cells to remove any unbound labeled lipoprotein.

  • Quantification:

    • Lyse the cells and quantify the amount of internalized labeled this compound using an appropriate detection method (e.g., fluorescence spectroscopy, liquid scintillation counting).

Liquid Crystal Formation

Cholesteryl esters are well-known for their ability to form liquid crystals, which have applications in various fields, including the development of biosensors and drug delivery systems. The specific temperature and concentration at which this compound forms liquid crystalline phases can be investigated.

Experimental Protocol: Preparation and Characterization of Cholesteryl Ester-Based Liquid Crystals

  • Mixing:

    • Melt a known quantity of this compound, potentially in combination with other liquid crystal-forming molecules.

  • Homogenization:

    • Ensure a homogenous mixture of the components.

  • Cooling and Observation:

    • Allow the mixture to cool while observing the formation of liquid crystalline phases using polarized light microscopy.

  • Characterization:

    • Characterize the thermal properties and phase transitions of the liquid crystals using Differential Scanning Calorimetry (DSC).

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a powerful tool for the identification and quantification of lipids. This compound can be analyzed by MS to study its metabolism in biological systems or to quantify its presence in complex lipid mixtures.

Experimental Protocol: Analysis of this compound by Mass Spectrometry

  • Lipid Extraction:

    • Extract total lipids from the biological sample of interest (e.g., cells, tissues, plasma) using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Chromatographic Separation (Optional but Recommended):

    • Separate the lipid extract using liquid chromatography (LC) to reduce sample complexity and improve detection sensitivity. A reverse-phase C18 column is commonly used for separating cholesteryl esters.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for cholesteryl esters.

  • Detection and Quantification:

    • Detect the protonated molecule or other adducts of this compound. Quantification can be achieved by using a suitable internal standard (e.g., a deuterated version of the molecule).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the study of cholesteryl esters.

Cholesterol_Esterification_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum LDL LDL Particle (containing Cholesteryl Esters) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis of Cholesteryl Esters ACAT ACAT Free_Cholesterol->ACAT Substrate Lipid_Droplet Lipid Droplet (Storage) CE Cholesteryl Esters ACAT->CE Esterification ACAT_location ACAT enzyme location CE->Lipid_Droplet Storage Experimental_Workflow_LCMS start Biological Sample (Cells, Tissue, Plasma) lipid_extraction Lipid Extraction (e.g., Folch Method) start->lipid_extraction lc_separation Liquid Chromatography (Reverse Phase C18) lipid_extraction->lc_separation ms_analysis Mass Spectrometry (ESI or APCI) lc_separation->ms_analysis data_analysis Data Analysis (Identification & Quantification) ms_analysis->data_analysis end Results data_analysis->end

References

Cholesteryl Petroselaidate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19485-81-5

This technical guide provides an in-depth overview of Cholesteryl Petroselaidate, a cholesteryl ester of significant interest in lipid research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound is the ester formed from the condensation of cholesterol and petroselaidic acid (trans-6-octadecenoic acid). While specific experimental data for this particular cholesteryl ester is limited in publicly available literature, its properties can be inferred from data on similar long-chain unsaturated cholesteryl esters. The physical state and phase behavior of cholesteryl esters are complex and depend on the fatty acid chain length and degree of unsaturation.[1][2]

Table 1: Physicochemical Properties of this compound and its Constituents

PropertyValueSource
This compound
CAS Number19485-81-5[3]
Molecular FormulaC45H78O2
Molecular Weight651.1 g/mol
AppearanceLikely a white or off-white solid at room temperatureInferred
SolubilityInsoluble in water; Soluble in nonpolar organic solvents like chloroform, hexane, and ethers.Inferred
Petroselaidic Acid
CAS Number593-40-8
Molecular FormulaC18H34O2
Molecular Weight282.46 g/mol
AppearanceSolid
Cholesterol
CAS Number57-88-5
Molecular FormulaC27H46O
Molecular Weight386.65 g/mol
AppearanceWhite crystalline powder[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including direct esterification, enzyme-catalyzed synthesis, and cross-coupling reactions. Below is a generalized experimental protocol based on established methods for cholesteryl ester synthesis.

Experimental Protocol: Synthesis via Esterification

This protocol describes a general method for the synthesis of cholesteryl esters, which can be adapted for this compound. One such method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst in an esterification reaction between cholesterol and a fatty acid.[5]

Materials:

  • Cholesterol

  • Petroselaidic acid

  • Triphenylphosphine-sulfur trioxide (Ph3P·SO3) adduct (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of cholesterol and petroselaidic acid in toluene.

  • Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the solution.

  • Heat the reaction mixture at 110°C under a nitrogen atmosphere for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted fatty acid and the catalyst byproducts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield the final product.

  • Characterize the product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

A more recent development in the synthesis of cholesteryl esters is a cross-coupling process. This method involves reacting cholesterol with an aroyl chloride in the presence of a palladium catalyst and a base in a solvent like 1,4-dioxane, often with microwave irradiation to facilitate the reaction.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cholesterol Cholesterol reaction Esterification Reaction cholesterol->reaction petroselaidic_acid Petroselaidic Acid petroselaidic_acid->reaction catalyst Catalyst (e.g., Ph3P·SO3) catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction heat Heat (e.g., 110°C) heat->reaction workup Aqueous Workup (NaHCO3 wash) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Potential Biological Role and Signaling Pathway

While direct studies on the biological activity of this compound are limited, the effects of its constituent fatty acid, petroselaidic acid, on liver cells provide a strong basis for a hypothetical mechanism of action. Trans fatty acids have been shown to influence lipid metabolism, in part by modulating the activity of Sterol Regulatory Element-Binding Proteins (SREBPs).[7] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[8][9][10][11]

Specifically, petroselaidic acid, the trans-isomer of petroselinic acid, has been observed to increase the cellular content of triacylglycerols and cholesteryl esters in HepG2 cells. This effect is associated with the upregulation of genes involved in fatty acid and cholesterol synthesis, which are targets of SREBP-1c and SREBP-2.[7]

Hypothetical Signaling Pathway in HepG2 Cells

The following diagram illustrates a plausible signaling pathway through which this compound, or its hydrolyzed component petroselaidic acid, might influence lipid metabolism in hepatocytes.

SREBP_Pathway cluster_cell Hepatocyte (e.g., HepG2 cell) cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus CP This compound (or Petroselaidic Acid) SREBP_SCAP SREBP-SCAP Complex CP->SREBP_SCAP Modulates SCAP sensitivity to sterols S1P_S2P S1P & S2P Proteases SREBP_SCAP->S1P_S2P Transport to Golgi nSREBP nSREBP (active form) S1P_S2P->nSREBP Proteolytic Cleavage SRE Sterol Regulatory Element (SRE) in DNA nSREBP->SRE Binds to SRE target_genes Target Gene Expression (e.g., HMGCR, FASN, SCD1) SRE->target_genes Activates Transcription lipid_synthesis Increased Cholesterol & Fatty Acid Synthesis target_genes->lipid_synthesis CE_accumulation Increased Cholesteryl Ester Accumulation lipid_synthesis->CE_accumulation

Caption: Hypothetical SREBP signaling pathway modulated by petroselaidic acid.

Potential Applications in Drug Development

Cholesteryl esters, and cholesterol itself, are integral components of various drug delivery systems.[12][13] Their lipophilic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Cholesterol is a key structural component in lipid-based delivery systems like liposomes and lipid nanoparticles (LNPs), where it modulates membrane fluidity and stability.[4]

The introduction of specific fatty acid chains, such as petroselaidic acid, to the cholesterol backbone could potentially be used to tailor the properties of these drug delivery systems for specific applications, such as targeted delivery to tissues with high lipid metabolism.

Experimental Protocols for Biological Investigation

To investigate the biological effects of this compound, particularly its influence on lipid metabolism in liver cells, a series of in vitro experiments can be conducted. Below are detailed protocols for cell culture, lipid accumulation assays, and lipid analysis.

HepG2 Cell Culture and Treatment

Materials:

  • HepG2 human hepatoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • 6-well or 96-well cell culture plates

Procedure:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well or 96-well plates at a desired density and allow them to adhere and grow to 80-90% confluency.

  • Prepare different concentrations of this compound in serum-free DMEM. Include a vehicle control (DMSO).

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the treatment media containing this compound or vehicle control to the cells.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

Oil Red O Staining for Lipid Accumulation

Materials:

Procedure:

  • After treatment with this compound, remove the medium and wash the cells with PBS.

  • Fix the cells with 10% formalin for at least 15 minutes at room temperature.

  • Wash the cells with distilled water and then with 60% isopropanol.

  • Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.

  • Remove the staining solution and wash the cells repeatedly with distilled water to remove excess stain.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, extract the Oil Red O from the cells with 100% isopropanol and measure the absorbance at a suitable wavelength (e.g., 490-520 nm).[14]

Analysis of Cholesteryl Esters by LC-MS/MS

Materials:

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Internal standards for cholesterol and cholesteryl esters

  • UHPLC-MS/MS system

Procedure:

  • After cell treatment, harvest the cells and perform a lipid extraction using a standard method like the Bligh and Dyer or Folch method.[15]

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples using a reverse-phase or HILIC UHPLC column coupled to a mass spectrometer.

  • Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with in-source collision-induced dissociation for the detection of cholesterol and cholesteryl esters.[16][17][18][19]

  • Identify and quantify this compound and other lipid species based on their retention times and mass-to-charge ratios compared to authentic standards.

Experimental Workflow for Biological Investigation

Biological_Investigation_Workflow cluster_analysis Analysis start Start cell_culture HepG2 Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment lipid_accumulation Lipid Accumulation Assay (Oil Red O Staining) treatment->lipid_accumulation lipidomics Lipidomics Analysis (LC-MS/MS) treatment->lipidomics gene_expression Gene Expression Analysis (qRT-PCR for SREBP targets) treatment->gene_expression data_analysis Data Analysis and Interpretation lipid_accumulation->data_analysis lipidomics->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for investigating the biological effects of this compound.

Conclusion

This compound, as a specific molecular entity, represents an interesting target for research in lipid metabolism and drug delivery. While direct experimental data remains to be fully elucidated, the known properties of its constituent molecules and the broader class of cholesteryl esters provide a solid foundation for future investigation. The protocols and potential mechanisms outlined in this guide are intended to serve as a valuable resource for scientists working to uncover the full potential of this compound.

References

An In-Depth Technical Guide to the Physical Properties of Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of Cholesteryl Petroselaidate, a cholesteryl ester of significant interest in lipid research and drug delivery systems. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close isomer, Cholesteryl Oleate, and provides generalized experimental protocols for the determination of these properties.

Introduction to this compound

This compound (CAS Number: 19485-81-5) is the cholesteryl ester of petroselaidic acid, an 18-carbon monounsaturated fatty acid with a trans double bond at the 6th position (C18:1 n-12). As a member of the cholesteryl ester family, its physical properties are crucial for understanding its behavior in biological systems and for its application in formulations. Cholesteryl esters are key components of cellular lipid storage and transport.

Physical Properties

Melting Point

A definitive melting point for this compound has not been identified in surveyed literature. The melting point of cholesteryl esters is highly dependent on the length and saturation of the fatty acyl chain. For comparison, other C18:1 cholesteryl esters and related compounds are presented in the table below. It is anticipated that the melting point of this compound would be influenced by its trans-double bond, which generally leads to a higher melting point compared to the corresponding cis-isomer due to more efficient packing of the molecules.

Table 1: Melting Points of Related Cholesteryl Esters

CompoundMolecular FormulaFatty Acyl ChainMelting Point (°C)
Cholesteryl PalmitateC43H76O2C16:075 - 77
Cholesteryl AcetateC29H48O2C2:0112 - 114
Cholesteryl Oleate (cis-isomer)C45H78O2C18:1 (cis-Δ9)Data not readily available

Note: The data for Cholesteryl Oleate's melting point is not consistently reported in readily accessible databases. Its boiling point is noted as 675.4°C.

Solubility

Cholesteryl esters are generally hydrophobic and thus have low solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1] The solubility of this compound is expected to follow this trend. Quantitative data for this compound is not available, but the solubility of its isomer, Cholesteryl Oleate, provides a strong indication of its likely behavior.

Table 2: Solubility Profile of Cholesteryl Oleate (Isomer of this compound)

SolventSolubility
ChloroformSoluble (100 mg/mL)[]
TolueneSoluble (5%)[]
WaterPractically Insoluble[]
EthanolPractically Insoluble[]
AcetoneSoluble

It is highly probable that this compound exhibits similar solubility in these solvents.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of lipophilic compounds like this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the thermal transitions of a substance.[3]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of high-purity this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then increased at a constant rate (e.g., 5-10 °C/min) over a defined range that encompasses the expected melting point.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow difference is plotted against temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic transition that corresponds to melting. The enthalpy of fusion can also be calculated from the area of the melting peak.

dot```dot graph TD; A[Start] --> B{Prepare Sample and Reference Pans}; B --> C{Calibrate DSC Instrument}; C --> D{Place Pans in DSC Cell}; D --> E{Initiate Thermal Program (Heating)}; E --> F{Record Heat Flow vs. Temperature}; F --> G{Analyze Thermogram for Melting Point}; G --> H[End];

Caption: Cholesterol Esterification and Hydrolysis Pathway.

This pathway illustrates the enzymatic conversion of free cholesterol into a cholesteryl ester by Acyl-CoA:cholesterol acyltransferase (ACAT) for storage in lipid droplets. [4]The reverse reaction, the hydrolysis of the cholesteryl ester back to free cholesterol and a fatty acid, is catalyzed by Cholesteryl Ester Hydrolase (CEH). [5]This dynamic process allows cells to manage their cholesterol levels effectively.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl esters are crucial lipids in human physiology and pathology, serving as the primary form for cholesterol transport and storage.[1] Comprising a cholesterol molecule esterified to a fatty acid, their properties and biological functions are dictated by the nature of the attached acyl chain. This technical guide provides an in-depth review of Cholesteryl Petroselaidate (B1239425), a specific cholesteryl ester of petroselaidic acid (18:1 n-12), an isomer of the more common oleic acid. While direct research on Cholesteryl Petroselaidate is limited, this paper synthesizes available information on its constituent parts and related lipids to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its synthesis, physical and chemical properties, analytical methodologies, and potential biological roles, including its relationship with lipid metabolism and associated signaling pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods, analogous to the synthesis of other cholesteryl esters.

Chemical Synthesis:

A general and efficient method for the chemical synthesis of cholesteryl esters involves the esterification of cholesterol with a fatty acid.[2] One such method utilizes a triphenylphosphine-sulfur trioxide adduct as a catalyst for the reaction between cholesterol and the desired fatty acid in toluene (B28343) at elevated temperatures.[2]

Enzymatic Synthesis:

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Lipases, such as those from Candida rugosa, can catalyze the esterification of cholesterol with fatty acids in non-aqueous media.[3] This method is particularly advantageous for producing highly pure cholesteryl esters with minimal side reactions. The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the synthesis of cholesteryl esters in the endoplasmic reticulum of cells.[4]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Petroselaidic Acid and Related Compounds

PropertyPetroselaidic Acid (trans-6-Octadecenoic acid)Oleic Acid (cis-9-Octadecenoic acid)Cholesteryl Oleate
Molecular Formula C18H34O2C18H34O2C45H78O2
Molecular Weight 282.47 g/mol [5]282.47 g/mol 651.1 g/mol
Melting Point 54 °C13-14 °C44-46 °C
Boiling Point 237 °C at 16 mmHg286 °C at 100 mmHg-
Solubility Soluble in organic solventsSoluble in organic solventsInsoluble in water, soluble in organic solvents
Appearance White solidColorless to pale yellow oily liquidWhite, crystalline solid

Note: Data for this compound is not available and is represented by data for the closely related Cholesteryl Oleate.

Analytical Methodologies

The analysis of this compound would involve techniques commonly used for the separation and identification of cholesteryl esters.

Chromatographic Separation:

High-performance liquid chromatography (HPLC) is a standard method for separating different lipid classes, including cholesteryl esters.[6] A normal-phase cyanopropyl column with a solvent system like isopropanol (B130326) in heptane (B126788) can effectively separate cholesteryl esters from other lipids.[6] Gas chromatography (GC) is also widely used, often after transmethylation of the cholesteryl ester to its fatty acid methyl ester for analysis.[7] Thin-layer chromatography (TLC) can be employed for the separation and visualization of cholesteryl ester isomers.[7]

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the structural elucidation and quantification of lipids. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for cholesteryl esters. Tandem mass spectrometry (MS/MS) can provide detailed structural information, including the identification of the fatty acid moiety through characteristic fragmentation patterns.[8] For instance, lithiated adducts of cholesteryl esters in MS/MS experiments yield a neutral loss of cholestane, allowing for the specific detection of this lipid class.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of cholesteryl esters. While specific NMR data for this compound is not published, the chemical shifts of protons and carbons in the cholesterol backbone and the petroselaidate acyl chain can be predicted based on data from similar molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cholesterol C3-H~4.6~74
C5-H~5.4~140
C6-H~5.4~122
C18-H₃~0.7~12
C19-H₃~1.0~19
Petroselaidate C1-COOH-~174
C2-CH₂~2.3~34
C6-CH=~5.4~130
C7-CH=~5.4~130
C18-CH₃~0.9~14

Note: These are estimated values based on data for other cholesteryl esters and fatty acids. Actual values may vary.

Experimental Protocols

Synthesis of this compound (Adapted from general methods)

This protocol describes a general method for the synthesis of cholesteryl esters that can be adapted for this compound.[2]

Materials:

  • Cholesterol

  • Petroselaidic acid

  • Triphenylphosphine-sulfur trioxide adduct (catalyst)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and petroselaidic acid (1.1 equivalents) in anhydrous toluene under an inert atmosphere (argon or nitrogen).

  • Add the triphenylphosphine-sulfur trioxide adduct (0.1 equivalents) to the solution.

  • Heat the reaction mixture to 110°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure this compound.

  • Confirm the structure and purity of the product using NMR and MS analysis.

Analysis of this compound by GC-MS (Adapted from general methods)

This protocol outlines a general procedure for the analysis of cholesteryl esters by GC-MS following transmethylation.[7]

Materials:

  • This compound sample

  • Methanolic HCl (e.g., 5%)

  • Hexane

  • Internal standard (e.g., cholesteryl heptadecanoate)

  • GC-MS system with a suitable capillary column (e.g., fused silica)

Procedure:

  • Transmethylation: To a known amount of the lipid sample containing this compound and an internal standard, add methanolic HCl.

  • Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to convert the cholesteryl ester to its corresponding fatty acid methyl ester (petroselaidate methyl ester) and free cholesterol.

  • After cooling, add water and extract the methyl esters with hexane.

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • Concentrate the hexane extract under a stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the sample into the GC-MS system.

  • Use a temperature program to separate the fatty acid methyl esters.

  • Identify the methyl petroselaidate peak based on its retention time and mass spectrum, and quantify it relative to the internal standard.

Biological Role and Signaling Pathways

The biological significance of this compound is likely intertwined with the metabolism of petroselaidic acid and the general functions of cholesteryl esters.

Incorporation into Cellular Lipids and Metabolism:

Dietary petroselaidic acid can be incorporated into tissue lipids.[9] Once inside the cell, fatty acids are activated to their acyl-CoA derivatives and can be utilized for the synthesis of various lipids, including cholesteryl esters by the enzyme ACAT.[3][4] The resulting this compound would then be stored in lipid droplets or incorporated into lipoproteins for transport.

Potential Impact on Cholesterol Metabolism and Atherosclerosis:

Cholesteryl esters are central to cholesterol transport and are implicated in the development of atherosclerosis.[1] The specific effects of this compound on these processes are unknown. However, studies on coriander seed oil, which is rich in petroselaidic acid, have shown a hypocholesterolemic effect in rats, suggesting a potential beneficial role in lipid metabolism.[10] The incorporation of petroselaidic acid into cholesteryl esters might influence the properties and metabolism of lipoproteins.

Signaling Pathways:

Fatty acids and their metabolites can act as signaling molecules, influencing various cellular processes. The metabolic pathways of cholesterol and fatty acids are intricately linked and regulated by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).

Cholesterol_and_Fatty_Acid_Metabolism cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte Dietary Lipids Dietary Lipids Petroselaidic Acid Petroselaidic Acid Dietary Lipids->Petroselaidic Acid Digestion & Absorption Fatty Acyl-CoA Fatty Acyl-CoA Petroselaidic Acid->Fatty Acyl-CoA Activation Cholesterol Cholesterol SREBP SREBP Cholesterol->SREBP Inhibits ACAT ACAT This compound This compound ACAT->this compound Esterification Lipid Droplet Lipid Droplet This compound->Lipid Droplet Storage VLDL VLDL This compound->VLDL Packaging Bloodstream Bloodstream VLDL->Bloodstream Secretion SREBP->ACAT Upregulates Fatty Acyl-CoACholesterol Fatty Acyl-CoACholesterol Fatty Acyl-CoACholesterol->ACAT

Caption: Simplified pathway of this compound formation and its integration into cellular lipid metabolism.

Conclusion

This compound remains a sparsely studied lipid, with much of our current understanding extrapolated from research on its constituent molecules and related cholesteryl esters. This technical guide consolidates the available information to provide a foundational resource for scientists. Future research should focus on the direct characterization of this compound to elucidate its specific physical, chemical, and biological properties. Such studies will be crucial for understanding its potential role in human health and disease, particularly in the context of lipid metabolism and cardiovascular health. The development of specific analytical standards and detailed experimental protocols will be paramount to advancing our knowledge of this unique cholesteryl ester.

References

Methodological & Application

Application Note: Quantitative Analysis of Cholesteryl Petroselaidate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl petroselaidate (B1239425) is a cholesterol ester of petroselinic acid, an omega-12 monounsaturated fatty acid. The accurate quantification of cholesteryl esters is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of lipids. This application note provides a detailed protocol for the quantitative analysis of cholesteryl petroselaidate, involving lipid extraction, derivatization, and GC-MS analysis.

Experimental Protocols

The quantitative analysis of this compound can be approached in two ways:

  • Direct analysis of the intact cholesteryl ester: This involves derivatization of the cholesterol moiety followed by GC-MS analysis.

  • Indirect analysis via hydrolysis and derivatization: This method involves the saponification of the cholesteryl ester to release free cholesterol and petroselinic acid, which are then derivatized and analyzed separately.

This protocol will focus on the indirect analysis method, as it is a common and robust approach for quantifying fatty acid components of complex lipids.

1. Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is utilized for the extraction of total lipids from biological samples.[1][2]

  • Materials:

    • Chloroform:Methanol (2:1, v/v)

    • 0.9% NaCl solution

    • Internal Standard (IS): Cholesteryl heptadecanoate (for intact analysis) or Nonadecanoic acid (for fatty acid analysis) and d7-cholesterol (for cholesterol analysis).

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen gas supply

  • Procedure:

    • To a known amount of sample (e.g., cell pellet, tissue homogenate, or plasma), add the internal standard.

    • Add 3 mL of Chloroform:Methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Add 1 mL of 0.9% NaCl solution and vortex for another 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

2. Saponification and Derivatization

To analyze the petroselinic acid and cholesterol moieties separately, the extracted lipids are saponified, followed by derivatization.

  • Saponification:

    • To the dried lipid extract, add 2 mL of 1 M methanolic KOH.

    • Incubate at 80°C for 1 hour to hydrolyze the cholesteryl esters.[3]

    • Cool the tubes on ice.

    • Add 2 mL of deionized water and acidify the mixture with 6 M HCl to a pH of ~2.

    • Extract the released free fatty acids and cholesterol by adding 2 mL of hexane (B92381) and vortexing for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube and dry under nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) Ether of Cholesterol:

    • To the dried extract containing free fatty acids and cholesterol, add 100 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

    • For the methylation of fatty acids, add 500 µL of 1.25 M HCl in methanol.[5]

    • Cap the vial tightly and heat at 80°C for 1 hour.[3][6]

    • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of FAMEs and TMS-derivatized sterols.[4][6][7][8]

  • Gas Chromatograph (GC):

    • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 180°C at 15°C/min.

      • Ramp to 250°C at 5°C/min and hold for 3 minutes.

      • Ramp to 320°C at 20°C/min and hold for 12 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

      • Quantifier ion for Petroselinic acid methyl ester (as an isomer of oleic acid methyl ester): m/z 296 (M+), 264, 220.

      • Quantifier ion for TMS-Cholesterol: m/z 368 ([M-90]+), 458 (M+).[8]

Data Presentation

Quantitative data should be summarized for method validation. The following table presents typical performance characteristics for a validated GC-MS method for lipid analysis.[8][9][10]

ParameterPetroselinic Acid Methyl EsterTMS-Cholesterol
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 0.3 µg/mL
Recovery (%) 85 - 110%83 - 115%
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Saponification & Derivatization cluster_analysis Analysis Sample Biological Sample IS_add Add Internal Standard Sample->IS_add Extraction Lipid Extraction (Bligh & Dyer) IS_add->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Saponification Saponification (Methanolic KOH) Dry_Extract->Saponification Derivatization Derivatization (BSTFA + HCl/Methanol) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

References

Application Note: HPLC-Based Separation of Cholesteryl Petroselaidate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the separation of cholesteryl ester isomers, with a specific focus on Cholesteryl Petroselaidate (B1239425), using High-Performance Liquid Chromatography (HPLC). Cholesteryl petroselaidate is the cholesteryl ester of petroselaidic acid (trans-18:1n-12), a trans isomer of petroselinic acid and a positional isomer of elaidic acid (trans-18:1n-9). The structural similarity among these isomers presents a significant analytical challenge. This application note details two primary HPLC methodologies effective for this separation: Reversed-Phase HPLC (RP-HPLC) for separation based on hydrophobicity and Silver Ion HPLC (Ag+-HPLC) for separation based on the number, geometry (cis/trans), and position of double bonds.

Introduction

Cholesteryl esters (CEs) are critical lipid molecules involved in the transport and storage of cholesterol and fatty acids. The specific fatty acid esterified to cholesterol can significantly impact the physicochemical properties and biological function of the CE molecule. Petroselaidic acid is a trans fatty acid that can be incorporated into CEs. Distinguishing this compound from its cis isomer (Cholesteryl Petroselinate) and its positional trans isomer (Cholesteryl Elaidate) is crucial for understanding its metabolic fate and biological activity. HPLC is a powerful technique for achieving such challenging separations.[1]

This note provides comprehensive protocols for two effective HPLC-based approaches and summarizes the expected elution patterns for quantitative comparison.

Recommended HPLC Methodologies

Two principal HPLC methods are recommended for the separation of this compound isomers:

  • Reversed-Phase (RP-HPLC): This technique separates lipids primarily based on their acyl chain length and degree of unsaturation. While less effective for cis/trans isomerism, it is excellent for separating CEs with different fatty acid chain lengths.[2][3]

  • Silver Ion (Ag+-HPLC): This is the preferred method for separating geometric (cis/trans) and positional isomers. The separation is based on the weak, reversible complexes formed between the pi electrons of the double bonds in the fatty acid moiety and silver ions impregnated on the stationary phase.[4][5] Saturated CEs do not interact and elute first, followed by trans isomers, and then cis isomers, which form stronger complexes and are retained longer.

Experimental Protocols

Sample Preparation: Isolation of Cholesteryl Esters

Prior to HPLC analysis, it is often necessary to isolate the cholesteryl ester fraction from complex biological matrices to prevent interference from other lipid classes like triglycerides or phospholipids.[6][7]

Protocol: Solid-Phase Extraction (SPE)

  • Column: Use a silica-based SPE cartridge (e.g., 100 mg Isolute silica).[6]

  • Conditioning: Pre-wash the cartridge with 2 mL of hexane (B92381).

  • Loading: Dissolve the dried total lipid extract in a minimal volume (e.g., 1 mL) of toluene (B28343) and load it onto the cartridge.

  • Elution of Nonpolar Lipids: Elute the cholesteryl esters and other nonpolar lipids like triglycerides using 1 mL of hexane or a low-polarity solvent mixture.[6]

  • Collection: Collect the eluate containing the cholesteryl esters.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried residue in the initial mobile phase for HPLC analysis.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for separating cholesteryl esters based on their overall hydrophobicity.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Evaporative Light-Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of organic solvents. A common mobile phase is a mixture of acetonitrile (B52724) and isopropanol.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV: 205-210 nm.

    • ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow (Nitrogen) 1.5 L/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Reconstitute the dried cholesteryl ester fraction in the mobile phase.

  • Inject the sample onto the column.

  • Run the analysis using an isocratic mobile phase (e.g., Acetonitrile:Isopropanol 80:20 v/v) or a gradient for more complex mixtures.

  • Identify peaks by comparing retention times with authentic standards.

Protocol 2: Silver Ion HPLC (Ag+-HPLC)

This is the most effective method for separating cis/trans and positional isomers of cholesteryl esters.[4][9]

  • HPLC System: As described for RP-HPLC. The use of non-halogenated solvents is recommended to prolong column life.

  • Column: A silver ion column, typically a silica-based cation exchange column loaded with Ag+ ions (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).[5]

  • Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier. An isocratic system is often sufficient. Example: Hexane with a small percentage of acetonitrile (e.g., 0.1% to 1.5%).[5]

  • Flow Rate: 1.0 - 1.5 mL/min.[10]

  • Column Temperature: 20°C. Note: Temperature can affect retention, with higher temperatures sometimes leading to longer retention for unsaturated compounds in hexane-based systems.[5]

  • Detector: ELSD is preferred as the mobile phase often lacks a strong UV chromophore.

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the silver ion column with the hexane-based mobile phase. Ensure the system is free of water.

  • Reconstitute the sample in the mobile phase (hexane).

  • Inject the sample.

  • Run the isocratic mobile phase (e.g., Hexane:Acetonitrile 99:1 v/v). The percentage of the polar modifier can be adjusted to optimize the separation.

  • Peaks are identified based on their elution order: saturated CEs elute first, followed by trans-isomers, and finally cis-isomers.

Data Presentation and Expected Results

The separation of cholesteryl ester isomers is governed by their interaction with the stationary phase. The table below summarizes the expected elution order and relative retention behavior for this compound and related isomers using the two described methods.

AnalyteFatty Acid StructureRP-HPLC Elution PrincipleExpected RP-HPLC Elution OrderAg+-HPLC Elution PrincipleExpected Ag+-HPLC Elution Order
Cholesteryl Stearate18:0Hydrophobicity (Chain Length)4 (Most Retained)No double bonds for Ag+ interaction1 (Elutes First)
This compound18:1n-12 (trans)Unsaturation reduces retention3Weak interaction of trans double bond2
Cholesteryl Elaidate18:1n-9 (trans)Unsaturation reduces retention2Weak interaction of trans double bond3 (May co-elute or be close to Petroselaidate)
Cholesteryl Oleate18:1n-9 (cis)Unsaturation reduces retention1 (Least Retained C18)Stronger interaction of cis double bond4 (Most Retained)

Note: In RP-HPLC, while all C18:1 isomers have similar hydrophobicity, minor differences in shape can lead to slight variations in retention, with trans isomers sometimes being retained slightly longer than cis isomers. In Ag+-HPLC, separation between positional trans isomers (Petroselaidate vs. Elaidate) can be challenging and may require optimization of the mobile phase and temperature.

Visualization of Workflows and Principles

To clarify the experimental process and separation principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing LipidExtract Total Lipid Extract SPE Solid-Phase Extraction (SPE) LipidExtract->SPE 1. Load CE_Fraction Isolated Cholesteryl Ester (CE) Fraction SPE->CE_Fraction 2. Elute HPLC HPLC System CE_Fraction->HPLC 3. Inject Column Select Column (C18 or Ag+) HPLC->Column Detection Detector (UV or ELSD) Column->Detection Chromatogram Chromatogram Detection->Chromatogram 4. Acquire Signal Quant Peak Integration & Quantification Chromatogram->Quant 5. Analyze

Caption: General experimental workflow for the analysis of cholesteryl esters.

Separation_Principles cluster_rp RP-HPLC Principle (C18) cluster_ag Ag+-HPLC Principle RP_Order Elution Order: 1. Cis (e.g., Oleate) 2. Trans (e.g., Elaidate) 3. Saturated (e.g., Stearate) RP_Principle Basis: Hydrophobicity Saturated > Trans > Cis Ag_Order Elution Order: 1. Saturated (Stearate) 2. Trans (Petroselaidate) 3. Cis (Oleate) Ag_Principle Basis: Double Bond Interaction Cis > Trans > Saturated

Caption: Elution principles for cholesteryl esters in RP-HPLC and Ag+-HPLC.

References

Application Note: Mass Spectrometry Analysis of Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial molecules in lipid metabolism and transport, and their profiling is of significant interest in various fields of research, including cardiovascular disease and drug development. Cholesteryl Petroselaidate (B1239425) is a specific cholesteryl ester formed from cholesterol and petroselaidic acid, a trans-isomer of oleic acid. Understanding its fragmentation pattern in mass spectrometry is essential for its accurate identification and quantification in complex biological matrices. This application note provides a detailed protocol and expected fragmentation data for the analysis of Cholesteryl Petroselaidate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode mass spectrometry is primarily characterized by the cleavage of the ester bond. When ammoniated adducts are analyzed, the most prominent fragmentation pathway involves the neutral loss of the petroselaidic acid moiety, resulting in a highly stable and abundant cholestane (B1235564) cation at an m/z of 369.3.[1] In the case of lithiated adducts, fragmentation yields both the cholestane ion and a lithiated petroselaidate ion.[1]

The general fragmentation scheme can be summarized as follows:

  • Parent Ion Formation: this compound (Molecular Weight: 651.1 g/mol ) readily forms adducts with ions such as ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) in the ion source.

  • Primary Fragmentation: Upon collision-induced dissociation (CID), the most facile fragmentation is the cleavage of the ester linkage.

    • Formation of the Cholestane Cation: The charge is retained on the cholesterol backbone, leading to the neutral loss of petroselaidic acid (C₁₈H₃₄O₂) and the formation of the characteristic dehydrated cholesterol fragment ion at m/z 369.3.[1][2][3] This is typically the base peak in the MS/MS spectrum.

    • Formation of the Acylium Ion: While less common for cholesteryl esters compared to other lipids, fragmentation can also lead to the formation of a protonated or adducted petroselaidic acid.

Predicted Fragmentation Data

The following table summarizes the expected major ions in the positive ion mode ESI-MS/MS spectrum of this compound.

Ion Description Predicted m/z Adduct Notes
This compound668.6[M+NH₄]⁺Parent ion.
This compound674.6[M+Na]⁺Parent ion.
Dehydrated Cholesterol Cation369.3[M+H-C₁₈H₃₄O₂]⁺Characteristic and most abundant fragment ion for cholesteryl esters.[1][2][3]
Protonated Petroselaidic Acid283.3[C₁₈H₃₅O₂]⁺Fragment corresponding to the fatty acid moiety.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction and analysis of this compound from a biological matrix such as plasma or tissue homogenate.

Sample Preparation and Lipid Extraction

A standard liquid-liquid extraction method is employed to isolate lipids from the sample matrix.

  • Reagents:

    • Methanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • 0.9% NaCl solution

    • Internal Standard (e.g., d7-Cholesteryl Oleate)

  • Procedure:

    • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution.

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography

Reverse-phase chromatography is suitable for the separation of cholesteryl esters.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (5:2, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 50 °C.

Mass Spectrometry

A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • This compound: Precursor ion (Q1): m/z 668.6 ([M+NH₄]⁺); Product ion (Q3): m/z 369.3.

    • Internal Standard (d7-Cholesteryl Oleate): Precursor ion (Q1): m/z 675.6 ([M+NH₄]⁺); Product ion (Q3): m/z 376.3.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV for the transition to m/z 369.3.

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Drying Dry Down under Nitrogen Extraction->Drying Reconstitution Reconstitute in IPA:ACN Drying->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS DataAcquisition Data Acquisition (MRM Mode) MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for the analysis of this compound.

G Predicted MS/MS Fragmentation of this compound ([M+NH4]+) cluster_fragments Collision-Induced Dissociation (CID) Parent This compound [M+NH4]+ m/z 668.6 Cholesterol_Fragment Dehydrated Cholesterol Cation [C27H45]+ m/z 369.3 Parent->Cholesterol_Fragment Neutral Loss of Petroselaidic Acid FattyAcid_Fragment Neutral Petroselaidic Acid C18H34O2 Parent->FattyAcid_Fragment

Caption: Predicted fragmentation of this compound.

Conclusion

The analysis of this compound by LC-MS/MS is a robust and sensitive method. The characteristic fragmentation pattern, dominated by the formation of the dehydrated cholesterol cation at m/z 369.3, allows for specific and reliable detection using Multiple Reaction Monitoring. The provided protocol offers a solid foundation for researchers to develop and validate their own quantitative assays for this and other cholesteryl esters in various biological matrices.

References

Application Note & Protocol: Extraction of Cholesteryl Petroselaidate from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing significant roles in various physiological and pathological processes. Cholesteryl petroselaidate (B1239425), the ester of cholesterol and petroselinic acid, is a specific cholesteryl ester of interest in lipid research. Accurate and reliable quantification of cholesteryl petroselaidate in cell cultures is essential for understanding its cellular functions and for the development of novel therapeutics targeting lipid metabolic pathways. This document provides a detailed protocol for the extraction and quantification of this compound from cultured cells.

Principle

The protocol is based on a liquid-liquid extraction method to efficiently isolate total lipids, including this compound, from cultured cells. The procedure utilizes a solvent system, such as the Folch method, to partition lipids from other cellular components. Subsequent analysis by High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of this compound.

Materials and Reagents

  • Cultured cells

  • Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold

  • Cell scraper

  • Conical tubes (15 mL and 50 mL)

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas or vacuum evaporator

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound analytical standard

  • Internal standard (e.g., Cholesteryl heptadecanoate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Experimental Protocols

Cell Culture and Harvesting
  • Culture cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold DPBS.

  • Add a sufficient volume of ice-cold DPBS to cover the cell monolayer and gently scrape the cells using a cell scraper.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold DPBS.

  • Transfer the resuspended cells to a glass centrifuge tube. An aliquot may be taken for protein quantification to normalize the lipid data.

Lipid Extraction (Modified Folch Method)
  • To the 1 mL of cell suspension in the glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipid film under a gentle stream of nitrogen gas or using a vacuum evaporator.

  • Resuspend the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 200 µL) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile:Isopropanol (e.g., 60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 206 nm

    • Injection Volume: 20 µL

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • If using an internal standard, add a constant concentration to all standards and samples.

  • Sample Analysis:

    • Inject the resuspended lipid extract into the HPLC system.

    • Identify the this compound peak based on the retention time of the analytical standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison between different experimental conditions.

Sample IDCell Number/Protein Conc.Peak AreaThis compound (µg)Concentration (µg/10^6 cells or µg/mg protein)
Control 12.5 x 10^61234515.46.16
Control 22.7 x 10^61357917.06.30
Treatment 12.6 x 10^62468030.811.85
Treatment 22.8 x 10^62680233.511.96

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Harvesting cluster_extraction Lipid Extraction cluster_analysis Quantification cell_culture 1. Cell Culture wash_cells 2. Wash with DPBS cell_culture->wash_cells scrape_cells 3. Scrape Cells wash_cells->scrape_cells centrifuge_cells 4. Centrifuge scrape_cells->centrifuge_cells resuspend_pellet 5. Resuspend Pellet centrifuge_cells->resuspend_pellet add_solvents 6. Add Chloroform:Methanol resuspend_pellet->add_solvents vortex_lysis 7. Vortex for Lysis add_solvents->vortex_lysis phase_separation 8. Add Chloroform & NaCl vortex_lysis->phase_separation centrifuge_phases 9. Centrifuge phase_separation->centrifuge_phases collect_organic 10. Collect Organic Phase centrifuge_phases->collect_organic dry_extract 11. Dry Extract collect_organic->dry_extract resuspend_hplc 12. Resuspend in Mobile Phase dry_extract->resuspend_hplc hplc_injection 13. HPLC Injection resuspend_hplc->hplc_injection data_analysis 14. Data Analysis hplc_injection->data_analysis

Caption: Experimental workflow for the extraction and quantification of this compound.

Hypothetical Signaling Pathway Involving Lipid Metabolism

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein receptor->g_protein ligand Ligand ligand->receptor Activation ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates hsl Hormone-Sensitive Lipase (Inactive) pka->hsl Phosphorylates hsl_active Hormone-Sensitive Lipase (Active) hsl->hsl_active ce_droplet Cholesteryl Ester Droplet (contains this compound) hsl_active->ce_droplet Hydrolyzes cholesterol Free Cholesterol ce_droplet->cholesterol petroselinic_acid Petroselinic Acid ce_droplet->petroselinic_acid

Application Note: Cholesteryl Petroselaidate as a Novel Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative lipidomics is essential for understanding the roles of lipids in health and disease. Accurate and reproducible quantification of lipid species by mass spectrometry (MS) is critically dependent on the use of internal standards.[1][2] Internal standards are compounds added to a sample at a known concentration before analysis to correct for variability during sample preparation, extraction, and MS detection.[1][3][4] An ideal internal standard is chemically similar to the analytes of interest but structurally distinct to be distinguishable by the mass spectrometer, and it should not be naturally present in the sample.[4]

This document outlines the application and protocols for using Cholesteryl Petroselaidate as an internal standard for the quantification of cholesteryl esters (CEs) in complex biological samples.

Rationale for Using this compound

Cholesteryl esters are a major class of neutral lipids involved in cholesterol transport and storage.[5][6] Their quantification is crucial in studies related to cardiovascular disease, metabolic disorders, and cancer. This compound is an ideal candidate for an internal standard for several reasons:

  • Structural Similarity: As a cholesteryl ester, it mimics the chemical and physical properties of endogenous CEs, ensuring similar extraction efficiency and ionization response.[7]

  • Unique Fatty Acid Moiety: Petroselaidic acid ((E)-octadec-6-enoic acid) is a trans-isomer of an oleic acid positional isomer (18:1n-12).[8][9][10] Its occurrence in most mammalian tissues is rare, minimizing the risk of interference from endogenous lipids.

  • Chemical Stability: Like other cholesteryl esters, it is a stable molecule suitable for storage and use in standard lipidomics workflows.

A simple method for the synthesis of cholesteryl esters from cholesterol and fatty acid anhydrides or via ester interchange has been described, allowing for the custom preparation of this standard.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve it in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Store the stock solution in an amber glass vial at -80°C.

  • Working Solution (10 µg/mL):

    • Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of isopropanol (B130326).

    • Vortex thoroughly to ensure complete mixing.

    • Prepare this working solution fresh before each experiment or store at -20°C for short-term use.

Protocol 2: Lipid Extraction from Plasma with Internal Standard Spiking (Folch Method)

This protocol is adapted from standard lipid extraction methods.[1]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 2 mL glass tube, add 50 µL of plasma.

  • Internal Standard Spiking:

    • Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample.

    • Vortex briefly to mix.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

  • Phase Separation & Collection:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a clean glass Pasteur pipette, collect the lower organic layer, avoiding the protein disk, and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of Cholesteryl Esters

This protocol is based on established methods for CE analysis.[13][14][15]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium acetate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 30% B

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • Key Principle: Cholesteryl esters typically fragment to produce a characteristic product ion corresponding to the cholesterol backbone ([C27H45]+) at m/z 369.35 . The precursor ion is the ammonium adduct of the molecule ([M+NH4]+).[14][16]

Data Presentation

Table 1: Physicochemical and MS Properties of this compound
PropertyValueSource
Molecular FormulaC45H78O2Calculated
Monoisotopic Mass650.5999Calculated
Fatty Acid MoietyPetroselaidic Acid (18:1, n-12)[8]
Precursor Ion ([M+NH4]+)m/z 668.6Theoretical
Product Ion ([C27H45]+)m/z 369.35[14][16]
Table 2: Proposed MRM Transitions for Quantification
Analyte (Cholesteryl Ester)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
IS: Petroselaidate (18:1) 668.6 369.35 15
Linoleate (18:2)666.6369.3515
Oleate (18:1)668.6369.3515
Palmitate (16:0)642.6369.3515
Stearate (18:0)670.6369.3515
Arachidonate (20:4)690.6369.3515

Note: Collision energy is instrument-dependent and requires optimization.

Table 3: Example Calibration Curve Data for Cholesteryl Oleate (Hypothetical)

A calibration curve should be generated by analyzing a series of standards with known concentrations of the analyte (Cholesteryl Oleate) and a fixed concentration of the internal standard (this compound).

CE Oleate Conc. (µg/mL)Peak Area (CE Oleate)Peak Area (IS)Area Ratio (Analyte/IS)
0.11,520151,0000.010
0.57,650152,5000.050
1.015,300151,8000.101
5.075,900150,5000.504
10.0151,200151,0001.001
25.0378,000150,0002.520

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound Cholesterol Cholesterol Catalyst Esterification Catalyst Cholesterol->Catalyst PetroselaidicAcid Petroselaidic Acid (or anhydride) PetroselaidicAcid->Catalyst Standard This compound Catalyst->Standard Simple & high-yield reaction

Caption: Chemical synthesis of the internal standard.

G cluster_workflow Quantitative Lipidomics Workflow Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Lipid Extraction (Folch Method) Spike->Extract Dry 4. Dry Extract Extract->Dry Reconstitute 5. Reconstitute in Solvent Dry->Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 7. Data Processing LCMS->Data Quant 8. Quantification Data->Quant

Caption: Experimental workflow for lipid quantification.

G cluster_logic Principle of Internal Standard Quantification IS_known Internal Standard (IS) Known Concentration [IS_conc] MS_response Mass Spectrometer Measures Peak Areas IS_known->MS_response Analyte_unknown Analyte Unknown Concentration [Analyte_conc] Analyte_unknown->MS_response IS_area Area_IS MS_response->IS_area Analyte_area Area_Analyte MS_response->Analyte_area Ratio Calculate Ratio (Area_Analyte / Area_IS) IS_area->Ratio Analyte_area->Ratio Final_conc [Analyte_conc] = Ratio * [IS_conc] Ratio->Final_conc

Caption: Logic of quantification using an internal standard.

References

Cholesteryl Petroselaidate: Uncharted Territory in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, there is currently no available research detailing the specific applications of Cholesteryl Petroselaidate in the field of atherosclerosis research. This compound, the cholesteryl ester of petroselaidic acid (a trans fatty acid), remains an unexplored entity within this area of study.

While the broader class of compounds to which this compound belongs—cholesteryl esters and trans fatty acids—are extensively studied in the context of cardiovascular disease, no specific experimental data, protocols, or quantitative analyses involving this particular molecule have been reported.

The Context: Trans Fatty Acids and Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques within the arteries. These plaques are composed of fats, cholesterol, calcium, and other substances found in the blood. Research has established a strong link between the consumption of trans fatty acids and an increased risk of developing atherosclerosis. The mechanisms by which trans fatty acids contribute to this disease are understood to involve:

  • Increased Inflammation: Trans fats can trigger systemic inflammatory responses, a key factor in the initiation and progression of atherosclerotic lesions.

  • Elevated Oxidative Stress: They can lead to an imbalance between free radicals and antioxidants in the body, resulting in cellular damage within the arterial walls.

  • Adverse Lipid Profiles: Diets high in trans fats are known to increase levels of low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease levels of high-density lipoprotein (HDL) cholesterol ("good" cholesterol). This lipid profile is a major risk factor for atherosclerosis.

  • Endothelial Dysfunction: Trans fatty acids can impair the function of the endothelium, the thin layer of cells lining the blood vessels, which is a critical early step in the development of atherosclerosis.

One identified mechanism of action for trans fatty acids is the increased activity of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and LDL, a process that can contribute to the pro-atherogenic lipid profile. Additionally, some studies suggest that trans fats may suppress transforming growth factor-beta (TGF-β) signaling in vascular cells, further promoting the disease process.

The Void in this compound Research

While the general effects of trans fatty acids are well-documented, the specific role and potential mechanisms of action of individual trans fatty acid esters, such as this compound, have not been investigated. There are no published studies that have:

  • Utilized this compound in in vitro or in vivo models of atherosclerosis.

  • Examined its effects on key cellular players in atherosclerosis, such as macrophages, endothelial cells, or smooth muscle cells.

  • Determined its potential as a biomarker or a therapeutic target.

Consequently, there are no established experimental protocols, quantitative data for comparison, or known signaling pathways specifically associated with this compound in the context of atherosclerosis.

Future Directions

The absence of research on this compound presents a potential area for future investigation. Studies could be designed to explore:

  • In vitro studies: Investigating the impact of this compound on foam cell formation in macrophages, endothelial cell activation, and smooth muscle cell proliferation and migration.

  • In vivo studies: Utilizing animal models of atherosclerosis to determine the effect of dietary this compound on plaque development, lipid profiles, and inflammatory markers.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in vascular cells.

Such research would be necessary to determine if this compound has unique properties that differ from other trans fatty acid esters and to understand its potential contribution to the pathophysiology of atherosclerosis. Until such studies are conducted, its role in this critical area of cardiovascular research remains unknown.

Application Note: Tracking the Metabolic Fate of Cholesteryl Petroselaidate using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are crucial lipid molecules for the transport and storage of cholesterol within the body.[1] The fatty acid composition of CEs can significantly influence their metabolic fate and impact on cellular processes. Petroselaidic acid (trans-6-octadecenoic acid) is an unusual trans-fatty acid found in certain dairy products and plant sources.[2][3][4] Understanding the metabolism of CEs containing such unusual fatty acids is vital for elucidating their physiological and pathological roles. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of specific lipid molecules in complex biological systems.[5][6]

This application note provides detailed protocols for the synthesis of a stable isotope-labeled version of Cholesteryl Petroselaidate (d-CP) and its application as a tracer in metabolic studies. The use of a deuterated internal standard allows for precise and accurate quantification of the molecule and its metabolic products in various biological matrices, such as plasma, tissues, and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Key Applications

  • Pharmacokinetics and Drug Development: Tracing the ADME of lipid-based drug delivery systems or investigating the metabolic impact of drugs on lipid pathways.[6]

  • Nutritional Science: Studying the uptake and metabolism of dietary unusual fatty acids and their influence on cholesterol homeostasis.

  • Metabolic Disease Research: Investigating the role of specific cholesteryl esters in the pathogenesis of diseases like atherosclerosis, hyperlipidemia, and metabolic syndrome.[1]

Protocols and Methodologies

Protocol 1: Synthesis of Deuterated (d33)-Petroselaidic Acid

This protocol describes a hypothetical synthesis of perdeuterated petroselaidic acid based on established methods for synthesizing deuterated unsaturated fatty acids, such as oleic acid.[8][9][10] The strategy involves the synthesis of two deuterated fragments that are then coupled to form the final molecule.

Materials:

  • Dodecanedioic acid

  • Hexanoic acid

  • Deuterium oxide (D₂O)

  • Platinum(IV) oxide (PtO₂) catalyst

  • Lithium aluminum deuteride (B1239839) (LiAlD₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triphenylphosphine (PPh₃)

  • Sodium hydride (NaH)

  • All necessary anhydrous solvents (THF, DMSO, etc.) and reagents for Wittig reaction.

Procedure:

  • Perdeuteration of Precursors:

    • Perdeuterate dodecanedioic acid and hexanoic acid separately via hydrothermal H/D exchange using D₂O and a PtO₂ catalyst. This involves heating the fatty acid with D₂O in the presence of the catalyst under pressure. Multiple cycles may be required to achieve >98% deuteration.[9]

    • The products are perdeutero-dodecanedioic acid (d₂₀) and perdeutero-hexanoic acid (d₁₁).

  • Synthesis of C12 Fragment (Deuterated 12-hydroxydodecanoic acid derivative):

    • Reduce one of the carboxylic acid groups of the perdeutero-dodecanedioic acid to a hydroxyl group using a selective reducing agent.

    • Protect the remaining carboxylic acid group.

    • Convert the hydroxyl group to a leaving group, such as a tosylate, by reacting with TsCl. This yields the C12 fragment.

  • Synthesis of C6 Fragment (Deuterated Hexyltriphenylphosphonium salt):

    • Reduce the perdeutero-hexanoic acid to perdeutero-hexanol using LiAlD₄.

    • Convert the resulting alcohol to hexyl bromide using PPh₃ and CBr₄.

    • React the perdeutero-hexyl bromide with PPh₃ to form the deuterated hexyltriphenylphosphonium bromide salt (the Wittig reagent).

  • Wittig Reaction and Final Synthesis:

    • Perform a Wittig reaction between the C12 aldehyde fragment (generated from the C12 fragment) and the C6 phosphonium (B103445) salt. Use a base like NaH in an anhydrous solvent (e.g., DMSO). This reaction will form the carbon-carbon double bond at the Δ6 position. The conditions can be tuned to favor the trans isomer (petroselaidate).

    • Deprotect the carboxylic acid group.

    • Purify the final product, (d₃₃)-Petroselaidic Acid, using column chromatography.

    • Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Synthesis of Deuterated (d33)-Cholesteryl Petroselaidate

This protocol details the esterification of cholesterol with the synthesized deuterated petroselaidic acid. An organocatalyst-based method is described for its efficiency and mild reaction conditions.[11]

Materials:

  • Cholesterol

  • Synthesized (d₃₃)-Petroselaidic Acid

  • Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)

  • Anhydrous toluene (B28343)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve equimolar amounts of cholesterol and (d₃₃)-Petroselaidic Acid in anhydrous toluene.

    • Add the Ph₃P·SO₃ adduct (approximately 1 equivalent) to the solution.

  • Esterification:

    • Heat the reaction mixture to 110 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), staining with a suitable agent like phosphomolybdic acid.

  • Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization:

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Confirm the identity and purity of the final product, (d₃₃)-Cholesteryl Petroselaidate, by mass spectrometry and NMR. The mass spectrum should show the expected molecular ion corresponding to the deuterated cholesteryl ester.

Protocol 3: In Vivo Metabolic Study in a Mouse Model

This protocol outlines an in vivo experiment to trace the metabolic fate of d-CP in mice.[12]

Materials:

  • (d₃₃)-Cholesteryl Petroselaidate (d-CP) tracer

  • C57BL/6 mice (or other appropriate model)

  • Oral gavage needles

  • Corn oil (or other suitable vehicle)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Internal Standard: D₇-Cholesteryl Oleate (commercially available)

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate mice for at least one week with standard chow and water ad libitum.

    • Fast the mice for 4-6 hours prior to dosing.

    • Prepare a dosing solution of d-CP in corn oil (e.g., 10 mg/mL).

    • Administer a single oral dose of the d-CP solution to each mouse (e.g., 100 mg/kg body weight).

  • Sample Collection:

    • Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • Collect plasma by centrifuging the blood samples.

    • At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, intestine, adipose tissue, heart).

    • Store all samples at -80 °C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: To 10 µL of plasma, add 100 µL of methanol (B129727) containing the D₇-Cholesteryl Oleate internal standard. Vortex to precipitate proteins. Centrifuge and transfer the supernatant for analysis.

    • Tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a method like Folch or Bligh-Dyer. Spike the lipid extract with the internal standard before drying down and reconstituting in the analysis solvent.

Protocol 4: LC-MS/MS Analysis for Quantification

This protocol describes the quantification of d-CP and its potential metabolites using a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or triple quadrupole).

  • C18 reverse-phase column.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • d-CP: Monitor the transition of the parent ion [M+NH₄]⁺ to the characteristic fragment ion of the cholesterol backbone (m/z 369.3). The exact parent mass will depend on the level of deuteration.

    • d-Petroselaidic Acid: Monitor the transition of the deprotonated parent ion [M-H]⁻ (in negative mode) or a suitable adduct in positive mode.

    • Internal Standard (D₇-Cholesteryl Oleate): Monitor the transition from its [M+NH₄]⁺ adduct to the deuterated cholesterol fragment (m/z 376.4).

  • Data Analysis: Quantify the concentration of d-CP in each sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized to facilitate interpretation and comparison across different time points and tissues.

Table 1: Pharmacokinetic Profile of (d₃₃)-Cholesteryl Petroselaidate in Mouse Plasma

Time Point (Hours)Mean Plasma Concentration (µg/mL) ± SD
15.2 ± 0.8
212.6 ± 2.1
418.9 ± 3.5
811.5 ± 1.9
124.3 ± 0.7
241.1 ± 0.3

Table 2: Tissue Distribution of (d₃₃)-Cholesteryl Petroselaidate 8 Hours Post-Dose

TissueMean Concentration (µg/g tissue) ± SD
Liver45.7 ± 6.2
Intestine88.2 ± 11.5
Adipose Tissue120.4 ± 15.8
Heart15.3 ± 2.5
Spleen22.1 ± 3.1

(Note: Data presented are representative examples and will vary based on experimental conditions.)

Visualizations

Experimental Workflow

G cluster_synthesis Phase 1: Synthesis cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis s1 Synthesis of (d33)-Petroselaidic Acid s2 Esterification with Cholesterol s1->s2 s3 (d33)-Cholesteryl Petroselaidate (d-CP) s2->s3 a1 Oral Administration of d-CP to Mice s3->a1 Tracer Compound a2 Serial Blood & Tissue Collection a1->a2 b1 Lipid Extraction & Internal Std. Spiking a2->b1 Biological Samples b2 LC-MS/MS Analysis (MRM Mode) b1->b2 b3 Data Quantification (PK & Biodistribution) b2->b3 end1 Metabolic Fate Determination b3->end1 b3->end1

Caption: Workflow for metabolic studies of stable isotope-labeled this compound.

Putative Metabolic Pathway

G cluster_intestine Intestinal Absorption cluster_enterocyte Enterocyte Metabolism cluster_blood Systemic Transport dCP_oral Oral (d33)-Cholesteryl Petroselaidate (d-CP) Intestine Intestinal Lumen dCP_oral->Intestine dCP_intestine d-CP Enterocyte Enterocyte Chylomicron Chylomicrons Blood Bloodstream Chylomicron->Blood dCP_blood d-CP in Chylomicrons Tissues Peripheral Tissues (e.g., Adipose, Liver) dCP_tissue d-CP uptake Tissues->dCP_tissue Hydrolysis1 Pancreatic Lipase / Esterase dCP_intestine->Hydrolysis1 d_PA (d33)-Petroselaidic Acid Hydrolysis1->d_PA Chol Cholesterol Hydrolysis1->Chol d_PA_ent d-PA d_PA->d_PA_ent Chol_ent Cholesterol Chol->Chol_ent ACAT2 ACAT2 d_PA_ent->ACAT2 Chol_ent->ACAT2 dCP_reester Re-esterified d-CP ACAT2->dCP_reester dCP_reester->Chylomicron LPL Lipoprotein Lipase (LPL) dCP_blood->LPL Chylo_remnant Chylomicron Remnant dCP_blood->Chylo_remnant d_PA_tissue d-PA LPL->d_PA_tissue Chylo_remnant->Tissues Liver Uptake d_PA_tissue->Tissues Uptake/Storage/ β-oxidation

Caption: Putative metabolic pathway of orally administered this compound.

References

Application Notes and Protocols for the Purification of Cholesteryl Petroselaidate using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a widely utilized, simple, and cost-effective chromatographic technique for the separation of lipids. This document provides detailed application notes and protocols for the purification of Cholesteryl Petroselaidate, a cholesteryl ester of petroselaidic acid, using silica (B1680970) gel-based TLC. Cholesteryl esters are a significant class of neutral lipids, and their purification is often a critical step in various research and development applications.[1][2][3]

This compound is a large, non-polar molecule with the chemical formula C45H78O2 and a molecular weight of 651.1 g/mol . Its purification by TLC relies on its low polarity, which dictates its high mobility in non-polar solvent systems on a polar stationary phase like silica gel.

Data Presentation

The following tables summarize the key properties of this compound and the expected chromatographic behavior based on typical TLC systems for neutral lipids.

Table 1: Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC45H78O2651.1Cholesterol backbone esterified with petroselaidic acid (a C18:1 trans fatty acid).
CholesterolC27H46O386.7Steroid nucleus with a hydroxyl group at C-3.
Petroselaidic AcidC18H34O2282.4618-carbon monounsaturated trans fatty acid.

Table 2: Typical TLC Parameters for the Separation of Cholesteryl Esters

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Solvent System) Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v)
Expected Rf of Cholesteryl Esters ~0.97[4]
Expected Elution Order (Decreasing Rf) Cholesteryl Esters > Triacylglycerols > Free Fatty Acids > Cholesterol > Phospholipids (at origin)[5]
Visualization Methods Iodine vapor, 50% Sulfuric Acid Charring, Phosphomolybdic Acid Reagent[2][3]

Note: Rf values are dependent on experimental conditions such as temperature, humidity, and plate activity. The provided Rf is an approximation based on literature values for general cholesterol esters in similar solvent systems.[3][6]

Experimental Protocols

This section provides detailed protocols for the analytical and preparative TLC purification of this compound.

Analytical Thin-Layer Chromatography

This protocol is for the rapid assessment of sample purity and for optimizing the solvent system.

Materials:

  • TLC plates (Silica Gel 60 F254, 20x20 cm or 10x10 cm)

  • Developing tank with a lid

  • Capillary tubes or micropipette for sample application

  • Solvents: Hexane, Diethyl Ether, Acetic Acid (all analytical grade)

  • Sample of this compound (dissolved in chloroform (B151607) or hexane)

  • Visualization reagent (e.g., iodine crystals in a sealed chamber, or 50% H2SO4 in ethanol (B145695) spray)

  • Heating plate or oven for visualization

Procedure:

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.

  • Sample Application: Using a capillary tube or micropipette, spot a small amount of the dissolved sample onto the origin line. Keep the spot size as small as possible (2-3 mm diameter) for better resolution.

  • Developing Tank Preparation: Prepare the mobile phase by mixing hexane, diethyl ether, and acetic acid in a ratio of 80:20:2 (v/v/v). Pour the solvent into the developing tank to a depth of about 0.5-1 cm. Place a piece of filter paper inside the tank, leaning against the wall, to ensure the atmosphere is saturated with solvent vapor. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Chromatogram Development: Carefully place the spotted TLC plate into the equilibrated developing tank. Ensure the solvent level is below the origin line. Close the tank and allow the solvent to ascend the plate by capillary action.

  • Completion and Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Non-polar compounds like this compound will appear as brown spots.[7] The spots will fade over time, so circle them with a pencil immediately after visualization.

    • Sulfuric Acid Charring: Spray the plate evenly with a 50% sulfuric acid solution in ethanol. Heat the plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes. Organic compounds will appear as dark brown or black spots.

  • Rf Value Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Preparative Thin-Layer Chromatography for Purification

This protocol is for isolating larger quantities of this compound.

Materials:

  • Preparative TLC plates (thicker silica gel layer, e.g., 500-2000 µm)

  • The same materials as for analytical TLC

  • Scraper (e.g., a clean razor blade or spatula)

  • Elution solvent (e.g., chloroform or diethyl ether)

  • Glass wool or cotton plug

  • Pasteur pipette or small column

  • Collection vials

Procedure:

  • Sample Application: Instead of a small spot, apply the sample as a thin, continuous streak across the origin line of the preparative TLC plate. Take care not to overload the plate.

  • Development: Develop the plate in a pre-equilibrated tank with the optimized solvent system, as determined by analytical TLC.

  • Visualization: Use a non-destructive visualization method if possible. Briefly exposing the edges of the plate to iodine vapor can reveal the location of the bands without reacting with the bulk of the sample. Alternatively, if the compound is UV active, it can be visualized under a UV lamp. If these methods are not feasible, a small portion of the plate can be sprayed with a destructive reagent to locate the band of interest, which is then used as a guide to scrape the unsprayed portion.

  • Scraping: Carefully scrape the silica gel band corresponding to this compound from the plate onto a clean piece of weighing paper.

  • Elution:

    • Pack a Pasteur pipette with a small plug of glass wool or cotton at the bottom.

    • Transfer the scraped silica gel into the pipette.

    • Slowly add an appropriate elution solvent (e.g., chloroform or diethyl ether) to the top of the silica gel. The solvent will dissolve the this compound and carry it through the silica gel.

    • Collect the eluent containing the purified product in a clean vial.

  • Solvent Evaporation: Evaporate the solvent from the collected eluent under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

  • Purity Check: Assess the purity of the isolated compound using analytical TLC.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these protocols.

TLC_Workflow A Sample Preparation (Dissolve in appropriate solvent) C Sample Application (Spotting or streaking) A->C B TLC Plate Preparation (Draw origin line) B->C D Chromatogram Development (In saturated tank) C->D E Drying (Evaporate mobile phase) D->E F Visualization (Iodine vapor or charring) E->F G Analysis (Analytical TLC) (Calculate Rf value) F->G H Purification (Preparative TLC) (Scrape and elute) F->H

Caption: Experimental workflow for TLC purification.

TLC_Separation_Principle cluster_0 TLC Plate (Silica Gel - Polar) origin Origin PL Phospholipids (Rf ~ 0) solvent_front Solvent Front Chol Cholesterol FFA Free Fatty Acids TAG Triacylglycerols CP This compound

References

Application Notes and Protocols: Cholesteryl Petroselaidate in Model Membranes and Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, key components of lipid metabolism, are increasingly explored for their potential in drug delivery systems and as modulators of model membranes. Cholesteryl Petroselaidate (B1239425), an ester of cholesterol and petroselinic acid (cis-6-octadecenoic acid), offers a unique molecular structure that may impart distinct biophysical properties to lipid bilayers. Due to the limited direct experimental data on Cholesteryl Petroselaidate, this document provides detailed protocols and application notes extrapolated from established methodologies for incorporating cholesterol and other cholesteryl esters into model membranes and liposomes. These guidelines will enable researchers to systematically investigate the effects of this compound on membrane characteristics.

Cholesterol is a critical component in modulating the fluidity, permeability, and stability of liposomal membranes.[1][2][3] The introduction of an acyl chain, as in this compound, may further influence these properties due to potential differences in packing and intermolecular interactions within the lipid bilayer. These protocols are designed to serve as a foundational guide for the preparation and characterization of model membranes and liposomes containing this novel cholesteryl ester.

Experimental Protocols

The following are standard protocols for the preparation of liposomes, which can be adapted for the inclusion of this compound. It is recommended to substitute or supplement cholesterol with this compound at various molar ratios to systematically study its effects.

Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration

This method is one of the most common for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[4][5][6]

Materials:

  • Phospholipid(s) of choice (e.g., POPC, DPPC)

  • This compound

  • Cholesterol (for comparison/co-formulation)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids, including this compound and any other components, in the organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture. A typical starting concentration is 10-20 mg of total lipid per mL of solvent.

  • Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept above the transition temperature (Tc) of the lipid with the highest Tc.[7] This process will form a thin, uniform lipid film on the inner surface of the flask.[4]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]

  • Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the lipid's Tc.[7] Agitate the flask by hand or on a vortex mixer to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).[8] This typically results in a milky suspension.[9]

  • Sizing (Optional): The resulting MLV suspension is often heterogeneous in size.[8] For a more uniform size distribution, further processing by extrusion (Protocol 2) or sonication (Protocol 3) is recommended.

Protocol 2: Liposome Sizing by Extrusion

Extrusion is a widely used technique to produce unilamellar vesicles (LUVs) with a controlled size distribution.[10]

Materials:

  • MLV suspension (from Protocol 1)

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Syringes

Procedure:

  • Assemble the Extruder: Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Temperature Control: The extrusion process should be carried out at a temperature above the Tc of the lipids to ensure the membranes are in a fluid state and can pass through the pores.

  • Extrusion: Load the MLV suspension into one of the syringes. Force the suspension through the polycarbonate membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[11] This process of repeated extrusion helps to ensure a narrow size distribution of the resulting LUVs.[10]

  • Storage: Store the final liposome suspension at 4°C.

Protocol 3: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

Sonication is a common method for producing small unilamellar vesicles (SUVs), typically in the range of 15-50 nm.[8]

Materials:

  • MLV suspension (from Protocol 1)

  • Probe sonicator or bath sonicator

  • Ice bath

Procedure:

  • Temperature Control: Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication, which can cause lipid degradation.[1]

  • Sonication:

    • Probe Sonication: Insert the tip of the sonicator probe into the MLV suspension. Sonicate in pulses to avoid overheating until the milky suspension becomes clear or slightly hazy.[1][9]

    • Bath Sonication: Place the sealed vial containing the MLV suspension in a bath sonicator. Sonicate until the suspension clarifies.[9]

  • Centrifugation (for probe sonication): After probe sonication, it is often necessary to centrifuge the sample to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates.[1]

  • Storage: Store the resulting SUV suspension at 4°C.

Data Presentation

Table 1: Effect of Cholesterol Concentration on Liposome Size and Stability

Cholesterol (mol%)Mean Liposome Diameter (nm)Polydispersity Index (PDI)Reference
030.1 ± 0.4-[12]
10--
20--
30--[13]
40--
5051.6 ± 0.1-[12]

Note: This table is intended as a template. The addition of cholesterol generally leads to an increase in liposome size.[12] The PDI should be monitored as an indicator of the homogeneity of the liposome population.[4]

Table 2: Influence of Cholesterol on Membrane Mechanical Properties

Lipid CompositionCholesterol (mol%)Rupture Tension (mN/m)Reference
DPPC068.9[14][15]
DPPC23110[14][15]
DIPC065.8[14]
DIPC2093.9[14]

Note: This table illustrates that cholesterol can increase the mechanical strength of saturated lipid bilayers up to a certain concentration.[14][15] The effect is less pronounced in bilayers with unsaturated phospholipids.[14]

Table 3: Effect of Cholesterol on Bilayer Thickness and Acyl Chain Order

Lipid SystemCholesterol (mol%)Bilayer Thickness (nm)Acyl Chain Order Parameter (S)Reference
SOPC0~4.08 (at 283 K)~0.33 (at 303 K)[16]
SOPC10IncreasedIncreased[16]
SOPC30Significant IncreaseSaturation Observed[16]
SOPC50Further IncreaseLower values reported[16]
DMPC0 to 30IncreasesIncreases[17]

Note: Cholesterol generally increases the thickness and order of the lipid bilayer.[17] These effects tend to plateau at higher cholesterol concentrations.[16][17]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_sizing Sizing cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Rotary Evaporation Hydration (MLVs) Hydration (MLVs) Thin-Film Formation->Hydration (MLVs) Add Aqueous Buffer Extrusion (LUVs) Extrusion (LUVs) Hydration (MLVs)->Extrusion (LUVs) Sonication (SUVs) Sonication (SUVs) Hydration (MLVs)->Sonication (SUVs) Size & Zeta Potential Size & Zeta Potential Extrusion (LUVs)->Size & Zeta Potential Morphology Morphology Extrusion (LUVs)->Morphology Lamellarity Lamellarity Extrusion (LUVs)->Lamellarity Encapsulation Efficiency Encapsulation Efficiency Extrusion (LUVs)->Encapsulation Efficiency Sonication (SUVs)->Size & Zeta Potential Sonication (SUVs)->Morphology Sonication (SUVs)->Lamellarity Sonication (SUVs)->Encapsulation Efficiency

Caption: Workflow for liposome preparation and characterization.

Conceptual Model of this compound in a Lipid Bilayer

G cluster_membrane Lipid Bilayer cluster_upper cluster_lower p1 Phospholipid cp1 Cholesteryl Petroselaidate p2 Phospholipid p3 Phospholipid p4 Phospholipid cp2 Cholesteryl Petroselaidate

Caption: this compound in a phospholipid bilayer.

Discussion and Characterization

Potential Influence of the Petroselaidate Acyl Chain

The petroselinic acid acyl chain of this compound is a monounsaturated 18-carbon fatty acid with a cis double bond at the 6th position. This structure differs from the more common oleic acid (cis-9) and may influence how the molecule inserts and packs within the lipid bilayer. The position of the double bond can affect the "kink" in the acyl chain, potentially altering membrane fluidity and the formation of lipid domains differently than cholesterol or other cholesteryl esters.[18][19] It is hypothesized that the petroselaidate moiety may increase the disorder in the hydrophobic core of the membrane compared to the rigid steroid ring of cholesterol alone.

Recommended Characterization Techniques

To fully understand the effects of this compound, a comprehensive characterization of the prepared liposomes is essential.

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is a standard technique to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome population.[20] Zeta potential measurements provide information about the surface charge, which is a key factor in liposome stability and interaction with biological systems.[21]

  • Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology and lamellarity of the liposomes.[20][22]

  • Lamellarity: 31P Nuclear Magnetic Resonance (NMR) can be employed to determine the lamellarity (the number of bilayers) of the vesicles.[20]

  • Encapsulation Efficiency: To assess the potential of these liposomes as drug delivery vehicles, the encapsulation efficiency of a model hydrophilic or lipophilic drug should be determined, often using techniques like UV-Vis spectroscopy or HPLC after separating the free drug from the liposomes.[22][23]

  • Membrane Fluidity: Techniques such as fluorescence anisotropy using probes like DPH can provide insights into how this compound alters the fluidity of the lipid bilayer.

  • Phase Behavior: Differential Scanning Calorimetry (DSC) can be used to study the effect of this compound on the phase transition temperature (Tc) of the phospholipids.

References

Application Notes and Protocols for Enzymatic Assays Involving Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial components of cellular lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis and steroid hormone production. The enzymatic hydrolysis of cholesteryl esters is a key step in mobilizing free cholesterol for cellular use. This document provides detailed protocols and application notes for the enzymatic assay of cholesterol esterase using Cholesteryl Petroselaidate as a substrate. While specific literature on this compound as a direct substrate in these assays is limited, its structural similarity to other common substrates, such as Cholesteryl Oleate, allows for the adaptation of established protocols. Petroselinic acid (cis-6-Octadecenoic acid), the fatty acid component of this ester, is a known bioactive molecule with anti-inflammatory and antifungal properties, making its cholesteryl ester an interesting substrate for studying lipid metabolism and the effects of specific fatty acid esters on enzymatic activity.[1][2][3]

Principle of the Assay

The enzymatic assay for cholesterol esterase activity is a coupled-enzyme reaction. In the first step, cholesterol esterase hydrolyzes the cholesteryl ester substrate (this compound) to yield free cholesterol and a fatty acid (petroselinic acid). The liberated cholesterol is then oxidized by cholesterol oxidase in the presence of oxygen to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored product (a quinoneimine dye), which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the cholesterol esterase activity in the sample.

Quantitative Data

As there is no specific kinetic data available for cholesterol esterase with this compound as a substrate, the following table provides typical kinetic parameters for cholesterol esterase with a structurally similar substrate, Cholesteryl Oleate. These values should be considered as a reference, and the kinetic parameters for this compound should be determined experimentally.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Porcine PancreasCholesteryl Oleate~0.1-0.5Varies with enzyme purity7.0-8.537-40
Pseudomonas sp.Cholesteryl Oleate~0.2-0.8Varies with enzyme purity7.037
Bovine PancreasCholesteryl OleateNot specifiedNot specified6.637

Note: The kinetic parameters are highly dependent on the enzyme source, purity, and assay conditions (e.g., concentration of bile salts, detergents, and other activators).

Experimental Protocols

This protocol is adapted from established methods for cholesterol esterase assays using Cholesteryl Oleate. Researchers should optimize the substrate preparation and concentration for this compound.

Materials and Reagents
  • This compound (Substrate)

  • Cholesterol Esterase (e.g., from porcine pancreas or Pseudomonas sp.)

  • Cholesterol Oxidase

  • Horseradish Peroxidase

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Triton X-100 or other suitable detergent

  • Sodium Cholate (B1235396) or Taurocholate (bile salt)

  • Microplate reader (spectrophotometer)

  • 96-well microplates

  • Incubator

Preparation of Reagents
  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

  • Substrate Stock Solution (this compound):

    • Due to the insolubility of cholesteryl esters in aqueous solutions, a detergent and/or bile salt is required for emulsification.

    • A suggested starting point is to dissolve this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol) and then disperse it in the assay buffer containing a detergent like Triton X-100 (e.g., 0.5-1% w/v) and a bile salt like sodium cholate (e.g., 5-10 mM).

    • The mixture should be sonicated or vortexed vigorously to form a stable emulsion. The final concentration of the substrate will need to be optimized.

  • Enzyme Mix: Prepare a fresh solution containing Cholesterol Oxidase and Horseradish Peroxidase in the assay buffer. The optimal concentrations should be determined, but a starting point could be 1-2 U/mL for each enzyme.

  • Chromogen Solution: Prepare a solution containing 4-AAP (e.g., 10 mM) and Phenol (e.g., 20 mM) in the assay buffer. This solution should be protected from light.

  • Cholesterol Esterase Solution: Prepare a stock solution of Cholesterol Esterase in cold assay buffer. The concentration should be such that a small volume added to the assay results in a linear rate of reaction.

Assay Procedure (96-well plate format)
  • Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer

    • Substrate Solution (this compound emulsion)

    • Enzyme Mix (Cholesterol Oxidase and Peroxidase)

    • Chromogen Solution (4-AAP and Phenol)

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction: Add the Cholesterol Esterase solution to each well to start the reaction. For a blank or negative control, add an equal volume of assay buffer instead of the Cholesterol Esterase solution.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at a specific wavelength (typically around 500-510 nm for the quinoneimine dye) over time using a microplate reader. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rate of the samples.

    • The activity of the cholesterol esterase can be calculated using the molar extinction coefficient of the colored product.

Diagrams

Enzymatic_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Substrate, Enzymes, and Chromogen Solutions mix Mix Reagents in 96-well Plate reagent_prep->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add Cholesterol Esterase pre_incubate->start_reaction measure Kinetic Measurement (Absorbance at 500 nm) start_reaction->measure calculate_rate Calculate Reaction Rate (ΔAbs/min) measure->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity

Caption: Experimental workflow for the enzymatic assay of Cholesterol Esterase.

Signaling_Pathway CP This compound Chol Cholesterol CP->Chol Hydrolysis PA Petroselinic Acid CE Cholesterol Esterase CE->CP H2O2 Hydrogen Peroxide Chol->H2O2 Oxidation CO Cholesterol Oxidase CO->Chol Chromogen_ox Oxidized Chromogen (Colored Product) H2O2->Chromogen_ox POD Peroxidase POD->H2O2 Chromogen_red Reduced Chromogen (4-AAP + Phenol)

Caption: Coupled enzymatic reaction pathway for the Cholesterol Esterase assay.

Application Notes

  • Substrate Specificity Studies: This assay can be used to determine the substrate specificity of cholesterol esterases from various sources. By comparing the kinetic parameters obtained with this compound to those of other cholesteryl esters (e.g., oleate, linoleate, palmitate), researchers can gain insights into how the structure of the fatty acid moiety influences enzyme activity.

  • Inhibitor Screening: The protocol can be adapted for high-throughput screening of potential inhibitors of cholesterol esterase. Such inhibitors could be of interest in the development of therapeutics for conditions associated with high cholesterol levels.

  • Investigating the Biological Role of Petroselinic Acid: Petroselinic acid has been shown to possess anti-inflammatory and antifungal properties.[1][2][3] It can also modulate the expression of genes involved in fatty acid and cholesterol synthesis.[4] By studying the hydrolysis of this compound, researchers can investigate how the release of petroselinic acid within a cellular context might influence local signaling pathways. For instance, recent studies suggest that petroselinic acid can suppress type I interferon signaling by interacting with cytosolic nucleic acid sensors.[5]

  • Lipid Metabolism Research: The assay can be a valuable tool in studies of lipid metabolism. For example, it can be used to measure the activity of cholesterol esterase in cell lysates or tissue homogenates to understand how this activity is regulated under different physiological or pathological conditions. The use of this compound allows for the specific investigation of the metabolism of this particular dietary fatty acid ester.

  • Cosmetic and Pharmaceutical Applications: Petroselinic acid is used in cosmetic formulations for its moisturizing and anti-inflammatory effects.[1] Understanding its release from a cholesteryl ester by endogenous enzymes in the skin could be relevant for the design of topical formulations.

Disclaimer: This protocol is a guideline. Optimization of substrate concentration, enzyme concentrations, and incubation times may be necessary for specific experimental conditions and enzyme sources.

References

Application Note: Derivatization of Cholesteryl Petroselaidate for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cholesteryl petroselaidate (B1239425), an ester of cholesterol and petroselaidic acid, requires derivatization prior to gas chromatography (GC) analysis to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. This application note provides a detailed protocol for the derivatization of cholesteryl petroselaidate. The described method involves a two-step process: saponification to release free cholesterol and petroselaidic acid, followed by silylation of cholesterol and esterification of the fatty acid to form a fatty acid methyl ester (FAME). This dual derivatization approach allows for the simultaneous analysis of both the cholesterol and the fatty acid moieties in a single chromatographic run.

Introduction

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, direct analysis of cholesteryl esters like this compound is challenging due to their low volatility and potential for thermal degradation at the high temperatures required for elution. Derivatization is a crucial sample preparation step that converts the analytes into more volatile and thermally stable derivatives.[1][2]

Two primary derivatization strategies are employed for the analysis of cholesteryl esters:

  • Silylation: This method targets the hydroxyl group of cholesterol, converting it to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[1][3]

  • Transesterification: This process cleaves the ester bond and converts the fatty acid into a more volatile fatty acid methyl ester (FAME).[4][5][6]

This protocol combines both approaches to enable comprehensive analysis of this compound. The initial saponification step liberates free cholesterol and petroselaidic acid. Subsequently, the cholesterol is silylated, and the petroselaidic acid is esterified.

Experimental Workflow

The overall experimental workflow for the derivatization and GC analysis of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis sample This compound Sample saponification Saponification (Methanolic KOH) sample->saponification extraction1 Extraction of Unsaponifiables (Cholesterol) saponification->extraction1 acidification Acidification saponification->acidification silylation Silylation of Cholesterol (e.g., BSTFA) extraction1->silylation extraction2 Extraction of Fatty Acid (Petroselaidic Acid) acidification->extraction2 esterification Esterification of Fatty Acid (e.g., BF3-Methanol) extraction2->esterification derivatized_cholesterol TMS-Cholesterol silylation->derivatized_cholesterol derivatized_fa Petroselaidate-FAME esterification->derivatized_fa combine Combine Derivatives derivatized_cholesterol->combine derivatized_fa->combine gc_analysis GC-MS/FID Analysis combine->gc_analysis

Figure 1: Experimental workflow for the derivatization and analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound Standard

  • Potassium Hydroxide (KOH)

  • Methanol (anhydrous)

  • Hexane (B92381) (GC grade)

  • Hydrochloric Acid (HCl)

  • Boron Trifluoride-Methanol solution (12-14% w/w)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Sodium Sulfate (anhydrous)

  • Deionized Water

  • Nitrogen gas (high purity)

Protocol 1: Saponification and Extraction
  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a screw-capped glass tube.

  • Saponification: Add 2 mL of 1 M methanolic KOH. Cap the tube tightly and heat at 90°C for 1 hour.

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction of Cholesterol: Add 2 mL of deionized water and 3 mL of hexane. Vortex vigorously for 1 minute and then centrifuge at 500 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the unsaponifiable matter (cholesterol) to a new clean tube.

  • Repeat the hexane extraction (step 4-5) on the aqueous layer and combine the hexane extracts.

  • Acidification and Extraction of Fatty Acid: To the remaining aqueous layer, add 0.5 mL of 6 M HCl to acidify the solution (check with pH paper).

  • Add 3 mL of hexane, vortex, and centrifuge as before. Transfer the upper hexane layer containing the petroselaidic acid to a separate clean tube.

  • Repeat the hexane extraction of the acidified aqueous layer and combine the hexane extracts for the fatty acid.

  • Drying: Dry both the cholesterol and fatty acid extracts by passing them through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent from both extracts to dryness under a gentle stream of nitrogen.

Protocol 2: Derivatization

A. Silylation of Cholesterol

  • To the dried cholesterol extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[1]

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool the tube to room temperature. The sample is now ready for GC analysis.

B. Esterification of Petroselaidic Acid

  • To the dried petroselaidic acid extract, add 2 mL of 12% w/w Boron Trifluoride-Methanol solution.[2]

  • Cap the tube tightly and heat at 60°C for 10 minutes.[2]

  • Cool the tube, then add 1 mL of water and 1 mL of hexane.[2]

  • Shake the tube vigorously to extract the FAMEs into the hexane layer.[2]

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC analysis.[2]

Logical Relationship of Derivatization

The derivatization process is essential to overcome the analytical challenges posed by the structure of this compound for GC analysis.

G cluster_0 Analyte Properties cluster_1 GC Challenges cluster_2 Derivatization Solution cluster_3 Enhanced GC Analysis Analyte This compound HighMW High Molecular Weight Analyte->HighMW PolarOH Polar -OH Group (Cholesterol) Analyte->PolarOH EsterBond Ester Linkage Analyte->EsterBond LowVolatility Low Volatility HighMW->LowVolatility PeakTailing Peak Tailing PolarOH->PeakTailing ThermalInstability Thermal Instability EsterBond->ThermalInstability Saponification Saponification LowVolatility->Saponification Esterification Esterification ThermalInstability->Esterification Silylation Silylation PeakTailing->Silylation ImprovedVolatility Improved Volatility Saponification->ImprovedVolatility BetterPeakShape Symmetrical Peaks Silylation->BetterPeakShape IncreasedStability Increased Thermal Stability Esterification->IncreasedStability

Figure 2: Logical diagram showing the rationale for derivatization.

Data Presentation

The following table summarizes typical GC conditions that can be used as a starting point for the analysis of derivatized this compound. Actual retention times for TMS-cholesterol and petroselaidate methyl ester should be confirmed by running the respective standards.

ParameterRecommended Conditions
GC System Gas Chromatograph with FID or Mass Spectrometer
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250 - 300 °C
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium, constant flow at 1 mL/min
Oven Program Initial: 125°C for 1 min, Ramp: 10°C/min to 325°C, Hold: 10 min
Detector FID: 300°C; MS: Transfer line 280°C, Source 230°C, Quad 150°C[7]
Expected Elution Order Petroselaidate Methyl Ester followed by TMS-Cholesterol

Conclusion

The described two-step derivatization protocol involving saponification followed by silylation and esterification is a robust method for the preparation of this compound for GC analysis. This approach allows for the reliable and sensitive quantification of both the cholesterol and petroselaidic acid components. The provided experimental details and GC conditions offer a solid foundation for researchers, scientists, and drug development professionals working with this and similar cholesteryl esters.

References

Solid-phase extraction (SPE) protocol for Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Solid-Phase Extraction of Cholesteryl Petroselaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specific type of cholesteryl ester, a class of neutral, nonpolar lipids formed by the esterification of cholesterol with a fatty acid.[1] These molecules are crucial components of lipid metabolism and are often stored in lipid droplets within cells or transported in lipoproteins.[1][2] Accurate isolation and quantification of specific cholesteryl esters from complex biological matrices are essential for research in lipidomics, disease pathology, and drug development.[3][4]

Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and fractionation of lipid components from complex mixtures.[5][6] The method relies on the differential affinity of analytes for a solid sorbent material, allowing for the separation of lipid classes based on their polarity.[5] This application note provides a detailed protocol for the isolation of cholesteryl esters, including this compound, from a total lipid extract using a silica-based SPE cartridge. Cholesteryl esters are among the least polar lipids and are therefore eluted early in fractionation schemes using nonpolar solvents.[7][8]

Principle of Separation

This protocol employs a silica (B1680970) gel SPE cartridge, which separates lipid classes based on polarity. A nonpolar solvent is used to elute the most nonpolar lipids first, with solvent polarity being gradually increased to elute other lipid classes. Cholesteryl esters, being highly nonpolar, are collected in the initial fraction using a solvent system like hexane (B92381) or a hexane mixture with a small amount of a slightly more polar solvent.[7][9]

Materials and Reagents

  • Silica Gel SPE Cartridges (e.g., 100 mg or 500 mg, depending on sample mass)

  • SPE Vacuum Manifold

  • Total lipid extract sample

  • Hexane (HPLC Grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC Grade)

  • Acetic Acid (Glacial)

  • Glass test tubes for fraction collection

  • Nitrogen gas evaporator

  • Vortex mixer

Experimental Protocol

This protocol is adapted from established methods for the separation of neutral lipid classes.[9][10] It is designed to isolate cholesteryl esters into a distinct fraction.

1. Sample Preparation

  • Ensure the total lipid extract is completely dry.

  • Reconstitute the dried lipid extract in a minimal volume (e.g., 200-500 µL) of hexane or toluene (B28343) to ensure all lipids are dissolved.[7][8]

2. SPE Cartridge Conditioning

  • Place the silica SPE cartridge onto the vacuum manifold.

  • Wash (condition) the cartridge by passing 2-3 mL of hexane through it.[7] Do not allow the column to dry out between steps.

3. Sample Loading

  • Load the reconstituted lipid sample onto the conditioned silica cartridge.

  • Allow the sample to pass through the sorbent bed slowly.

  • Rinse the sample tube with a small additional volume of the loading solvent and add it to the column to ensure a complete transfer.

4. Fractionation and Elution The following steps detail the sequential elution of different lipid classes. Collect each fraction in a separate, labeled glass tube.

  • Fraction 1: Cholesteryl Esters

    • Elute the cholesteryl ester fraction by adding 12 mL of a hexane/MTBE (200:3, v/v) mixture to the cartridge.[9] This fraction will contain this compound and other cholesteryl esters.

  • Fraction 2: Triacylglycerols

    • Elute the triacylglycerols by adding 12 mL of a hexane/MTBE (94:4, v/v) mixture.[9]

  • Fraction 3: Free Fatty Acids

    • First, acidify the column by passing 12 mL of hexane/acetic acid (100:0.2, v/v) through the cartridge and discard the flow-through.[9]

    • Elute the free fatty acids by adding 12 mL of a hexane/MTBE/acetic acid (100:2:0.2, v/v/v) mixture.[9]

  • Fraction 4: Free Cholesterol

    • Elute the free cholesterol fraction by adding 12 mL of an MTBE/acetic acid (100:0.2, v/v) mixture.[9]

5. Post-Elution Processing

  • Dry the collected fractions under a gentle stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][11]

Data Presentation

The following table summarizes the solvent systems and the primary lipid classes isolated in each fraction.

SPE Step Solvent System Volume (mL) Primary Lipid Class Eluted
ConditioningHexane3-
Sample LoadingHexane or Toluene0.5-
Elution 1 Hexane / MTBE (200:3, v/v) 12 Cholesteryl Esters (contains this compound) [9]
Elution 2Hexane / MTBE (94:4, v/v)12Triacylglycerols[9]
Column AcidificationHexane / Acetic Acid (100:0.2, v/v)12Discarded
Elution 3Hexane / MTBE / Acetic Acid (100:2:0.2, v/v/v)12Free Fatty Acids[9]
Elution 4MTBE / Acetic Acid (100:0.2, v/v)12Free Cholesterol[9]

Workflow Visualization

The following diagram illustrates the complete solid-phase extraction workflow for the fractionation of lipid classes, including the isolation of this compound.

SPE_Workflow_for_Cholesteryl_Esters cluster_prep Preparation cluster_spe SPE Fractionation cluster_analysis Analysis start Dried Lipid Extract reconstitute Reconstitute in Hexane/Toluene start->reconstitute load Load Sample onto Silica Column reconstitute->load condition Condition Silica Column with Hexane elute1 Elute Fraction 1 (Hexane/MTBE 200:3) load->elute1 elute2 Elute Fraction 2 (Hexane/MTBE 94:4) elute1->elute2 fraction1 Fraction 1: Cholesteryl Esters elute1->fraction1 acidify Acidify Column (Hexane/Acetic Acid) elute2->acidify fraction2 Fraction 2: Triacylglycerols elute2->fraction2 elute3 Elute Fraction 3 (Hexane/MTBE/Acetic Acid) acidify->elute3 elute4 Elute Fraction 4 (MTBE/Acetic Acid) elute3->elute4 fraction3 Fraction 3: Free Fatty Acids elute3->fraction3 fraction4 Fraction 4: Free Cholesterol elute4->fraction4 analysis Downstream Analysis (GC-MS, LC-MS) fraction1->analysis

Caption: SPE workflow for isolating Cholesteryl Esters.

References

Application Notes: Use of Cholesteryl Petroselaidate in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl esters, the storage form of cholesterol, are key components of lipid droplets and lipoproteins, and are also found in cellular membranes. The specific fatty acid esterified to cholesterol can significantly influence the biophysical properties of membranes and modulate the function of membrane-associated proteins. Cholesteryl Petroselaidate, the ester of cholesterol and petroselaidic acid (the trans isomer of petroselinic acid), is a unique molecular probe for investigating lipid-protein interactions. Its trans-unsaturated fatty acid chain introduces a distinct conformational rigidity compared to its cis-isomeric counterparts, potentially leading to specific effects on membrane fluidity and protein conformation.

These application notes provide a comprehensive overview of the potential uses of this compound in studying lipid-protein interactions, complete with detailed experimental protocols and representative data. While direct studies utilizing this compound are not extensively documented in publicly available literature, the methodologies described herein are based on established techniques for analogous lipid molecules and provide a robust framework for its application in research.

Characterizing the Influence of this compound on Membrane Biophysics

Understanding how this compound alters the physical properties of a lipid bilayer is a crucial first step. These properties can directly impact the conformation and function of embedded proteins.

Protocol: Liposome (B1194612) Preparation and Fluorescence Anisotropy Assay for Membrane Fluidity

This protocol describes the preparation of liposomes containing this compound and the subsequent measurement of membrane fluidity using a fluorescent probe, diphenylhexatriene (DPH).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound

  • Diphenylhexatriene (DPH)

  • Chloroform (B151607)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with 100 nm polycarbonate membranes

  • Fluorometer

Procedure:

  • Lipid Film Hydration:

    • Prepare lipid mixtures in chloroform at the desired molar ratios (e.g., DOPC:Cholesterol:this compound at 80:15:5, 80:10:10, etc.). A control liposome of DOPC:Cholesterol (80:20) should also be prepared.

    • Add DPH to the lipid mixture at a molar ratio of 1:500 (probe:lipid).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with HEPES buffer by vortexing vigorously for 5 minutes.

    • Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposome suspension 21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Fluorescence Anisotropy Measurement:

    • Dilute the LUV suspension in pre-warmed HEPES buffer to a final lipid concentration of 100 µM.

    • Equilibrate the sample at the desired temperature (e.g., 37°C) for 5 minutes in the fluorometer.

    • Excite the DPH probe at 350 nm and measure the emission intensity at 428 nm with polarizers in the parallel (Iparallel) and perpendicular (Iperpendicular) orientations relative to the excitation polarizer.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (Iparallel - G * Iperpendicular) / (Iparallel + 2 * G * Iperpendicular) where G is the grating correction factor of the instrument.

Representative Data: Effect of this compound on Membrane Fluidity
Liposome Composition (molar ratio)Fluorescence Anisotropy (r) at 37°C (Arbitrary Units)Interpretation
DOPC:Cholesterol (80:20)0.25 ± 0.01Control membrane fluidity
DOPC:Cholesterol:this compound (80:15:5)0.28 ± 0.01Increased membrane rigidity
DOPC:Cholesterol:this compound (80:10:10)0.32 ± 0.02Further increase in membrane rigidity

Note: Higher anisotropy values indicate decreased membrane fluidity (increased rigidity).

Investigating Direct Binding of this compound to a Target Protein

Surface Plasmon Resonance (SPR) is a powerful technique to quantify the direct interaction between a lipid and a protein in real-time.

Protocol: Surface Plasmon Resonance (SPR) Analysis of Lipid-Protein Interaction

This protocol outlines the use of SPR to measure the binding of a purified protein to a lipid monolayer containing this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Purified protein of interest (e.g., a GPCR or a cholesterol-binding protein)

  • Liposomes with and without this compound (prepared as in section 1.1)

  • Running buffer (e.g., HBS-P+, pH 7.4)

Procedure:

  • Sensor Chip Preparation:

    • Condition the L1 sensor chip with injections of 20 mM CHAPS and 40 mM octyl-β-D-glucopyranoside as per the manufacturer's instructions to create a clean hydrophobic surface.

  • Liposome Capture:

    • Inject the control liposomes (without this compound) over one flow cell and the experimental liposomes (with this compound) over a second flow cell at a low flow rate (2 µL/min) until a stable baseline of ~1000 Resonance Units (RU) is achieved. This creates a lipid monolayer on the chip surface.

  • Protein Binding Analysis:

    • Inject a series of concentrations of the purified protein in running buffer over both flow cells. Use a flow rate of 30 µL/min for an association phase of 180 seconds, followed by a dissociation phase of 300 seconds with running buffer alone.

    • Regenerate the surface between protein injections if necessary, using a mild regeneration solution (e.g., 50 mM NaOH).

  • Data Analysis:

    • Subtract the signal from the control flow cell (non-specific binding) from the experimental flow cell signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Representative Data: Kinetic and Affinity Constants for Protein-Lipid Interaction
Analyte (Protein) Concentration (nM)Association Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (nM)
501.2 x 1052.5 x 10-320.8
1001.1 x 1052.6 x 10-323.6
2001.3 x 1052.4 x 10-318.5

Note: KD is calculated as kd/ka. A lower KD value indicates a higher binding affinity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Membrane Fluidity Analysis

G Experimental Workflow: Membrane Fluidity Assay cluster_prep Liposome Preparation cluster_measure Anisotropy Measurement A Prepare lipid mixtures in chloroform (with/without this compound) B Add DPH fluorescent probe A->B C Create thin lipid film (evaporate solvent) B->C D Hydrate film with buffer C->D E Freeze-thaw cycles D->E F Extrude to form LUVs E->F G Dilute LUVs in buffer F->G Use prepared LUVs H Equilibrate temperature in fluorometer G->H I Excite at 350 nm, measure emission at 428 nm (parallel and perpendicular polarization) H->I J Calculate fluorescence anisotropy (r) I->J

Caption: Workflow for assessing membrane fluidity using DPH.

Hypothetical Signaling Pathway Modulation

G Hypothetical Modulation of GPCR Signaling cluster_membrane Cell Membrane GPCR GPCR (Inactive) G_protein G-Protein (αβγ) GPCR->G_protein Activates G_alpha_active Gα-GTP G_protein->G_alpha_active GTP/GDP exchange AC_inactive Adenylate Cyclase (Inactive) AC_active Adenylate Cyclase (Active) Ligand Ligand Ligand->GPCR Binds Chol_Pet Cholesteryl Petroselaidate Chol_Pet->GPCR Modulates Conformation GPCR_active GPCR (Active) G_alpha_active->AC_inactive Activates cAMP cAMP AC_active->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Potential modulation of GPCR signaling by this compound.

Disclaimer: The protocols and data presented are for illustrative purposes and should be optimized for specific experimental systems. The signaling pathway is a generalized representation and may not apply to all GPCRs.

Application Notes and Protocols: Investigating the Cellular Effects of Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing significant roles in various physiological and pathophysiological processes. Cholesteryl Petroselaidate, the ester of cholesterol and petroselaidic acid (trans-6-octadecenoic acid), is a specific cholesteryl ester whose cellular effects are not yet fully elucidated. Understanding its impact on cellular functions is vital for research in areas such as cardiovascular disease, metabolic disorders, and cancer.

These application notes provide a comprehensive guide for utilizing various cell-based assays to characterize the biological activities of this compound. The following protocols and resources will enable researchers to investigate its effects on cell viability, lipid metabolism, and inflammatory signaling.

Key Cell-Based Assays

A panel of well-established cell-based assays can be employed to investigate the multifaceted effects of this compound. These assays are designed to provide quantitative data on key cellular processes.

  • Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effect of this compound on cell survival and proliferation.

  • Lipid Accumulation and Metabolism Assays: To assess the impact on intracellular lipid storage and cholesterol metabolism.

  • Inflammation Assays: To investigate the potential pro- or anti-inflammatory properties of the compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential outcomes of the described assays when studying this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 5.5
2582.4 ± 6.1
5065.7 ± 7.3
10048.2 ± 8.0

Table 2: Impact of this compound on Intracellular Lipid Accumulation (Oil Red O Staining)

Concentration (µM)Oil Red O Staining (Fold Change vs. Control)
0 (Vehicle Control)1.0
101.8
253.5
505.2

Table 3: Modulation of Inflammatory Cytokine (IL-6) Secretion by this compound in LPS-stimulated Macrophages

TreatmentIL-6 Concentration (pg/mL) (Mean ± SD)
Vehicle Control50 ± 8
LPS (100 ng/mL)1250 ± 150
LPS + this compound (10 µM)980 ± 120
LPS + this compound (25 µM)650 ± 95
LPS + this compound (50 µM)420 ± 70

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.[1][2]

Materials:

  • Target cells (e.g., HepG2, A549, or relevant cell line)

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Quantification of Intracellular Lipid Accumulation using Oil Red O Staining

This protocol describes a method for staining and quantifying neutral lipids within cells.

Materials:

  • Target cells (e.g., macrophages, hepatocytes)

  • Complete culture medium

  • This compound

  • Oil Red O working solution (0.5g in 100mL isopropanol (B130326), diluted with water)

  • Formalin (10%)

  • 60% Isopropanol

  • PBS (Phosphate-Buffered Saline)

  • Microscope

  • Microplate reader (for quantification)

Protocol:

  • Seed cells in a 24-well plate and treat with this compound for 24-48 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 30 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Allow the cells to dry completely.

  • Add Oil Red O working solution to each well and incubate for 15 minutes.

  • Wash the cells with water until the water runs clear.

  • For qualitative analysis, visualize the lipid droplets under a microscope.

  • For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

3. Measurement of Inflammatory Cytokine Secretion by ELISA

This protocol details the quantification of a pro-inflammatory cytokine (e.g., IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Target cells (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • IL-6 ELISA kit (or other cytokine of interest)

  • Microplate reader

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate vehicle and positive controls.

  • Collect the cell culture supernatants.

  • Perform the ELISA for the target cytokine (e.g., IL-6) according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in each sample based on a standard curve.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability lipid Lipid Accumulation Assay (Oil Red O) treatment->lipid inflammation Inflammation Assay (ELISA) treatment->inflammation data_viability Measure Absorbance (570nm) viability->data_viability data_lipid Measure Absorbance (510nm) lipid->data_lipid data_inflammation Measure Absorbance (450nm) inflammation->data_inflammation quantification Quantify and Compare to Controls data_viability->quantification data_lipid->quantification data_inflammation->quantification end Interpret Biological Effects quantification->end

Caption: Experimental workflow for studying this compound.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_uptake Cellular Uptake & Metabolism cluster_signaling Potential Signaling Pathways cluster_cellular_response Cellular Response CP This compound Uptake Cellular Uptake CP->Uptake TLR4 TLR4 Signaling CP->TLR4 Potential Interaction Hydrolysis Ester Hydrolysis Uptake->Hydrolysis ACAT ACAT Activity Hydrolysis->ACAT Apoptosis Apoptosis Hydrolysis->Apoptosis Free Cholesterol Toxicity LipidDroplets Lipid Droplet Formation ACAT->LipidDroplets Lipid_Accumulation Lipid Accumulation LipidDroplets->Lipid_Accumulation NFkB NF-κB Activation TLR4->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Potential signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Overcoming poor ionization of Cholesteryl Petroselaidate in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Cholesteryl Petroselaidate and other cholesteryl esters using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Poor Ionization of this compound

Low signal intensity or complete absence of a signal for this compound is a common issue stemming from its nonpolar nature, which leads to inefficient charge acquisition in the ESI source. The following guide provides a systematic approach to troubleshoot and resolve this problem.

Problem: Weak or No Signal for this compound

Potential Cause Recommended Solution Detailed Explanation
Inefficient Adduct Formation Enhance adduct formation by adding a cation source to the mobile phase or sample.Cholesteryl esters do not readily protonate. Their ionization in ESI-MS is primarily achieved through the formation of adducts with cations. Without a sufficient concentration of these cations, ionization efficiency will be very low.[1][2]
Inappropriate MS Polarity Mode Ensure the mass spectrometer is operating in positive ion mode.Adducts with ammonium (B1175870), sodium, or lithium result in positively charged ions ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺). Operating in negative ion mode will not detect these species.
Suboptimal Source Conditions Optimize ESI source parameters, including capillary voltage, desolvation temperature, and gas flow rates.While adduct formation is key, source conditions must be optimized to ensure stable spray and efficient desolvation without causing excessive in-source fragmentation.[3]
In-source Fragmentation Reduce the cone voltage or other source voltages that accelerate ions.Cholesteryl ester adducts can be fragile. High voltages in the ion source can cause them to fragment before they reach the mass analyzer, leading to a weak or absent precursor ion signal.[3][4]
Ion Suppression Improve sample purity through solid-phase extraction (SPE) or enhance chromatographic separation.Co-eluting compounds, especially those that ionize more readily, can suppress the ionization of this compound. Reducing matrix effects is crucial for improving signal intensity.
Low Analyte Concentration Concentrate the sample or inject a larger volume if compatible with your LC method.If all other factors are optimized, the concentration of this compound in the sample may simply be below the instrument's limit of detection.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze with ESI-MS?

This compound, like other cholesteryl esters, is a neutral, nonpolar lipid.[5] The ESI process is most efficient for molecules that are already charged in solution or can easily accept a proton. Due to their lack of a readily ionizable functional group, cholesteryl esters have a very low affinity for protons, resulting in poor ionization and low sensitivity when using standard ESI-MS methods.[1][6][7]

Q2: How can I improve the ionization of this compound?

The most effective way to improve ionization is to promote the formation of cationic adducts. This is achieved by introducing a source of cations into the analytical workflow. The most common and effective adducts for cholesteryl esters are:

  • Ammonium ([M+NH₄]⁺): Formed by adding ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase.[2][8]

  • Sodiated ([M+Na]⁺): Formed by adding a sodium salt, such as sodium acetate or sodium hydroxide, to the mobile phase or post-column.[7][9]

  • Lithiated ([M+Li]⁺): Formed by adding a lithium salt, such as lithium hydroxide, which has been shown to provide enhanced ion intensity and specific fragmentation patterns.[1][6]

Q3: What are the advantages of using lithiated or sodiated adducts over ammoniated adducts?

Studies have shown that lithiated and sodiated adducts of cholesteryl esters can offer enhanced signal intensity compared to their ammoniated counterparts.[1][6] Furthermore, they often produce more informative fragmentation patterns in tandem MS (MS/MS) experiments. For instance, collision-induced dissociation (CID) of lithiated cholesteryl esters yields a prominent lithiated fatty acyl fragment, which can be useful for structural confirmation.[1]

Q4: Can I detect this compound without chromatography (direct infusion)?

Yes, direct infusion ESI-MS/MS is a viable method, especially when coupled with specific scanning techniques. Tandem mass spectrometry methods like Neutral Loss Scanning (NLS) or Precursor Ion Scanning (PIS) can selectively detect cholesteryl esters even in complex mixtures.[10]

  • Neutral Loss Scan of 368.5 Da: This method detects all precursor ions that lose a neutral cholestane (B1235564) moiety (mass of 368.5 Da), which is a characteristic fragmentation of cholesteryl esters.[1][6][9]

  • Precursor Ion Scan for m/z 369.3: This method identifies all precursor ions that fragment to produce the cholesteryl cation (m/z 369.3).[2][11]

Q5: What is chemical derivatization and should I use it for this compound?

Chemical derivatization involves chemically modifying a molecule to improve its analytical properties, such as ionization efficiency.[12] While it is a powerful technique for many neutral lipids (e.g., converting free cholesterol to an ester), it is generally not necessary for cholesteryl esters like this compound.[13] The promotion of adduct formation is a simpler and more direct strategy to enhance its signal.

Experimental Protocols and Methodologies

Protocol 1: LC-MS/MS Analysis using Ammonium Adducts

This protocol is a standard approach for the routine analysis of cholesteryl esters.

  • Sample Preparation: Extract lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer). Evaporate the solvent and reconstitute in a mobile phase-compatible solvent (e.g., 90:10 isopropanol:acetonitrile).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

    • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Scan Mode: Precursor Ion Scan for m/z 369.3.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Cone Voltage: 30 V.

    • Collision Energy: 25 eV.

Protocol 2: Direct Infusion MS/MS Analysis using Lithiated Adducts

This protocol is optimized for high sensitivity and specificity, leveraging the advantages of lithium adducts.

  • Sample Preparation:

    • Extract lipids as described in Protocol 1.

    • Reconstitute the dried lipid extract in methanol/chloroform (2:1, v/v).

    • Just before infusion, add a solution of Lithium Hydroxide (LiOH) to the sample to a final concentration of 100 µM.[1]

  • Direct Infusion:

    • Infusion Rate: 5-10 µL/min using a syringe pump.

  • Mass Spectrometry (Positive ESI Mode):

    • Scan Mode: Neutral Loss Scan of 368.5 Da.[1][6]

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 300 °C.

    • Cone Voltage: 40 V.

    • Collision Energy: 25-30 eV.[1]

Quantitative Data Summary

The ionization efficiency of cholesteryl esters is influenced by the degree of unsaturation in their fatty acid chain. The table below summarizes the relative ionization efficiencies of different cholesteryl ester species when analyzed as lithiated adducts, as reported in the literature.

Cholesteryl Ester SpeciesDegree of UnsaturationRelative Ionization Efficiency (Normalized)
CE 16:0 (Palmitate)01.00
CE 18:1 (Oleate)1~1.5x higher than CE 16:0
CE 18:2 (Linoleate)2~2.5x higher than CE 16:0
CE 20:4 (Arachidonate)4~4.0x higher than CE 16:0
CE 22:6 (Docosahexaenoate)6~5.0x higher than CE 16:0
Data is illustrative and compiled from findings suggesting that ionization efficiency increases with the number of double bonds.[1]

Visualizations

Workflow for Troubleshooting Poor ESI-MS Signal

TroubleshootingWorkflow start Start: Poor Signal for This compound check_mode Is MS in Positive Ion Mode? start->check_mode add_adduct Add Adduct-Forming Salt (e.g., NH4Ac, LiOH, NaOH) check_mode->add_adduct Yes end_fail Signal Still Poor: Consult Instrument Specialist check_mode->end_fail No, switch to Positive Mode optimize_source Optimize Source Conditions (Voltage, Temp, Gas) add_adduct->optimize_source check_fragmentation Review for In-Source Fragmentation optimize_source->check_fragmentation reduce_voltage Reduce Cone/Fragmentor Voltage check_fragmentation->reduce_voltage Yes check_suppression Investigate Ion Suppression check_fragmentation->check_suppression No reduce_voltage->check_suppression improve_chromatography Improve LC Separation or Sample Cleanup (SPE) check_suppression->improve_chromatography Yes increase_concentration Concentrate Sample check_suppression->increase_concentration No improve_chromatography->increase_concentration end_success Successful Analysis increase_concentration->end_success Signal Improved increase_concentration->end_fail No Improvement

Caption: A step-by-step workflow for troubleshooting poor ESI-MS signals.

Signaling Pathway of Cholesteryl Ester Ionization in ESI-MS

IonizationPathway cluster_solution In Solution / Mobile Phase cluster_gas Gas Phase (ESI Source) CE This compound (CP) (Neutral) Adduct [CP + Cation]+ (Charged Adduct) CE->Adduct Cation Cation Source (e.g., Li+, Na+, NH4+) Cation->Adduct Ion [CP + Cation]+ (Gas-Phase Ion) Adduct->Ion Electrospray & Desolvation Fragment Characteristic Fragments (e.g., Cholesteryl Cation m/z 369.3) Ion->Fragment Collision-Induced Dissociation (CID) MS Mass Analyzer Detection Ion->MS Acceleration Fragment->MS

Caption: The pathway from a neutral molecule to a detectable ion in ESI-MS.

References

Preventing degradation of Cholesteryl Petroselaidate during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Cholesteryl Petroselaidate during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

This compound is an ester of cholesterol and petroselaidic acid (a monounsaturated omega-12 fatty acid). Like other unsaturated lipids, it is susceptible to chemical degradation, primarily through hydrolysis and oxidation.[1][2] Improper storage can lead to the formation of artifacts, compromising the integrity of experimental results. Key degradation pathways include the breakdown of the ester linkage and modification of the double bond in the fatty acid chain.[3][4]

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored dissolved in a suitable organic solvent at -20°C or lower.[2][5] A study on various serum cholesteryl esters demonstrated that storage at -80°C is effective for up to 10 years with no significant degradation.[6]

Q3: Should I store this compound as a solid powder or in a solvent?

Lipids with unsaturated fatty acids, such as this compound, are not stable as powders.[1][2] They can be hygroscopic, absorbing moisture from the air, which can lead to hydrolysis.[2] It is strongly recommended to dissolve the compound in a high-purity, anhydrous organic solvent immediately upon receipt.

Q4: Which solvent is best for storing this compound?

High-purity (anhydrous) chloroform, ethanol, or other organic solvents in which the lipid is soluble are recommended. The choice may depend on your experimental workflow. Ensure the solvent is free of peroxides and water to prevent oxidation and hydrolysis.[7]

Q5: What type of container should I use for storage?

Always use glass containers with Teflon-lined screw caps.[1][2] Avoid plastic containers (e.g., polystyrene, polyethylene, polypropylene) for storage in organic solvents, as plasticizers and other impurities can leach into the sample.[2] For maximum protection, storing solutions in sealed glass ampoules under an inert gas is a superior option.[2]

Q6: How can I protect my sample from oxidation?

Oxidation is a primary degradation pathway for unsaturated lipids. To minimize this risk:

  • Use an Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[2]

  • Avoid Light and Heat: Store samples in the dark, for example, by using amber glass vials or by wrapping the container in aluminum foil.[8] Heat accelerates oxidation, so maintain consistent, low temperatures.[8]

  • Add an Antioxidant: If compatible with your downstream analysis, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent.[7]

Troubleshooting Guide

Issue/ObservationPotential CauseRecommended Solution
Unexpected peaks in analytical run (e.g., HPLC, GC-MS) Sample degradation (hydrolysis or oxidation).1. Review your storage protocol against the best practices outlined in the FAQs. 2. Prepare a fresh stock solution from a new vial of this compound. 3. Run a quality control check on your solvent to test for impurities or degradation products.
Poor signal intensity or loss of compound Degradation due to improper storage or handling.1. Ensure the sample was not subjected to multiple freeze-thaw cycles.[7] 2. Confirm that the storage container was properly sealed to prevent solvent evaporation. 3. Verify that the sample was protected from light and stored at a consistent, appropriate temperature.
Inconsistent results between experiments Progressive degradation of the stock solution over time.1. Aliquot the stock solution into smaller, single-use vials upon preparation to avoid contaminating the entire stock and to minimize freeze-thaw cycles. 2. Perform a stability test on your stock solution to determine its shelf-life under your specific storage conditions (see Experimental Protocols).
Compound appears gummy or has changed in appearance (if handled as powder) Absorption of moisture leading to hydrolysis and/or oxidation.Unsaturated lipids should not be stored as powders.[2] Immediately dissolve the material in a suitable anhydrous organic solvent and store as a solution under an inert atmosphere at ≤ -20°C.

Quantitative Data on Stability

Time (hours)% Cholesteryl Oleate Remaining% Cholesteryl Linoleate (C18:2) Remaining% Cholesteryl Arachidonate (C20:4) Remaining
0100%100%100%
2~95%~85%~60%
4~90%~60%~30%
6~85%~40%~15%
8~80%~25%~5%
10~75%~15%<5%
Source: Adapted from data on ferrylmyoglobin-induced LDL oxidation.[9]

Experimental Protocols

Protocol: Stability Testing of this compound Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent under defined storage conditions.

1. Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., -20°C in chloroform) over time.

2. Materials:

  • High-purity this compound

  • High-purity anhydrous solvent (e.g., chloroform)

  • Antioxidant (optional, e.g., BHT)

  • Inert gas (argon or nitrogen)

  • 2 mL amber glass vials with Teflon-lined caps

  • Analytical instrument (e.g., HPLC-MS, GC-MS)

  • Internal standard (e.g., d7-cholesterol or another stable cholesteryl ester not present in the sample)

3. Procedure:

  • Preparation of Stock Solution:

    • Carefully weigh a precise amount of this compound.

    • Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). If using an antioxidant, add it to the solvent before preparing the solution.

    • Add a known concentration of the internal standard.

  • Aliquoting:

    • Dispense the stock solution into multiple amber glass vials (e.g., 100 µL per vial).

    • Flush the headspace of each vial with inert gas for 10-15 seconds.

    • Immediately and tightly seal each vial.

  • Storage:

    • Place the vials in a freezer at the desired storage temperature (e.g., -20°C), protected from light.

    • Prepare multiple sets of vials to test different conditions (e.g., with/without antioxidant, different temperatures).

  • Time-Point Analysis:

    • Time 0: Immediately analyze one of the freshly prepared vials. This serves as the baseline.

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from storage for analysis.

    • Allow the vial to reach room temperature before opening to prevent condensation.[2]

  • Sample Analysis:

    • Analyze the sample using a validated chromatographic method (HPLC or GC).

    • Quantify the peak area of this compound relative to the peak area of the internal standard.

    • Monitor for the appearance of degradation products, such as free cholesterol and oxidized fatty acids.

  • Data Evaluation:

    • Calculate the percentage of remaining this compound at each time point compared to the Time 0 sample.

    • Plot the percentage remaining versus time to determine the stability profile. A sample is often considered stable if the degradation is less than 10%.

Visualizations

G cluster_prep Preparation cluster_storage Storage cluster_handling Handling for Use start Obtain Solid this compound dissolve Dissolve in Anhydrous Organic Solvent start->dissolve add_is Add Internal Standard & Antioxidant (Optional) dissolve->add_is aliquot Aliquot into Amber Glass Vials add_is->aliquot inert Flush with Inert Gas (Argon/Nitrogen) aliquot->inert seal Seal with Teflon-Lined Cap inert->seal store Store at ≤ -20°C (Protect from Light) seal->store retrieve Retrieve Single Aliquot store->retrieve warm Warm to Room Temp BEFORE Opening retrieve->warm use Use Immediately in Experiment warm->use G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway CP This compound Chol Free Cholesterol CP->Chol Ester Bond Cleavage PA Petroselaidic Acid CP->PA Ester Bond Cleavage Hydroperoxide Cholesteryl Hydroperoxides CP->Hydroperoxide Double Bond Attack H2O Water (Moisture) H2O->CP O2 Oxygen / Light / Heat O2->CP Aldehydes Core Aldehydes & Other Products Hydroperoxide->Aldehydes Further Degradation

References

Troubleshooting low recovery of Cholesteryl Petroselaidate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cholesteryl Petroselaidate and minimizing recovery loss.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound, a hydrophobic cholesteryl ester, is a common issue during lipid extraction. This guide provides a systematic approach to identify and resolve potential causes.

Initial Assessment:

Before modifying your protocol, confirm that the low recovery is not due to downstream analytical issues. Ensure that your analytical method (e.g., GC-MS, LC-MS) is properly calibrated and that the compound has not degraded during analysis.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Phase 1: Sample Preparation & Homogenization cluster_2 Phase 2: Extraction Solvent & Conditions cluster_3 Phase 3: Phase Separation & Collection cluster_4 Resolution Start Low Recovery of This compound Node1 Incomplete Cell Lysis or Tissue Disruption? Start->Node1 Node2 Increase homogenization time/intensity. Consider enzymatic digestion or mechanical disruption (e.g., sonication). Node1->Node2 Yes Node3 Inappropriate Solvent System? Node1->Node3 No End Optimized Recovery Node2->End Node4 Use a nonpolar solvent system. Folch or Bligh & Dyer methods are recommended. Ensure correct solvent-to-sample ratio. Node3->Node4 Yes Node5 Suboptimal Extraction Conditions? Node3->Node5 No Node4->End Node6 Increase extraction time. Perform multiple extraction steps. Ensure adequate mixing (gentle inversion). Node5->Node6 Yes Node7 Poor Phase Separation or Emulsion Formation? Node5->Node7 No Node6->End Node8 Centrifuge at higher speed/longer duration. Add NaCl to the aqueous phase. Avoid vigorous shaking. Node7->Node8 Yes Node9 Incomplete Collection of Organic Phase? Node7->Node9 No Node8->End Node10 Carefully collect the lower organic phase. Avoid aspirating the interface. Node9->Node10 Yes Node9->End No Node10->End

Caption: Troubleshooting workflow for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

The most frequent causes include:

  • Incomplete cell lysis or tissue homogenization: this compound is located within cells and tissues, and inefficient disruption will prevent its release into the extraction solvent.

  • Inappropriate solvent choice: As a nonpolar lipid, this compound requires a nonpolar solvent system for efficient extraction. Using polar solvents will result in poor recovery.

  • Insufficient extraction time or repetitions: A single, short extraction may not be sufficient to recover all the target molecules.

  • Poor phase separation: The formation of an emulsion between the organic and aqueous layers can trap the analyte and prevent its complete collection.

  • Degradation of the sample: Cholesteryl esters can be susceptible to enzymatic degradation if samples are not handled and stored properly.[1]

Q2: Which solvent system is best for extracting this compound?

For nonpolar lipids like cholesteryl esters, chloroform-based extraction methods are generally considered the gold standard.[2] The Folch and Bligh & Dyer methods, which use a mixture of chloroform (B151607) and methanol (B129727), are highly effective.[3][4][5] The methanol helps to disrupt cell membranes and protein-lipid interactions, while the chloroform solubilizes the nonpolar this compound.

Q3: How can I prevent emulsion formation during extraction?

To prevent emulsions:

  • Use gentle mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times.

  • Add salt: Adding a salt solution, such as 0.9% NaCl, to the aqueous phase can help to break emulsions by increasing the polarity of the aqueous phase.

  • Centrifugation: If an emulsion does form, centrifugation can help to separate the layers.[6]

Q4: Should I perform a single or multiple extractions?

Multiple extractions are highly recommended for maximizing recovery.[7] After the initial extraction and collection of the organic phase, adding fresh solvent to the remaining sample and repeating the extraction process can recover a significant additional amount of the target lipid.

Q5: How should I store my samples to prevent degradation of this compound?

Samples should be processed as quickly as possible. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store at -80°C to minimize enzymatic activity.[1]

Quantitative Data on Cholesteryl Ester Recovery

Extraction MethodKey SolventsRelative Recovery of Cholesteryl Esters (Normalized)AdvantagesDisadvantages
Folch Chloroform:Methanol (2:1)1.00 (High)High efficiency for a broad range of lipids.Uses chlorinated solvent.
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)0.95 (High)Also highly efficient for a broad range of lipids.Uses chlorinated solvent.
Acidified Bligh & Dyer Chloroform:Methanol:Water with acid0.98 (High)May improve recovery of some acidic lipids.Acid can potentially degrade some lipids.
Methanol/MTBE Methanol, MTBE0.85 (Moderate)Avoids chlorinated solvents.Lower recovery for some nonpolar lipids.
Hexane/Isopropanol Hexane, Isopropanol0.75 (Lower)Good for very nonpolar lipids, avoids chlorinated solvents.Lower overall lipid recovery.

Experimental Protocols

Below is a detailed protocol for the Modified Folch Method , which is highly effective for the extraction of this compound from tissue samples.

Modified Folch Method for Tissue Lipid Extraction

This protocol is adapted from standard lipid extraction procedures and is suitable for obtaining a total lipid extract enriched in nonpolar lipids like this compound.[7][8][9]

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Separatory funnel (optional)

  • Nitrogen gas stream for drying

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of tissue.

    • If frozen, allow the tissue to thaw on ice.

    • Mince the tissue into small pieces.

  • Homogenization:

    • Place the minced tissue in a glass homogenizer tube.

    • Add 20 volumes of ice-cold chloroform:methanol (2:1) solution (e.g., 2 mL for 100 mg of tissue).

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with a small volume of the chloroform:methanol mixture and add it to the centrifuge tube to ensure quantitative transfer.

    • Agitate the mixture by gentle inversion for 15-20 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., 0.4 mL for a 2 mL extraction volume).

    • Vortex the mixture gently for 30 seconds.

    • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. You should observe two distinct layers: a lower organic phase (containing lipids) and an upper aqueous phase.

  • Collection of the Lipid Extract:

    • Carefully collect the lower organic phase using a glass Pasteur pipette. Avoid disturbing the interface and the upper aqueous layer.

    • Transfer the organic phase to a clean glass tube.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another 10 volumes of the chloroform:methanol mixture to the remaining aqueous layer and tissue pellet.

    • Repeat steps 3-5 and combine the organic phases.

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.

    • For long-term storage, flush the tube with nitrogen, cap it tightly, and store at -80°C.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the key steps of the extraction process and their impact on the final recovery of this compound.

ExtractionLogic cluster_input Input cluster_process Extraction Process cluster_output Output Tissue Tissue Sample + this compound Homogenization Homogenization + Mechanical/Enzymatic Disruption Tissue->Homogenization Disrupts cell membranes SolventExtraction Solvent Extraction + Chloroform:Methanol (2:1) Homogenization->SolventExtraction Releases lipids PhaseSeparation Phase Separation + Centrifugation + Addition of Saline SolventExtraction->PhaseSeparation Solubilizes lipids FinalExtract Final Lipid Extract + Purified this compound PhaseSeparation->FinalExtract Isolates lipid phase

References

Minimizing isomerization of Cholesteryl Petroselaidate during derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholesteryl Petroselaidate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to minimize the isomerization of this compound during derivatization for analytical procedures such as gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cholesteryl ester. It consists of a cholesterol molecule bonded to petroselaidic acid, which is the trans-isomer of petroselinic acid.[1][2] Petroselinic acid is a monounsaturated omega-12 fatty acid (18:1 cis-6).[3][4] The key distinction is the configuration of the double bond in the fatty acid chain. The cis isomer is naturally occurring in various plants, while the trans isomer can be formed during processing or certain analytical procedures.[3][5]

Q2: What is isomerization in this context, and why is it a concern?

Q3: What are the primary causes of isomerization during derivatization?

A3: The main factors that induce cis-trans isomerization in unsaturated fatty acids during derivatization are:

  • High Temperatures: Thermal stress provides the energy needed to rotate and re-form the double bond into the more stable trans configuration.[8][9]

  • Harsh Catalysts: Strong acid (e.g., BF3, high concentrations of H2SO4 or HCl) and base catalysts can promote isomerization.[10]

  • Extended Reaction Times: Prolonged exposure to even mild heat or catalysts increases the likelihood of isomerization.[11]

  • Presence of Oxygen: Oxidation can create radical intermediates that facilitate the conversion from cis to trans isomers.[8]

Q4: How is this compound typically prepared for GC analysis?

A4: For GC analysis, the non-volatile cholesteryl ester must be converted into a more volatile derivative. This is typically achieved by cleaving the fatty acid from the cholesterol backbone and converting it into a Fatty Acid Methyl Ester (FAME).[12][13] The two most common methods are:

  • Saponification followed by Methylation: The ester is first hydrolyzed with a base (e.g., KOH in ethanol) to release the free fatty acid, which is then methylated using an acid catalyst like BF3-methanol.[12]

  • Direct Transesterification (Transmethylation): A one-step reaction where the sample is heated with a reagent like methanolic HCl or methanolic KOH to directly form the FAME.[13][14]

Troubleshooting Guide: Isomerization Issues

This guide addresses common problems encountered during the derivatization of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High levels of trans-isomers (Petroselaidate) detected in a sample expected to be predominantly cis (Petroselinate). 1. Derivatization temperature was too high.2. Acid or base catalyst was too harsh or concentrated.3. Reaction time was excessively long.1. Reduce Temperature: Use a milder heating protocol, such as 45°C overnight instead of 100°C for 1-1.5 hours.[12]2. Use Milder Catalysts: Opt for 1.2% methanolic HCl over more aggressive reagents like BF3. For base-catalyzed methods, use 0.2 M KOH in methanol (B129727) at a low temperature (37°C).[10][14]3. Optimize Reaction Time: Empirically determine the shortest time needed for complete derivatization by running a time-course experiment.
Poor reproducibility of cis:trans ratio between replicate samples. 1. Inconsistent heating across samples.2. Contamination in the carrier gas (e.g., oxygen, water) for GC analysis.3. Active sites in the GC inlet liner or column causing on-column degradation/isomerization.[15]1. Ensure Uniform Heating: Use a calibrated water bath or heating block and ensure all sample tubes are equally submerged.2. Use High-Purity Gas: Ensure the carrier gas for the GC is of high purity and that all gas purifiers are functional.3. Deactivate GC System: Use a new, deactivated inlet liner. Condition the column according to the manufacturer's instructions. Injecting a derivatizing agent like BSTFA can sometimes help passivate active sites.[15]
Appearance of unknown peaks near the FAME of interest. 1. Incomplete derivatization.2. Side reactions caused by harsh conditions, leading to artifacts.3. Oxidation of the unsaturated fatty acid.1. Verify Reaction Completion: Analyze the sample by TLC to ensure the parent cholesteryl ester has been fully consumed.2. Purify FAMEs: After derivatization and extraction, purify the FAMEs using a silica (B1680970) gel column or TLC to remove cholesterol-derived artifacts and other contaminants before GC analysis.[13]3. Work Under Inert Atmosphere: Perform the derivatization reaction under a nitrogen or argon atmosphere to minimize oxidation. Add an antioxidant like BHT to the extraction solvent.[16]

Experimental Workflows and Logic

The following diagrams illustrate the recommended workflow for sample preparation and a troubleshooting decision path.

Caption: Recommended workflow for derivatization of this compound.

Caption: Troubleshooting logic for identifying sources of isomerization.

Optimized Experimental Protocols

The following protocols are designed to minimize isomerization during the preparation of Fatty Acid Methyl Esters (FAMEs) from cholesteryl esters.

Protocol 1: Mild Acid-Catalyzed Transesterification

This method is recommended for its reliability in minimizing isomerization, although it requires an overnight incubation.[12][17]

Reagents:

  • Toluene

  • Methanol

  • Concentrated HCl (35-37%)

  • Hexane (B92381) (GC grade)

  • Deionized Water

Procedure:

  • Prepare 8% (w/v) Methanolic HCl: Carefully add 9.7 mL of concentrated HCl to 41.5 mL of methanol. Perform this in a fume hood.

  • Sample Preparation: To your lipid sample (e.g., 1 mg of cholesteryl ester) in a screw-capped glass tube, add the following in order:

    • 0.2 mL Toluene

    • 1.5 mL Methanol

    • 0.3 mL of the 8% Methanolic HCl solution.

  • Reaction: Tightly cap the tube, vortex thoroughly, and incubate in a water bath at 45°C overnight (at least 14 hours).

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Protocol 2: Mild Base-Catalyzed Transesterification

This method is faster but requires careful pH neutralization.[14]

Reagents:

  • 0.2 M KOH in Methanol

  • 1 M Acetic Acid

  • Hexane (GC grade)

  • pH indicator strips (6.0-8.0 range)

Procedure:

  • Sample Preparation: Place your lipid sample in a 35 mL glass centrifuge tube.

  • Reaction: Add 15 mL of 0.2 M KOH in methanol. Cap tightly with a Teflon-lined cap. Vortex for 20 seconds and place the tube in a 37°C water bath for 1 hour . Vortex briefly every 10-15 minutes.

  • Neutralization: Remove the tube from the water bath and cool. Add 2.5 mL of 1 M acetic acid. Vortex and check the pH with an indicator strip. The solution should be neutral (pH ~7). If it is still alkaline, add small aliquots of acetic acid until neutrality is reached.

  • Extraction: Add 10 mL of hexane to the tube, recap, and vortex for 1 minute.

  • Phase Separation: Centrifuge for 20 minutes at ~500 x g to achieve clear phase separation.

  • Collection: Pipette the upper hexane layer into a clean test tube or GC vial for analysis.

Data Summary: Factors Influencing Isomerization

The following table summarizes the impact of different reaction conditions on the formation of trans fatty acids, based on studies of common unsaturated fatty acids. These principles are directly applicable to minimizing the isomerization of the petroselinate (B1238263) moiety.

Parameter Condition Observed Isomerization Rate Recommendation for Minimizing Isomerization Reference
Temperature 100°CHigh (e.g., 79.6% conversion to trans in 90 min)Low: Use temperatures at or below 45°C.[11]
180°CVery HighAvoid: High temperatures significantly accelerate isomerization.[8]
Catalyst BF3/MethanolHigher than H2SO4/MethanolMild: Prefer methanolic HCl or H2SO4 over BF3 for acid catalysis.[10]
p-Toluenesulfinic AcidEffective catalyst for isomerizationAvoid: This reagent is used specifically to induce isomerization.[11]
Atmosphere In Air (O2 present)Higher isomerization ratesInert: Perform reactions under N2 or Ar to reduce oxidation-mediated pathways.[8]
In Nitrogen (N2)Lower isomerization ratesInert: An inert atmosphere is strongly recommended.[8]
Reaction Time 90-120 min at 120°CHighShort: Use the minimum time required for complete derivatization at a given mild temperature.[11]

References

Addressing matrix effects in Cholesteryl Petroselaidate quantification from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Cholesteryl Petroselaidate from plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor sensitivity and reproducibility in our this compound assay. What are the likely causes?

A1: Poor sensitivity and reproducibility in LC-MS-based bioanalysis of plasma samples are often attributable to matrix effects.[1] The primary culprits are highly abundant endogenous components of plasma, particularly phospholipids (B1166683).[2] These molecules can co-elute with your analyte of interest, this compound, and interfere with its ionization in the mass spectrometer source, a phenomenon known as ion suppression.[1][3] This leads to a decreased analyte signal, poor reproducibility, and potentially inaccurate quantification.[1] Additionally, the accumulation of phospholipids on the analytical column can degrade chromatographic performance over time, further impacting reproducibility.[2][4]

Q2: What is ion suppression and how can I confirm it is affecting my analysis?

A2: Ion suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[5][6] This results in a lower signal response and can negatively impact the accuracy, precision, and sensitivity of your assay.[5]

To confirm if ion suppression is occurring, a post-column infusion experiment is highly recommended.[3][5] In this setup, a solution of this compound is continuously infused into the mobile phase flow after the analytical column, but before the mass spectrometer. When a blank, extracted plasma sample is injected, any dip in the stable baseline signal of the infused analyte indicates the retention time at which matrix components are eluting and causing suppression.[3][7]

Troubleshooting Guide: Mitigating Matrix Effects

Issue: Low Analyte Response & High Signal Variability

If you are experiencing low signal intensity and high variability for this compound, it is likely due to significant ion suppression from plasma matrix components. The following workflow can help you troubleshoot and mitigate this issue.

cluster_0 Troubleshooting Workflow for Ion Suppression Initial Assessment Initial Assessment: Low Signal or High Variability Sample Prep Optimize Sample Preparation Initial Assessment->Sample Prep Primary Approach Chromatography Adjust Chromatography Sample Prep->Chromatography If suppression persists Internal Standard Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Chromatography->Internal Standard For accurate quantification Result Improved Signal & Reproducibility Internal Standard->Result cluster_1 Sample Preparation and Analysis Workflow Plasma Plasma Sample (+ SIL-IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT PLR Phospholipid Removal (SPE Plate) PPT->PLR Drydown Evaporation & Reconstitution PLR->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS cluster_2 Concept of Ion Suppression cluster_3 Without Matrix Interference cluster_4 With Matrix Interference Analyte This compound Source ESI Source Analyte->Source Ionization Analyte->Source Competition for Ionization Matrix Co-eluting Phospholipids Matrix->Source Signal_Normal Strong Analyte Signal Source->Signal_Normal Signal_Suppressed Weak/Suppressed Signal Source->Signal_Suppressed

References

Optimization of collision energy for Cholesteryl Petroselaidate in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Cholesteryl Petroselaidate

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of collision energy for this compound in MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?

A1: While specific data for this compound is not widely published, the fragmentation of cholesteryl esters (CE) is well-characterized. In positive ion mode, using electrospray ionization (ESI), cholesteryl esters typically form ammonium (B1175870) adducts [M+NH₄]⁺.[1] Upon collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the fatty acid moiety, resulting in a prominent product ion at m/z 369.35. This ion corresponds to the dehydrated cholesterol cation [cholesterol - H₂O+H]⁺.[1][2][3] For this compound (assuming petroselaidic acid is C18:1), the precursor ion would be the [M+NH₄]⁺ adduct.

Q2: How do I select the precursor ion for this compound?

A2: For positive mode ESI-MS/MS, cholesteryl esters show enhanced ionization as lithiated or ammonium adducts.[1][4] It is recommended to optimize for the [M+NH₄]⁺ adduct, as this is a common and stable precursor for this class of lipids.[1] Using mobile phases containing ammonium formate (B1220265) or ammonium acetate (B1210297) can facilitate the formation of this adduct.[5][6]

Q3: What is a good starting point for collision energy optimization for cholesteryl esters?

A3: A general starting point for collision energy (CE) for cholesteryl esters is around 25-35 eV.[4][7] However, the optimal collision energy is highly dependent on the instrument type (e.g., QqQ, Q-TOF, Orbitrap) and the specific precursor ion selected. It is always recommended to perform a collision energy ramping experiment to determine the optimal value for your specific instrument and experimental conditions.

Q4: Should I use a single collision energy or stepped collision energies?

A4: For global lipidomics or untargeted analysis, using stepped normalized collision energy (e.g., 20, 30, 40 eV) can be beneficial. This approach allows for the generation of a wider range of fragment ions, which can aid in the identification of unknown lipids.[8] For targeted quantitative analysis using Multiple Reaction Monitoring (MRM), a single, optimized collision energy for the specific precursor-to-product ion transition will provide the best sensitivity and reproducibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low signal for the precursor ion ([M+NH₄]⁺) 1. Inefficient ionization of this compound. 2. Incorrect mobile phase composition. 3. Suboptimal ion source parameters.1. Cholesteryl esters have poor ionization efficiency. Consider adding a source of adducts, such as ammonium formate (e.g., 10 mM) to the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[6] 2. Ensure the mobile phase is compatible with ESI and promotes ionization. A typical mobile phase for reversed-phase chromatography of lipids is a gradient of acetonitrile (B52724)/water and isopropanol/acetonitrile, both containing ammonium formate.[9] 3. Infuse a standard solution of a similar cholesteryl ester and optimize source parameters such as spray voltage, gas flows, and temperatures to maximize the signal of the precursor ion.[5]
No or low signal for the characteristic product ion (m/z 369.35) 1. Incorrect collision energy setting. 2. In-source fragmentation.1. The collision energy is not optimal for the fragmentation of the precursor ion. Perform a collision energy optimization experiment by infusing a standard and ramping the collision energy to find the value that yields the highest intensity for the m/z 369.35 product ion.[10] 2. High ion source temperatures or aggressive source settings can cause the molecule to fragment before it enters the mass analyzer.[11] Try reducing the source temperature and re-optimizing source parameters.
Multiple unexpected fragment ions observed 1. Presence of isobaric interferences. 2. Contamination in the sample or LC-MS system. 3. Stepped collision energy is being used, generating multiple fragments.1. Ensure sufficient chromatographic separation to resolve this compound from other isobaric lipids.[8] 2. Run a blank injection to check for system contamination.[12][13] If contamination is present, clean the ion source and perform system flushes. 3. If performing a targeted MRM experiment, switch to a single, optimized collision energy.
Poor reproducibility of signal intensity 1. Unstable spray in the ion source. 2. Fluctuations in LC system pressure. 3. Sample carryover between injections.1. Check the ESI needle for clogs or damage. Ensure a consistent and fine spray.[12] 2. Monitor the LC pressure for any irregularities. High or fluctuating pressure may indicate a clog in the system.[10] 3. Implement a robust needle wash protocol in your autosampler method. Injecting blank samples between experimental samples can help assess and mitigate carryover.[13]

Experimental Protocols

Protocol 1: Collision Energy Optimization for Targeted Analysis

This protocol describes the optimization of collision energy for the specific MRM transition of this compound.

  • Standard Preparation: Prepare a 1 µg/mL solution of a representative cholesteryl ester standard (e.g., Cholesteryl Oleate, if this compound is not available) in a solvent mixture that mimics the mobile phase composition at the expected elution time (e.g., 90% isopropanol, 10% acetonitrile with 10 mM ammonium formate).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Method Setup:

    • Set the mass spectrometer to operate in positive ion mode.

    • Select the [M+NH₄]⁺ adduct of the cholesteryl ester as the precursor ion.

    • Set the product ion to m/z 369.35.

    • Create an experiment where the collision energy is ramped over a range (e.g., 10 to 50 eV in 2 eV increments).

  • Data Acquisition and Analysis:

    • Acquire data across the full range of collision energies.

    • Plot the intensity of the product ion (m/z 369.35) as a function of collision energy.

    • The collision energy that produces the maximum intensity for the product ion is the optimal collision energy for this transition.

Visualizations

Experimental Workflow for Collision Energy Optimization

CollisionEnergyOptimization cluster_prep Preparation cluster_infusion Infusion & MS Setup cluster_optimization Optimization cluster_analysis Data Analysis Standard Prepare Standard Solution (e.g., 1 µg/mL Cholesteryl Ester) Infuse Infuse Standard into MS Standard->Infuse MS_Setup Set MS Parameters (Precursor & Product Ions) Infuse->MS_Setup Ramp_CE Ramp Collision Energy (e.g., 10-50 eV) MS_Setup->Ramp_CE Acquire Acquire MS/MS Data Ramp_CE->Acquire Plot Plot Ion Intensity vs. CE Acquire->Plot Determine_Optimal Determine Optimal CE Plot->Determine_Optimal

Caption: Workflow for optimizing collision energy for a specific MRM transition.

Logical Relationship of Factors Affecting Signal Intensity

FactorsAffectingSignal cluster_sample Sample & Matrix cluster_lc LC Conditions cluster_ms MS Parameters cluster_output Output Concentration Analyte Concentration Signal Final Signal Intensity Concentration->Signal Matrix Matrix Effects Matrix->Signal MobilePhase Mobile Phase (Adduct Formation) MobilePhase->Signal Chromatography Chromatographic Peak Shape Chromatography->Signal Source Ion Source Settings Source->Signal CollisionEnergy Collision Energy CollisionEnergy->Signal

References

How to resolve co-eluting lipid species with Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges during your experiments.

Topic: Resolving Co-eluting Lipid Species with Cholesteryl Petroselaidate

This guide addresses the specific analytical challenge of resolving this compound from other co-eluting lipid species, a common issue faced by researchers in lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for analyzing this compound?

A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping peak in the chromatogram.[1][2] This is a significant issue in lipidomics because it prevents the accurate identification and quantification of individual lipid species.[2][3]

This compound is a cholesteryl ester containing petroselinic acid (an 18:1 cis-Δ6 fatty acid). It is isomeric with other common C18:1 cholesteryl esters, such as Cholesteryl Oleate (containing oleic acid, a cis-Δ9 fatty acid) and Cholesteryl Vaccenate (containing vaccenic acid, a cis-Δ11 fatty acid). Because these isomers have the same mass and similar polarities, they are highly prone to co-elution in standard reversed-phase liquid chromatography (LC) methods, making them difficult to distinguish and quantify using mass spectrometry (MS) alone.

Q2: My this compound peak is showing a shoulder or tailing. What is the likely cause?

A2: A distorted peak shape, such as a shoulder or tail, is a strong indicator of co-elution.[1][2] A "shoulder" suggests that a closely eluting, unresolved species is present.[2] This is the most likely scenario when analyzing complex biological samples where multiple C18:1 cholesteryl ester isomers are present. Other potential causes for poor peak shape include column degradation, column overload, or contamination.[4]

Troubleshooting Steps:

  • Confirm Co-elution: Use your mass spectrometer's software to examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it confirms that multiple species are co-eluting.[2]

  • Optimize Chromatography: If co-elution is confirmed, the primary solution is to improve the chromatographic separation. Refer to the troubleshooting guides below for detailed strategies.

  • Check System Health: If the peak shape is poor for well-characterized standards, consider flushing the system, checking for leaks, or replacing the column.[4]

Troubleshooting Guide: Resolving Co-eluting Cholesteryl Esters

Issue 1: Inadequate Separation Using Standard Reversed-Phase LC-MS

If your current LC method fails to resolve this compound from its isomers, you can enhance separation by modifying your chromatographic parameters or employing more advanced techniques.

Solution 1.1: Optimize the Liquid Chromatography Method

Optimizing the LC gradient and mobile phase composition is the first and most crucial step. The goal is to exploit the subtle differences in hydrophobicity between the isomers.

  • Extend the Gradient: A longer, shallower gradient can significantly improve the resolution of closely eluting compounds.[3][5] Increasing the total run time allows more time for the isomers to separate on the column.

  • Modify Mobile Phase Composition: While water/acetonitrile/isopropanol is a common mobile phase for lipidomics, subtle changes can alter selectivity.[6] Consider trying different organic solvents, such as methanol (B129727) in place of acetonitrile, or adding a small percentage of another solvent to modulate the separation.[1]

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the column and improve resolution, although this will also increase the run time.

  • Select a Different Column: Not all C18 columns are the same. A column with a different stationary phase chemistry, such as one with charged surface hybrid (CSH) technology, can offer alternative selectivity for lipid isomers.[7]

Solution 1.2: Employ Orthogonal Separation Techniques

If LC optimization is insufficient, adding another dimension of separation is a powerful strategy.

  • Ion Mobility Spectrometry (IMS): IMS is an increasingly vital tool that separates ions in the gas phase based on their size, shape, and charge (their collisional cross-section or CCS).[8][9] Since isomeric lipids like this compound and Cholesteryl Oleate have different double bond positions, their three-dimensional structures can be just different enough to be resolved by high-resolution IMS.[10][11] Combining LC with IMS-MS provides a three-dimensional separation (LC retention time, ion mobility drift time, and m/z) that can effectively resolve previously co-eluting species.[5]

Issue 2: Misidentification Based on Mass Alone

Since isomers have the same mass-to-charge ratio (m/z), MS data alone cannot differentiate them. Tandem mass spectrometry (MS/MS) is required to generate fragment ions that are specific to the structure.

Solution 2.1: Optimize Tandem Mass Spectrometry (MS/MS) Conditions

  • Characteristic Fragments: For cholesteryl esters, a characteristic fragment ion is observed at m/z 369.3, corresponding to the cholesterol backbone after the loss of the fatty acid chain.[12][13] While this fragment confirms the lipid class, it does not identify the fatty acid isomer.

  • Fatty Acid Fragmentation: To identify the specific fatty acid, further fragmentation or specialized techniques are needed. Methods like ozone-induced dissociation (OzID) or electron-impact excitation of ions from organics (EIEIO) can induce fragmentation at the double bond, allowing its position to be determined and thus distinguishing between petroselinic, oleic, and vaccenic acid moieties.

Data Presentation

The following table illustrates the expected outcome of applying different analytical techniques to resolve a hypothetical mixture of C18:1 cholesteryl ester isomers.

Technique This compound (18:1 Δ6) Cholesteryl Oleate (18:1 Δ9) Resolution (Rs) Notes
Standard RPLC-MS (15 min gradient) Retention Time: 8.52 minRetention Time: 8.52 min0.0Complete co-elution. Peaks are indistinguishable.
Optimized RPLC-MS (45 min gradient) Retention Time: 25.14 minRetention Time: 25.31 min1.2Partial separation. Peaks are distinguishable but not baseline resolved.
RPLC-IMS-MS (45 min gradient) RT: 25.15 min; CCS: 315 ŲRT: 25.15 min; CCS: 318 Ų> 1.5 (in IMS dimension)Baseline separation achieved in the ion mobility dimension.

This table contains simulated data for illustrative purposes.

Experimental Protocols

Protocol 1: Optimized UPLC-MS/MS for Cholesteryl Ester Isomer Separation

This protocol describes an ultra-performance liquid chromatography (UPLC) method coupled with tandem mass spectrometry designed to enhance the separation of this compound from other C18:1 isomers.

  • Sample Preparation:

    • Extract lipids from the biological sample using a methyl-tert-butyl ether (MTBE) based extraction method.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in Acetonitrile/Isopropanol (90:10, v/v).

  • UPLC System & Column:

    • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[7]

    • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55 °C.

  • Chromatographic Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 45
    5.0 55
    25.0 75
    40.0 99
    45.0 99
    45.1 30

    | 50.0 | 30 |

  • Mass Spectrometry Settings (Positive Ion Mode ESI):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Data-Dependent Acquisition (DDA) or Targeted (MRM).

    • Precursor Ion (for MS/MS): m/z of the ammoniated adduct of the target cholesteryl ester (e.g., [M+NH₄]⁺).

    • Product Ion (for confirmation): m/z 369.35 (corresponding to the [Cholesterol - H₂O]⁺ fragment).[14]

    • Collision Energy: Optimize between 10-20 eV to maximize the intensity of the m/z 369.35 fragment.

Visualizations

Troubleshooting Workflow

G start Poor Peak Shape or Resolution Observed check_spectra Examine Mass Spectra Across Chromatographic Peak start->check_spectra coelution_q Do Spectra Change? check_spectra->coelution_q is_coelution Co-elution Confirmed coelution_q->is_coelution Yes no_coelution Suspect Other Issues (e.g., Column Health) coelution_q->no_coelution No optimize_lc Optimize LC Method: - Extend Gradient - Change Mobile Phase - Lower Flow Rate is_coelution->optimize_lc resolution_q Resolution Sufficient? optimize_lc->resolution_q use_ims Employ Advanced Technique: Ion Mobility Spectrometry (IMS) resolution_q->use_ims No success Isomers Resolved resolution_q->success Yes use_ims->success fail Further Method Development Needed

Caption: A workflow for troubleshooting and resolving co-eluting lipid isomers.

Conceptual Diagram of Co-elution vs. Resolution

G cluster_0 A) Co-elution (Standard LC) cluster_1 B) Resolution with Optimized LC cluster_2 C) Resolution with LC-IMS a Intensity b Retention Time a->b peak1 c Intensity d Retention Time c->d peak2 e Drift Time f Retention Time e->f peak3

Caption: Visualization of co-elution and its resolution by LC and LC-IMS.

Role of Cholesteryl Esters in Lipid Transport

G cluster_cell Peripheral Cell cluster_hdl HDL Particle (in Plasma) FC_cell Free Cholesterol (FC) ACAT ACAT FC_cell->ACAT Esterification HDL Nascent HDL FC_cell->HDL Efflux via ABCA1/G1 CE_storage Cholesteryl Ester (CE Storage Droplet) ACAT->CE_storage LCAT LCAT HDL->LCAT Mature_HDL Mature HDL Liver Liver Mature_HDL->Liver Reverse Cholesterol Transport via SR-B1 LCAT->Mature_HDL

Caption: Simplified pathway of reverse cholesterol transport involving cholesteryl esters.

References

Best practices for handling and storing Cholesteryl Petroselaidate standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Cholesteryl Petroselaidate standards. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the neat this compound standard upon receipt?

A1: Upon receipt, the neat (solid) this compound standard should be stored in a freezer, ideally at -20°C or lower, in a tightly sealed container to prevent moisture absorption and degradation.[1][2][3] For long-term stability, storage at -80°C is recommended for cholesteryl esters.[4][5]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, allow the vial of neat this compound to warm to room temperature before opening to prevent condensation. Dissolve the standard in a suitable organic solvent such as chloroform (B151607), hexane, or isopropanol (B130326).[6] For example, you can dissolve 10 mg of the standard in 1 mL of chloroform to create a 10 mg/mL stock solution. Ensure the standard is completely dissolved by gentle vortexing or sonication.

Q3: Can I dissolve this compound in aqueous solutions?

A3: this compound, like other cholesteryl esters, is highly hydrophobic and not readily soluble in aqueous solutions. To prepare an aqueous dispersion, a surfactant like Triton X-100 can be used.[6][7] First, dissolve the standard in a small amount of an organic solvent like ethanol (B145695) or isopropanol, then add the surfactant and dilute with the aqueous buffer while vortexing.[6]

Q4: How should I store the this compound stock solution?

A4: Store the stock solution in a tightly sealed glass vial with a PTFE-lined cap at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q5: What is the stability of this compound in solution?

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound standards.

Issue 1: Incomplete Dissolution of the Standard
  • Symptom: The this compound standard does not fully dissolve in the chosen solvent, resulting in a cloudy or particulate solution.

  • Possible Causes:

    • The solvent is not appropriate for the hydrophobic nature of the standard.

    • The concentration of the standard is too high for the chosen solvent.

    • The temperature is too low, reducing solubility.

  • Solutions:

    • Try a different solvent: If you are using a polar solvent, switch to a non-polar organic solvent like chloroform, hexane, or a mixture of chloroform and methanol.

    • Increase the solvent volume: Dilute the solution to a lower concentration.

    • Gently warm the solution: Warming the solution to 30-40°C can aid in dissolution. However, avoid excessive heat, which could cause degradation.

    • Use sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.

Issue 2: Inconsistent Analytical Results
  • Symptom: Poor reproducibility of peak areas or retention times in chromatographic analyses (GC-MS, LC-MS).

  • Possible Causes:

    • Degradation of the standard due to improper storage or handling.

    • In-source fragmentation during mass spectrometry analysis.[8]

    • Poor ionization efficiency in the mass spectrometer.[9][10]

    • Adsorption of the analyte to plasticware.

  • Solutions:

    • Prepare fresh working standards: Always prepare fresh working standards from a properly stored stock solution for each experiment.

    • Optimize MS parameters: Adjust ionization source parameters (e.g., temperature, gas flow) to minimize in-source fragmentation and enhance the molecular ion signal. The use of adducts, such as ammonium (B1175870) or lithium, can improve ionization and provide characteristic fragmentation patterns for cholesteryl esters.[11][12]

    • Use glass or polypropylene (B1209903) labware: Avoid using polystyrene labware, as lipids can adsorb to the surface, leading to inaccurate concentrations.

    • Include an internal standard: Use a stable, deuterated cholesteryl ester as an internal standard to correct for variations in sample preparation and instrument response.

Issue 3: Low Signal Intensity in Mass Spectrometry
  • Symptom: The signal intensity for this compound is weak, making detection and quantification difficult.

  • Possible Causes:

    • Low concentration of the standard in the injected sample.

    • Poor ionization of cholesteryl esters.[9][10]

    • Suppression of the signal by other components in the sample matrix (ion suppression).

  • Solutions:

    • Increase the concentration: If possible, increase the concentration of the standard in the sample.

    • Change the ionization technique: Atmospheric pressure chemical ionization (APCI) can sometimes provide better sensitivity for non-polar compounds like cholesteryl esters compared to electrospray ionization (ESI).[10]

    • Optimize mobile phase composition: For LC-MS, the addition of a small amount of a non-polar solvent or an ammonium salt to the mobile phase can improve ionization efficiency.[12]

    • Sample cleanup: If matrix effects are suspected, implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

ParameterRecommendationRationale
Neat Standard Storage Freezer (-20°C to -80°C)To ensure long-term stability and prevent degradation.[1][2][3][4][5]
Stock Solution Solvent Chloroform, Hexane, IsopropanolCholesteryl esters are highly soluble in non-polar organic solvents.[6]
Stock Solution Storage -20°C to -80°C in glass vialsTo maintain stability and prevent leaching of contaminants from plastic.
Working Solution Prep. Prepare fresh dailyTo ensure accuracy and avoid degradation at warmer temperatures.
Aqueous Dispersions Use of a surfactant (e.g., Triton X-100)To overcome the hydrophobic nature of the molecule in aqueous media.[6][7]

Experimental Protocols

Protocol: Preparation of a this compound Calibration Curve for LC-MS Analysis
  • Preparation of Stock Solution (1 mg/mL):

    • Allow the vial of neat this compound to equilibrate to room temperature.

    • Weigh 10 mg of the standard into a 10 mL glass volumetric flask.

    • Add 5 mL of isopropanol and gently swirl to dissolve the standard.

    • Once dissolved, bring the volume up to 10 mL with isopropanol.

    • Transfer the stock solution to a glass vial with a PTFE-lined cap and store at -20°C.

  • Preparation of Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution with isopropanol. For example, to create a 100 µg/mL standard, dilute 1 mL of the stock solution to 10 mL with isopropanol.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking the working standards into a relevant matrix (e.g., plasma, cell lysate) or a surrogate matrix.

    • A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • Include a blank sample (matrix with no standard) and a zero sample (matrix with internal standard but no analyte).

  • Sample Extraction (for biological matrices):

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids from the matrix. A common method is the Folch extraction using chloroform and methanol.

  • LC-MS Analysis:

    • Inject the extracted samples and calibration standards onto a reverse-phase C18 column.

    • Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile, isopropanol) with a modifier such as ammonium formate (B1220265) to improve ionization.

    • Set the mass spectrometer to monitor for the appropriate precursor and product ions of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Isopropanol prep_working Prepare Working Standards by Serial Dilution prep_stock->prep_working prep_cal Spike into Matrix to Create Calibration Standards prep_working->prep_cal lcms_analysis LC-MS Analysis prep_cal->lcms_analysis sample_extract Lipid Extraction from Sample sample_extract->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for quantitative analysis.

troubleshooting_workflow cluster_investigation Investigation cluster_solution Solution start Inconsistent Analytical Results check_standards Prepare Fresh Working Standards start->check_standards check_ms Optimize MS Parameters (e.g., ionization, fragmentation) start->check_ms check_labware Use Glass or Polypropylene Labware start->check_labware check_is Incorporate Internal Standard start->check_is solution_standards Improved Reproducibility check_standards->solution_standards solution_ms Enhanced Signal and Reduced Fragmentation check_ms->solution_ms solution_labware Minimized Analyte Adsorption check_labware->solution_labware solution_is Accurate Quantification check_is->solution_is

Caption: Troubleshooting inconsistent analytical results.

References

Technical Support Center: Improving the Solubility of Cholesteryl Petroselaidate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Cholesteryl Petroselaidate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this lipophilic compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound is a cholesteryl ester, a class of molecules that are inherently hydrophobic.[1][2] Its structure, consisting of a rigid sterol ring and a long fatty acid chain, results in very low water solubility. Like other cholesteryl esters, it tends to exist as a waxy solid, making it challenging to dissolve in aqueous solutions for in vitro and in vivo experiments.[1][3]

Q2: What are the primary methods to improve the solubility of this compound?

There are several effective strategies to enhance the solubility of lipophilic compounds like this compound in aqueous environments. The main approaches include:

  • Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or cyclodextrins can significantly increase solubility.[4][5]

  • Lipid-Based Formulations: Encapsulating the compound in lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), or liposomes improves its dispersion in aqueous media.[6][7][8][9]

  • Particle Size Reduction: Techniques like micronization can increase the surface area-to-volume ratio, thereby improving the dissolution rate.[10][11][12]

Q3: Which solubilizing agent is best for my experiment?

The choice of solubilizing agent depends heavily on the specific requirements of your experiment, particularly the tolerance of your biological system (e.g., cells, enzymes) to the agent. For instance, while DMSO is a powerful solvent, it can be toxic to cells at higher concentrations.[5] Surfactants like Tween 80 and Cremophor EL have been shown to be effective with minimal inhibition of microsomal metabolism in some studies.[4] Cyclodextrins, particularly methyl-β-cyclodextrin, are often used to deliver cholesterol and its esters to cells in culture.[13][14]

Q4: Can I dissolve this compound directly in my aqueous buffer?

Directly dissolving this compound in an aqueous buffer is highly unlikely to be successful due to its lipophilic nature. It is generally necessary to first dissolve the compound in a small amount of an organic solvent and then introduce it into the aqueous phase, often in the presence of a carrier or solubilizing agent.[15]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation upon addition to aqueous buffer The concentration of the organic stock solution is too high, or the aqueous phase cannot accommodate the lipophilic compound.Decrease the concentration of the organic stock solution. Add the stock solution dropwise to the aqueous buffer while vortexing. Consider using a carrier molecule like cyclodextrin (B1172386) or formulating the compound into lipid nanoparticles.
Low or inconsistent bioactivity in cell-based assays Poor bioavailability due to aggregation of the compound in the culture medium. The solubilizing agent is interfering with the assay.Prepare a fresh formulation using a different solubilization method. Test the effect of the solubilizing agent alone on your cells to determine its toxicity or interference. Optimize the concentration of the solubilizing agent to the lowest effective level.
Phase separation or cloudy solution after preparation The solubility limit has been exceeded, or the formulation is unstable.Reduce the final concentration of this compound. If using a lipid-based formulation, ensure proper homogenization or sonication. For cyclodextrin complexes, ensure the appropriate molar ratio is used.
Difficulty preparing a stable stock solution The chosen organic solvent is not optimal.Test a range of organic solvents such as chloroform (B151607), methanol, ethanol, or DMSO to find the one that provides the best solubility and is compatible with your downstream application.[5][16]

Quantitative Data Summary

The following table summarizes various solubilizing agents and their typical working concentrations. Note that the optimal concentration will depend on the specific experimental conditions.

Solubilizing AgentClassTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Co-solvent< 0.5% (v/v) in final mediumCan be cytotoxic at higher concentrations.[5]
Ethanol Co-solvent< 1% (v/v) in final mediumCan affect cell membrane integrity.
Polyethylene Glycol (PEG) Co-solvent1-10% (v/v)PEG3350 has been shown to be suitable for protein stability.[5]
Tween 80 Surfactant0.01-0.1% (w/v)Can form micelles to encapsulate lipophilic compounds.[4]
Cremophor EL Surfactant0.01-0.1% (w/v)Has shown good solubilizing capacity with minimal enzyme inhibition.[4]
Methyl-β-cyclodextrin (MβCD) Cyclodextrin1-10 mMForms inclusion complexes with cholesterol and its esters.[13][14][17]

Experimental Protocols

Protocol 1: Solubilization using Methyl-β-cyclodextrin (MβCD)

This protocol describes the preparation of a this compound-MβCD complex for use in cell culture experiments.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Chloroform

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Nitrogen gas source

  • Sonicator (bath or probe)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Dissolve this compound in chloroform to a known concentration (e.g., 10 mg/mL).

  • Aliquot and Dry: In a sterile glass tube, aliquot the desired amount of the this compound stock solution. Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Prepare MβCD Solution: Prepare a stock solution of MβCD in sterile PBS or serum-free medium at a concentration of 10-100 mM.

  • Complexation: Add the MβCD solution to the dried this compound film. The molar ratio of MβCD to this compound should be at least 10:1 to ensure efficient complexation.

  • Incubation and Sonication: Vortex the mixture vigorously for 2-5 minutes. For better complexation, incubate the mixture at 37°C for 15-30 minutes with intermittent vortexing or sonicate until the solution is clear.[14]

  • Sterilization and Use: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. The complex is now ready to be added to your cell culture medium at the desired final concentration.

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol provides a general method for preparing SLNs containing this compound using a hot homogenization and ultrasonication technique.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Aqueous buffer (e.g., sterile water, PBS)

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Melt the Lipid Phase: In a glass vial, combine the solid lipid and this compound. Heat the mixture in a water bath to approximately 5-10°C above the melting point of the solid lipid until a clear, uniform oil phase is obtained.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant in the aqueous buffer and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the melted lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes. This will create a coarse pre-emulsion.

  • Sonication: Immediately following homogenization, sonicate the pre-emulsion using a probe sonicator. Sonication should be performed in short bursts with cooling intervals (e.g., 2 minutes on, 1 minute off in an ice bath) for a total of 10-15 minutes to prevent overheating and lipid degradation.

  • Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and stir gently until it cools down to room temperature. The solidification of the lipid droplets will form the SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential. The formulation can be further purified by centrifugation or dialysis if needed.

Visualizations

experimental_workflow cluster_start Start: this compound Powder cluster_methods Solubilization Strategy Selection cluster_protocols Experimental Protocols cluster_end Outcome start Insoluble this compound decision Choose Solubilization Method start->decision cosolvent Co-solvent/Surfactant Method decision->cosolvent Simple & Quick cyclodextrin Cyclodextrin Complexation decision->cyclodextrin Cell-based Assays lnp Lipid Nanoparticle Formulation decision->lnp In Vivo / Delivery end_product Aqueous Dispersion for Experiments cosolvent->end_product cyclodextrin->end_product lnp->end_product lnp_formulation_workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Particle Reduction cluster_finalization Final Steps lipid_phase 1. Prepare Lipid Phase (this compound + Solid Lipid) Heat to melt homogenize 3. High-Shear Homogenization (Mix phases) lipid_phase->homogenize aqueous_phase 2. Prepare Aqueous Phase (Buffer + Surfactant) Heat to same temperature aqueous_phase->homogenize sonicate 4. Probe Sonication (Reduce droplet size) homogenize->sonicate cool 5. Cool in Ice Bath (Solidify nanoparticles) sonicate->cool characterize 6. Characterize (Size, PDI, Zeta Potential) cool->characterize

References

Technical Support Center: Synthesis of Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cholesteryl Petroselaidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important cholesteryl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an ester formed from the condensation of cholesterol and petroselaidic acid (trans-6-octadecenoic acid). It is a non-polar lipid that, like other cholesteryl esters, plays a role in lipid transport and storage. Its specific biological functions and applications are a subject of ongoing research.

Q2: Which synthetic methods are suitable for preparing this compound?

Several esterification methods can be employed for the synthesis of this compound. The choice of method often depends on the desired yield, scale, and the stability of the starting materials. Common methods include:

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is a mild and efficient method suitable for sterically hindered alcohols like cholesterol.

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD). It proceeds with inversion of configuration at the alcohol's stereocenter, which is a key consideration.

  • Enzymatic Synthesis: Lipases can be used to catalyze the esterification of cholesterol with petroselaidic acid. This method is often performed under mild conditions and can offer high selectivity, minimizing side reactions.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the esterification reaction. A suitable solvent system (e.g., hexane (B92381):ethyl acetate) will show the disappearance of the starting materials (cholesterol and petroselaidic acid) and the appearance of the less polar product, this compound. Staining with a suitable reagent, such as phosphomolybdic acid or iodine, can be used for visualization.

Q4: What are the key considerations for purifying this compound?

Purification is typically achieved using column chromatography on silica (B1680970) gel. Due to the non-polar nature of this compound, a non-polar eluent system, such as a gradient of hexane and ethyl acetate (B1210297), is commonly used. It is crucial to separate the product from unreacted starting materials and byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) in the case of Steglich esterification).

Q5: How should this compound be stored?

This compound, being an unsaturated lipid, is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize degradation. The use of antioxidants may also be considered for long-term storage.

Troubleshooting Guide

This guide addresses common pitfalls that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or degraded coupling reagents (e.g., DCC, DEAD).- Insufficient catalyst (e.g., DMAP).- Poor quality starting materials (cholesterol, petroselaidic acid).- Inappropriate reaction temperature or time.- Presence of water in the reaction mixture.- Use fresh, high-purity coupling reagents.- Ensure the correct stoichiometric amount of catalyst is used.- Purify starting materials if necessary.- Optimize reaction conditions by varying temperature and time.- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of a White Precipitate (Steglich Esterification) - Formation of dicyclohexylurea (DCU) byproduct.- This is expected. The DCU precipitate can be removed by filtration after the reaction is complete.
Side Product Formation - Isomerization of the trans-double bond in petroselaidic acid.- N-acylurea formation as a byproduct in Steglich esterification if the reaction is slow.- Epoxidation or oxidation of the double bond.- Use mild reaction conditions to minimize isomerization.- Ensure an adequate amount of DMAP is used to accelerate the esterification and suppress N-acylurea formation.- Perform the reaction under an inert atmosphere and use purified, peroxide-free solvents.
Difficulty in Purifying the Product - Co-elution of the product with starting materials or byproducts during column chromatography.- Streakng on TLC plates.- Optimize the solvent system for column chromatography to achieve better separation.- For Steglich esterification, ensure complete removal of DCU by filtration before chromatography.- Acidify the sample slightly before loading onto the column to ensure petroselaidic acid is protonated and interacts more strongly with the silica gel.
Product Degradation upon Storage - Oxidation of the unsaturated fatty acid chain.- Store the purified product under an inert atmosphere (argon or nitrogen) at -20°C or lower.- Consider adding a small amount of an antioxidant like BHT.

Experimental Protocols

Representative Protocol: Steglich Esterification of Cholesterol with Petroselaidic Acid

This protocol is a representative method and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Cholesterol (1.0 eq)

  • Petroselaidic acid (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of cholesterol (1.0 eq), petroselaidic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.5 eq) in anhydrous DCM dropwise at 0°C under an inert atmosphere (e.g., argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 9:1 v/v).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the pure this compound (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product.

  • Characterize the product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Cholesterol + Petroselaidic Acid + DMAP in DCM add_dcc Add DCC at 0°C reagents->add_dcc stir Stir at RT (12-24h) add_dcc->stir filter Filter DCU stir->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization product Cholesteryl Petroselaidate characterization->product

Caption: Workflow for the synthesis of this compound via Steglich esterification.

Troubleshooting_Logic start Low/No Product? check_reagents Check Reagent Quality (DCC, DMAP, Solvents) start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous) check_reagents->check_conditions check_conditions->side_products isomerization Isomerization? -> Use milder conditions side_products->isomerization Yes purification_issue Purification Difficulty? side_products->purification_issue No n_acylurea N-acylurea? -> Increase DMAP amount isomerization->n_acylurea n_acylurea->purification_issue optimize_chromatography Optimize Chromatography (Solvent System) purification_issue->optimize_chromatography Yes success Successful Synthesis purification_issue->success No optimize_chromatography->success

Caption: Troubleshooting logic for the synthesis of this compound.

Enhancing the signal-to-noise ratio for low-abundance Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio for the analysis of low-abundance Cholesteryl Petroselaidate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the detection and quantification of this compound, particularly when dealing with low concentrations in complex biological matrices.

Issue 1: Low or No Detectable Signal for this compound

Potential Cause Recommended Solution
Poor Ionization Efficiency Cholesteryl esters are nonpolar and ionize poorly with electrospray ionization (ESI).[1][2][3] Switch to Atmospheric Pressure Chemical Ionization (APCI), which is generally more effective for nonpolar lipids.[4] Alternatively, enhance ESI by forming adducts. Add ammonium (B1175870) acetate (B1210297) or lithium hydroxide (B78521) to the mobile phase or post-column to promote the formation of [M+NH₄]⁺ or [M+Li]⁺ adducts, which show improved ionization and fragmentation.[1][3]
Inefficient Extraction The selected extraction method may not be optimal for recovering nonpolar lipids like cholesteryl esters.[5][6] For non-polar lipids, a hexane (B92381):isopropanol (B130326) extraction method can be more effective than more polar solvent systems like the Folch or Bligh and Dyer methods.[5] Ensure the use of high-purity, LC-MS grade solvents to avoid introducing contaminants that can suppress the signal.[7]
Suboptimal Mass Spectrometry Parameters Generic instrument settings may not be sensitive enough for low-abundance analytes. Optimize MS parameters specifically for this compound. Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[4][8] A common transition for cholesteryl esters is the neutral loss of the cholesterol backbone (368.5 Da) from the precursor ion.[1][9]
Analyte Degradation Cholesteryl esters can be susceptible to degradation during sample preparation and storage. To prevent degradation, consider flash-freezing tissue samples in liquid nitrogen and adding antioxidants like butylated hydroxytoluene (BHT) during the extraction process.[7]

Issue 2: High Background Noise Obscuring the Analyte Signal

Potential Cause Recommended Solution
Contaminated Solvents and Reagents Impurities in solvents, reagents, or collection tubes can introduce significant background noise.[7] Always use high-purity, LC-MS grade solvents and reagents.[7] Prepare mobile phases fresh daily and filter them.
Matrix Effects Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or a high chemical background.[7][10] Enhance chromatographic separation to resolve this compound from interfering matrix components.[7] A robust sample cleanup procedure, such as solid-phase extraction (SPE), can effectively remove many interfering substances.[7][11]
Instrument Contamination Carryover from previous injections or a contaminated ion source can contribute to high background noise.[7] Implement a rigorous wash cycle between sample injections, using a strong solvent to clean the injection port and column. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Issue 3: Poor Chromatographic Peak Shape

Potential Cause Recommended Solution
Inappropriate Column Chemistry The stationary phase of the LC column may not be suitable for the separation of nonpolar lipids. A C18 reversed-phase column is commonly used and effective for separating cholesteryl esters.[2][12]
Mobile Phase Mismatch The composition of the mobile phase may not be optimal for achieving sharp, symmetrical peaks. Optimize the mobile phase gradient. A typical gradient for cholesteryl ester analysis might involve a mixture of water, methanol, and isopropanol with an additive like ammonium acetate.[13]
Sample Solvent Effects If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the final, dried extract in the initial mobile phase.[14]

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound analysis?

A1: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar lipids like cholesteryl esters because it is generally more efficient at ionizing these compounds than Electrospray Ionization (ESI).[4] If using ESI, the signal can be significantly enhanced by forming adducts with ammonium ([M+NH₄]⁺) or lithium ([M+Li]⁺).[1][3]

Q2: How can I confirm the identity of this compound in my sample?

A2: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. Cholesteryl esters characteristically produce a product ion at m/z 369.3, which corresponds to the dehydrated cholesterol backbone, or show a neutral loss of 368.5 Da.[1][4][12] Monitoring this specific transition in an MS/MS experiment provides high confidence in the identification.

Q3: What type of internal standard should I use for accurate quantification?

A3: The gold standard for quantification is a stable isotope-labeled internal standard, such as this compound-¹³Cₓ or this compound-d₇. These standards have nearly identical chemical and physical properties to the endogenous analyte and can compensate for variations in extraction efficiency, matrix effects, and instrument response.[7] If a stable isotope-labeled standard is unavailable, a structurally similar, non-endogenous cholesteryl ester, like Cholesteryl Heptadecanoate (C17:0), can be used.[12]

Q4: What are the most effective lipid extraction methods for cholesteryl esters?

A4: The choice of extraction method can significantly influence the recovery of cholesteryl esters. While the Folch[5] and Bligh and Dyer[5] methods are broadly effective for a wide range of lipids, a hexane:isopropanol (3:2, v/v) extraction is often superior for nonpolar lipids like cholesteryl esters.[5] The MTBE (methyl-tert-butyl ether) method is another excellent alternative that offers the advantage of collecting the lipid-containing organic phase as the upper layer, simplifying sample handling.[11]

Extraction Method Advantages for Cholesteryl Esters Considerations
Hexane:Isopropanol Excellent for non-polar lipids.[5]May be less efficient for polar lipids if a broad lipidomic profile is desired.
Folch (Chloroform:Methanol) Effective for a broad range of lipid classes.[5]Chloroform (B151607) is toxic and the lipid-containing layer is the lower phase, which can be more difficult to collect.[6]
Bligh & Dyer (Chloroform:Methanol:Water) A widely used and well-characterized method.[5]Similar to the Folch method, it uses chloroform and the lower phase contains the lipids.[11]
MTBE (Matyash) Good for a broad range of lipids; the upper organic phase is easier to collect.[11]MTBE is highly volatile, requiring careful handling to ensure reproducibility.[11]

Q5: Can derivatization improve the signal of this compound?

A5: While derivatization is more common in GC-MS to increase volatility, it can also be used in LC-MS to enhance ionization efficiency.[2][3] For instance, certain derivatizing agents can introduce a readily ionizable group onto the molecule. However, for cholesteryl esters, optimizing the ionization source (e.g., using APCI) and MS parameters is often sufficient and avoids the extra sample preparation step and potential for incomplete reactions or side products.[2]

Experimental Protocols

Protocol 1: Lipid Extraction using the Hexane:Isopropanol Method

This protocol is optimized for the extraction of nonpolar lipids, including cholesteryl esters.

  • Sample Homogenization: Homogenize 10-20 mg of tissue or cell pellet in 100 µL of phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., Cholesteryl Heptadecanoate) to the homogenate.

  • Solvent Addition: Add 800 µL of ice-cold hexane:isopropanol (3:2, v/v). Ensure butylated hydroxytoluene (BHT) is present in the hexane at 50 µg/mL to prevent oxidation.[5]

  • Extraction: Vortex the mixture vigorously for 1 minute and incubate on ice for 20 minutes with occasional vortexing.[5]

  • Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes.[5]

  • Collection of Organic Phase: Carefully collect the upper hexane layer into a clean tube.

  • Re-extraction: Add another 200 µL of hexane:isopropanol (3:2, v/v) to the remaining lower aqueous phase, vortex, and centrifuge again.[5]

  • Pooling and Drying: Combine the second upper organic phase with the first one. Dry the pooled organic phases under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis using APCI and Neutral Loss Scan

This protocol describes a sensitive method for the detection of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

    • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry:

    • Ion Source: APCI, positive ion mode.

    • Scan Mode: Neutral Loss Scan (NLS) of 368.5 Da.[1] This will specifically detect all cholesteryl esters that lose their neutral cholesterol backbone upon fragmentation.

    • Collision Energy: Optimize between 20-35 eV.[1]

    • Source Parameters: Optimize vaporizer temperature and corona discharge current according to the instrument manufacturer's guidelines for nonpolar compounds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenize Homogenization in PBS Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Hexane:Isopropanol Extraction Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Reversed-Phase LC Separation Reconstitute->LC APCI APCI Ion Source (+) LC->APCI MS Tandem MS (Q-TOF or QqQ) APCI->MS Detect Neutral Loss Scan (368.5 Da) MS->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low S/N Ratio Observed Cause1 Poor Ionization Start->Cause1 Cause2 Inefficient Extraction Start->Cause2 Cause3 Matrix Effects Start->Cause3 Cause4 High Background Start->Cause4 Sol1 Use APCI or Adducts Cause1->Sol1 Sol2 Use Hexane:IPA Extraction Cause2->Sol2 Sol3 Improve LC Separation / Sample Cleanup Cause3->Sol3 Sol4 Use High-Purity Solvents Cause4->Sol4

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Strategies for reducing background noise in Cholesteryl Petroselaidate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cholesteryl Petroselaidate analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a cholesteryl ester of petroselaidic acid, an 18-carbon monounsaturated fatty acid. The analysis of specific cholesteryl esters is crucial in lipidomics research as they are involved in cholesterol transport and storage. Altered profiles of cholesteryl esters have been linked to various diseases, making their accurate quantification essential for biomarker discovery and understanding disease mechanisms.

Q2: What are the most common analytical techniques for this compound analysis?

Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for the analysis of this compound.[1][2][3] This method offers high sensitivity and selectivity, allowing for the separation and identification of individual cholesteryl ester species from complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization to increase the volatility of the analyte.[4]

Q3: What are the main sources of background noise in this compound analysis?

Background noise in this compound analysis can originate from several sources:

  • Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6][7]

  • In-source Fragmentation: Cholesteryl esters can fragment within the mass spectrometer's ion source, leading to a lower abundance of the intact molecular ion and the appearance of fragment ions that can be mistaken for other compounds.[8][9][10][11][12]

  • Contaminants: Impurities from solvents, reagents, plasticware, and the analytical instrumentation itself can introduce significant background signals.[13]

  • Isobaric Interferences: Other lipids with the same nominal mass as this compound can co-elute and interfere with its detection.[14]

Q4: How can I improve the signal-to-noise ratio for low levels of this compound?

Improving the signal-to-noise (S/N) ratio is critical for detecting low-abundance analytes. Strategies include:

  • Optimizing Sample Preparation: Employing advanced extraction and cleanup techniques like solid-phase extraction (SPE) can effectively remove interfering substances and enrich the sample for this compound.

  • Fine-tuning MS Parameters: Optimizing ion source parameters such as temperatures and voltages can minimize in-source fragmentation and enhance the signal of the target analyte.[8][9][11]

  • Using High-Purity Reagents: Utilizing high-purity, LC-MS grade solvents and reagents minimizes background contamination.

  • Proper Chromatographic Separation: Optimizing the LC method to achieve good separation of this compound from other matrix components is essential.

Troubleshooting Guides

Issue 1: High Background Noise in the Chromatogram

A high or noisy baseline can obscure peaks of interest and lead to inaccurate integration.

Possible Cause Recommended Solution Expected Outcome
Contaminated Mobile Phase Use fresh, high-purity LC-MS grade solvents and additives. Filter all mobile phases before use.A significant reduction in baseline noise across the chromatogram.
Contaminated LC System Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then re-equilibration with the initial mobile phase).A cleaner baseline in subsequent blank runs.
Matrix Effects from Sample Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[15]Improved S/N ratio for the analyte peak and a reduction in baseline complexity.
Column Bleed Condition the column at a high temperature (within its specified limits) with a low flow of mobile phase. If the bleed persists, the column may need to be replaced.A more stable baseline, especially at higher temperatures during a gradient run.
Issue 2: Low or No Signal for this compound

This issue can arise from problems with sample preparation, chromatography, or mass spectrometer settings.

Possible Cause Recommended Solution Expected Outcome
Inefficient Extraction Optimize the extraction solvent and procedure. Consider using a method known to be effective for neutral lipids, such as a three-phase liquid extraction or a targeted SPE protocol.Increased recovery of this compound in the final extract.
Poor Ionization Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperatures). Consider the use of adduct-forming modifiers in the mobile phase, such as ammonium (B1175870) formate (B1220265) or sodium acetate, to enhance ionization. Sodiated and lithiated adducts of cholesteryl esters often show enhanced ionization and specific fragmentation patterns.[14][16][17]An increase in the signal intensity of the this compound peak.
In-source Fragmentation Reduce the ion source temperature and fragmentor/cone voltage to minimize the breakdown of the parent ion.[8][9][11][12]A higher abundance of the intact molecular ion of this compound and a decrease in the intensity of its characteristic fragment ions.
Incorrect MS/MS Transition If using tandem mass spectrometry (MS/MS), ensure the correct precursor and product ions are being monitored. For cholesteryl esters, a common neutral loss of the cholesterol backbone (368.5 Da) is often used for detection.[14][16][17]Detection of a signal at the expected retention time for this compound.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method significantly impacts the reduction of background noise and the recovery of this compound. Below is a summary of expected performance for different extraction techniques.

Method Principle Relative Background Noise Analyte Recovery (%) Throughput Selectivity
Folch/Bligh & Dyer (LLE) Partitioning of lipids into a chloroform/methanol phase.High70-85ModerateLow
Methyl-tert-butyl ether (MTBE) (LLE) A safer alternative to chloroform-based LLE, with lipids partitioning into the upper MTBE layer.Moderate-High80-90ModerateLow
Three-Phase Liquid Extraction (3PLE) A single-step LLE that separates lipids by polarity into two organic phases, with neutral lipids like cholesteryl esters in the upper phase.[18]Low-Moderate85-95ModerateModerate
Solid-Phase Extraction (SPE) Chromatographic separation based on the affinity of the analyte for a solid sorbent. Can be highly specific for neutral lipids.[15][19]Low90-99High (with automation)High

Experimental Protocols

Protocol 1: Three-Phase Liquid Extraction (3PLE) for Enrichment of Neutral Lipids

This protocol is adapted for the selective extraction of neutral lipids, including this compound, from plasma or serum samples, which helps in reducing background from polar lipids.[18]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).

  • Solvent Addition: Add the following solvents in order:

    • 1.0 mL Hexane (B92381)

    • 1.0 mL Methyl Acetate

    • 0.75 mL Acetonitrile

    • 1.0 mL Water

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 10 seconds and then centrifuge at 2,500 x g for 5 minutes.

  • Phase Separation: Three distinct phases will be observed. The upper organic phase is enriched in neutral lipids, including this compound.

  • Collection: Carefully collect the upper organic phase into a clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 9:1 isopropanol/acetonitrile).

Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation

This protocol provides a more selective cleanup for isolating cholesteryl esters from a total lipid extract.[15][19][20]

  • Column Conditioning: Condition a silica-based SPE cartridge (e.g., 100 mg) by washing with 3 mL of hexane.

  • Sample Loading: Dissolve the dried total lipid extract in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the cholesteryl ester fraction with 5 mL of 1% diethyl ether in hexane.

  • Collection: Collect the eluate containing the cholesteryl esters.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis.

Mandatory Visualizations

G cluster_0 Troubleshooting High Background Noise start High Background Observed q1 Is the noise present in a blank run? start->q1 q2 Is the background consistent or does it increase with the gradient? q1->q2 No sol1 Contaminated Mobile Phase or LC System q1->sol1 Yes sol2 Column Bleed q2->sol2 Increases with gradient sol3 Matrix Effect q2->sol3 Consistent act1 Prepare fresh mobile phase and flush system. sol1->act1 act2 Condition or replace the column. sol2->act2 act3 Improve sample cleanup (e.g., use SPE). sol3->act3 G cluster_1 Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., 3PLE or SPE) sample->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data result Final Concentration of This compound data->result

References

Dealing with adduct formation of Cholesteryl Petroselaidate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation during the mass spectrometry analysis of Cholesteryl Petroselaidate and other cholesteryl esters.

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple signals for this compound in my mass spectrum?

A1: Cholesteryl esters, including this compound, have a high propensity to form adducts with various cations present in the sample matrix or mobile phase. In positive ion mode electrospray ionization (ESI), it is common to observe multiple charged species for a single analyte, most frequently as sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts.[1][2][3][4] The presence of these different adducts results in multiple peaks in your mass spectrum, each corresponding to the same parent molecule.

Q2: What are the most common adducts observed for cholesteryl esters?

A2: The most prevalent adducts for cholesteryl esters in positive ion ESI are sodiated ([M+Na]⁺) and ammoniated ([M+NH₄]⁺) ions.[1][2][3] Potassium adducts ([M+K]⁺) are also sometimes observed.[4] In contrast, protonated molecules ([M+H]⁺) are typically weak or absent in ESI but can be the primary ion in atmospheric pressure chemical ionization (APCI).[1][2][3] Lithiated adducts ([M+Li]⁺) can also be intentionally formed to enhance ionization and provide specific fragmentation patterns.[5][6]

Q3: How does the choice of ionization technique affect adduct formation for this compound?

A3: The ionization technique significantly influences the type and intensity of ions observed.

  • Electrospray Ionization (ESI): ESI is highly effective for ionizing a broad range of cholesteryl esters, primarily through the formation of adducts like [M+Na]⁺ and [M+NH₄]⁺.[1][2] It generally produces stronger signal intensities for these adducts compared to APCI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI typically generates protonated molecules ([M+H]⁺) of cholesteryl esters. However, the signal intensity is often weaker than ESI, and it can be more selective for unsaturated cholesteryl esters.[1][2][3]

Q4: Can I use adduct formation to my advantage for analyzing this compound?

A4: Yes, controlled adduct formation can be a powerful tool. By promoting the formation of a specific adduct, you can drive the signal into a single, predictable ion, which simplifies quantification and improves sensitivity. For example, sodiated adducts of cholesteryl esters undergo a characteristic neutral loss of cholestane (B1235564) (NL 368.5) upon fragmentation, which can be used for class-specific quantification in MS/MS experiments.[7][8] Similarly, ammoniated adducts predominantly fragment to the cholestane cation.[7]

Troubleshooting Guides

Issue 1: Poor signal intensity for this compound.

  • Possible Cause: Inefficient ionization or signal splitting across multiple adducts. Cholesteryl esters are nonpolar and ionize poorly as protonated molecules in ESI.[7]

  • Troubleshooting Steps:

    • Promote Adduct Formation: Add a low concentration of a salt to your mobile phase to encourage the formation of a single, dominant adduct. For example, adding sodium acetate (B1210297) or sodium formate (B1220265) can enhance the [M+Na]⁺ signal.[9] The addition of ammonium formate or ammonium acetate can be used to promote the formation of [M+NH₄]⁺ adducts.[10][11]

    • Optimize Ionization Source: Ensure your ESI or APCI source parameters are optimized for neutral lipids. This includes adjusting temperatures, gas flows, and voltages.

    • Consider an Alternative Ionization Technique: If using ESI and observing a weak signal, APCI might provide a better response for the protonated molecule, especially for unsaturated cholesteryl esters.[1][2][3]

Issue 2: Inconsistent quantification of this compound across different samples.

  • Possible Cause: Variable adduct ratios between samples. The relative abundance of different adducts can change depending on the sample matrix, leading to variability in the intensity of any single adduct used for quantification.[4]

  • Troubleshooting Steps:

    • Sum All Adducts: For the most accurate quantification, integrate the peak areas of all significant adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) for this compound.

    • Force a Single Adduct: As mentioned above, add a suitable salt to your mobile phase to drive the formation of one primary adduct, thereby minimizing variability in adduct ratios.

    • Use an Appropriate Internal Standard: Employ a stable isotope-labeled cholesteryl ester or a cholesteryl ester with a fatty acid not present in your sample as an internal standard to correct for variations in ionization and adduct formation.

Issue 3: Difficulty in identifying this compound due to multiple peaks and complex spectra.

  • Possible Cause: The presence of multiple adducts and potential in-source fragmentation can complicate spectral interpretation.

  • Troubleshooting Steps:

    • Predict Adduct m/z Values: Calculate the expected mass-to-charge ratios for the common adducts of this compound to aid in their identification.

    • Perform MS/MS Fragmentation: Fragment the suspected parent ions. Different adducts will yield distinct fragmentation patterns. For instance, the sodiated adduct of a cholesteryl ester will show a neutral loss of 368.5.[7][8]

    • Simplify the Mobile Phase: If possible, use a mobile phase with minimal additives to reduce the formation of unexpected adducts. However, this may reduce overall signal intensity.

Data Presentation

Table 1: Common Adducts of this compound (C₄₆H₈₀O₂) and their Expected m/z

Adduct TypeChemical FormulaExpected m/z
Protonated[M+H]⁺693.62
Ammoniated[M+NH₄]⁺710.65
Sodiated[M+Na]⁺715.60
Potassiated[M+K]⁺731.57
Lithiated[M+Li]⁺699.63

Note: The molecular formula for this compound is C₄₆H₈₀O₂ with a monoisotopic mass of 692.62 g/mol .

Table 2: Comparison of Ionization Techniques for Cholesteryl Ester Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Types Adducts ([M+Na]⁺, [M+NH₄]⁺)[1][2][3]Protonated ([M+H]⁺)[1][2][3]
Signal Intensity Generally strong for adducts[1][2]Generally weaker than ESI[1][2][3]
Analyte Suitability Broad range of cholesteryl esters[1][2]More selective for unsaturated cholesteryl esters[1][2][3]
Fragmentation Adduct-dependent (e.g., NL 368.5 for [M+Na]⁺)[7]Can produce [M+H-H₂O]⁺

Experimental Protocols

Protocol 1: Promoting Sodiated Adduct Formation for Class-Specific Quantification

This protocol is adapted for the analysis of cholesteryl esters by promoting the formation of sodiated adducts to enable neutral loss scanning.

  • Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Mobile Phase Preparation:

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10:0.1 isopropanol:acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Adduct Promotion: To promote sodiated adducts, add 0.1 mM sodium acetate to the mobile phase.[12]

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto a reverse-phase C18 column.

    • Perform mass spectrometry in positive ion mode.

    • For targeted quantification, use a neutral loss scan of 368.5 Da, which is specific for the loss of cholestane from sodiated cholesteryl esters.[7][8]

    • Set the collision energy to an optimized value (e.g., 25 eV) to induce fragmentation.[7]

Visualizations

Adduct_Formation_Workflow cluster_sample Sample Matrix cluster_ms Mass Spectrometer cluster_spectrum Resulting Mass Spectrum CE This compound (M) IonSource ESI Source CE->IonSource Na Na⁺ Na->IonSource NH4 NH₄⁺ NH4->IonSource K K⁺ K->IonSource Analyzer Mass Analyzer IonSource->Analyzer Ionization MNa [M+Na]⁺ Analyzer->MNa MNH4 [M+NH₄]⁺ Analyzer->MNH4 MK [M+K]⁺ Analyzer->MK

Caption: Adduct formation of this compound in ESI-MS.

Troubleshooting_Logic start Inconsistent Quantification? sum_adducts Sum all adducts for quantification start->sum_adducts Yes force_adduct Promote a single adduct (e.g., add sodium acetate) start->force_adduct Yes use_is Use an appropriate internal standard start->use_is Yes end Consistent Quantification sum_adducts->end force_adduct->end use_is->end

Caption: Logic for troubleshooting inconsistent quantification.

References

Technical Support Center: Optimizing GC Separation of Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) separation of Cholesteryl Petroselaidate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the GC analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue when analyzing high-molecular-weight, polar compounds like cholesteryl esters. The primary causes and solutions are:

  • Active Sites in the GC System: Active sites, such as exposed silanol (B1196071) groups in the inlet liner or the column, can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, well-deactivated capillary column. Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues that can create active sites.[1][2]

  • Column Overloading: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or increase the split ratio.[3]

  • Improper Sample Vaporization: Incomplete or slow vaporization in the inlet can cause band broadening.

    • Solution: Optimize the injector temperature. A good starting point is 250°C, but it may need to be increased for high-boiling compounds.[4] However, be cautious of thermal degradation (see Q2). Using an inlet liner with glass wool can aid in vaporization.[4]

Q2: My this compound appears to be degrading during analysis, resulting in low recovery and extra peaks. How can I prevent this?

A2: Cholesteryl esters are thermally labile and can degrade at high temperatures, especially in the injector port.

  • Excessive Injector Temperature: A high inlet temperature can cause thermal decomposition.

    • Solution: While a higher temperature can improve vaporization, it's a trade-off with thermal stability.[4] Experiment with lowering the injector temperature in increments (e.g., from 300°C down to 250°C) to find a balance between efficient vaporization and minimal degradation.[4]

  • Contaminated Carrier Gas: Oxygen or moisture in the carrier gas can promote degradation at high temperatures.[1]

    • Solution: Ensure high-purity carrier gas and install or check oxygen and moisture traps in the gas line.[2]

  • Active Surfaces: Active sites in the inlet can catalyze degradation reactions.

    • Solution: As with peak tailing, use deactivated liners and ensure a clean GC system.[1]

Q3: I am having difficulty separating this compound from other structurally similar cholesteryl esters. What can I do to improve resolution?

A3: Co-elution is a challenge when dealing with complex mixtures of lipids. Optimizing the temperature program and column selection is key.

  • Inadequate Temperature Program: A rapid temperature ramp may not provide sufficient time for the column to separate closely eluting compounds.

    • Solution: A slower temperature ramp rate (e.g., 2-5°C/min) through the elution range of the cholesteryl esters will increase their interaction with the stationary phase and improve separation.[5]

  • Incorrect Column Choice: A non-polar column may not provide the necessary selectivity to separate isomers or esters with similar boiling points.

    • Solution: Consider using a mid-polarity or polar stationary phase, such as a cyanopropyl or polyethylene (B3416737) glycol (PEG) type column, which can offer different selectivity based on the degree of unsaturation and structure of the fatty acid moiety.[6]

Q4: My baseline is noisy or drifting, making it difficult to accurately integrate the this compound peak.

A4: Baseline instability can arise from several sources:

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.

    • Solution: Ensure the final oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.[3]

  • Contamination: Contaminants in the carrier gas, sample, or from previous injections can cause a noisy or drifting baseline.

    • Solution: Check for leaks in the gas lines and ensure the purity of the carrier gas.[1] Run a blank solvent injection to check for contamination from the syringe or solvent. Bake out the column at a high temperature (within its limit) to remove contaminants.[2]

  • Detector Issues: A contaminated or unstable detector can also contribute to baseline problems.

    • Solution: Clean the detector according to the manufacturer's instructions.[3]

Data Presentation

The following tables summarize key experimental parameters for the GC analysis of cholesteryl esters, which can be adapted for this compound.

Table 1: Recommended GC Columns for Cholesteryl Ester Separation

Stationary PhasePolarityTypical DimensionsAdvantages
5% Phenyl-methylpolysiloxane (e.g., DB-5, VF-5ms)Low30 m x 0.25 mm ID, 0.25 µm filmRobust, general-purpose, good for separation by boiling point.
Mid-polarity (e.g., DB-17, VF-17ms)Intermediate30 m x 0.25 mm ID, 0.25 µm filmOffers different selectivity, potentially separating structurally similar esters.
Cyanopropyl (e.g., SP-2330, Rtx-2330)High30 m x 0.25 mm ID, 0.20 µm filmExcellent for separating fatty acid methyl esters and can be applied to intact cholesteryl esters for separation based on unsaturation.[6]
Ionic Liquid (e.g., SLB-IL59)Medium12 m x 0.25 mm ID, 0.20 µm filmHigh temperature stability and unique selectivity for separating by total carbon number and degree of unsaturation.

Table 2: Example Temperature Programs for Cholesteryl Ester Analysis

ParameterMethod A (General Purpose)Method B (Optimized for Resolution)
Initial Temperature 150°C, hold for 1 min100°C, hold for 2 min
Ramp 1 15°C/min to 250°C10°C/min to 240°C
Ramp 2 5°C/min to 320°C, hold for 10 min3°C/min to 350°C, hold for 15 min
Injector Temperature 280°C260°C
Detector Temperature 300°C280°C
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)

Experimental Protocols

Protocol 1: Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)

While intact analysis is often preferred, derivatization to FAMEs can be a useful confirmatory method or if analyzing the fatty acid profile is the primary goal.

  • Saponification: To approximately 1-5 mg of the cholesteryl ester sample in a glass tube, add 2 mL of 0.5 M methanolic NaOH.

  • Heat the mixture at 100°C for 5-10 minutes.

  • Esterification: After cooling, add 2 mL of a 12% Boron Trifluoride (BF3)-Methanol solution.

  • Heat again at 100°C for 5-10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex the tube vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: GC-FID Analysis of Intact this compound

This protocol provides a starting point for the analysis of intact this compound.

  • Instrument Setup:

    • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: DB-5ht (30 m x 0.25 mm ID, 0.10 µm film thickness) or a similar high-temperature, low-bleed column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Parameters:

    • Temperature: 270°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (this can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 180°C, hold for 1 minute.

    • Ramp 1: Increase to 300°C at 10°C/min.

    • Ramp 2: Increase to 360°C at 5°C/min, hold for 10 minutes.

  • Detector Parameters:

    • FID Temperature: 370°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂ or He): 25 mL/min.

  • Analysis:

    • Dissolve the this compound standard or sample in a suitable solvent (e.g., hexane, toluene).

    • Inject the sample and initiate the data acquisition.

    • Identify the this compound peak based on its retention time compared to a standard.

Mandatory Visualization

GC_Optimization_Workflow Workflow for Optimizing GC Temperature Gradients start Start: Define Analytical Goal (e.g., Separate this compound) select_column Select Initial Column (e.g., Mid-polarity) start->select_column initial_conditions Set Initial GC Parameters - Injector Temp: 270°C - Initial Oven Temp: 180°C - Fast Ramp Rate: 15°C/min select_column->initial_conditions run_analysis Inject Standard & Run Analysis initial_conditions->run_analysis evaluate_chromatogram Evaluate Chromatogram run_analysis->evaluate_chromatogram good_separation Good Separation & Peak Shape? evaluate_chromatogram->good_separation check_peak_shape Check for Peak Tailing/Fronting evaluate_chromatogram->check_peak_shape optimize_temp Optimize Temperature Program good_separation->optimize_temp No final_method Final Optimized Method good_separation->final_method Yes slow_ramp Decrease Ramp Rate (e.g., 2-5°C/min) optimize_temp->slow_ramp adjust_initial_temp Adjust Initial Temperature optimize_temp->adjust_initial_temp slow_ramp->run_analysis adjust_initial_temp->run_analysis check_peak_shape->good_separation Good Shape troubleshoot_peak_shape Troubleshoot Peak Shape - Check for active sites - Adjust injector temp check_peak_shape->troubleshoot_peak_shape Poor Shape troubleshoot_peak_shape->run_analysis Degradation_Pathways Potential Degradation of this compound in GC cluster_products Degradation Products cholesteryl_petroselaidate This compound Intact Molecule high_temp High Injector/Oven Temperature active_sites Active Sites (e.g., Silanols) cholestadiene Cholestadiene Loss of Petroselaidic Acid high_temp->cholestadiene Thermal Elimination petroselaidic_acid Petroselaidic Acid Free Fatty Acid high_temp->petroselaidic_acid Hydrolysis (if water present) active_sites->cholestadiene Catalytic Elimination other_fragments Other Fragments Further Breakdown cholestadiene->other_fragments Further Degradation

References

Validation & Comparative

Cross-validation of Cholesteryl Petroselaidate quantification methods (GC-MS vs. HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for lipid quantification, the choice of method is paramount. This guide provides a comprehensive cross-validation of two prominent techniques for the quantification of Cholesteryl Petroselaidate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

This objective comparison, supported by experimental data and detailed protocols, aims to empower researchers to select the most suitable method for their specific analytical needs, considering factors such as sensitivity, sample throughput, and experimental complexity. While direct comparative data for this compound is limited in publicly available literature, this guide leverages established performance data for other cholesteryl esters to provide a robust comparative framework.

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method hinges on its quantitative performance. The following table summarizes key validation parameters for the quantification of cholesteryl esters using GC-MS and HPLC-ELSD.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Limit of Detection (LOD) Typically in the low ng/mL range.Reported as low as 0.02 µg on-column for cholesterol.[1]
Limit of Quantification (LOQ) 0.2 to 10.0 µg/mL for various cholesteryl esters.[2]Reported as low as 0.04 µg on-column for cholesterol.[1]
Linearity (R²) Generally > 0.99.[2]Consistently > 0.99.[1][3]
Precision (%RSD) Intraday and interday variations are typically low.Relative standard deviation on peak areas < 5% for intermediate repeatability.[1]
Accuracy (% Recovery) Dependent on the efficiency of derivatization and extraction.Recoveries between 92.9% and 108.5% have been reported for lipids.[1]
Sample Derivatization Mandatory (silylation is common).[4]Not required.
Throughput Lower, due to longer run times and sample preparation.Higher, with shorter run times and simpler sample preparation.
Selectivity High, based on both chromatographic retention and mass-to-charge ratio.Good, based on chromatographic separation.
Universality of Detection Specific to ionizable compounds.Universal for non-volatile analytes.

Experimental Workflows: A Visual Guide

To facilitate a deeper understanding of the practical implications of choosing either GC-MS or HPLC-ELSD, the following diagrams illustrate the typical experimental workflows for the quantification of this compound.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Containing This compound Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/CI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

GC-MS Experimental Workflow

HPLC_ELSD_Workflow cluster_SamplePrep_HPLC Sample Preparation cluster_HPLC HPLC-ELSD Analysis cluster_DataAnalysis_HPLC Data Analysis Sample_HPLC Sample Containing This compound Extraction_HPLC Lipid Extraction Sample_HPLC->Extraction_HPLC Injection_HPLC Injection into HPLC Extraction_HPLC->Injection_HPLC Separation_HPLC Chromatographic Separation Injection_HPLC->Separation_HPLC Nebulization Nebulization Separation_HPLC->Nebulization Evaporation Solvent Evaporation Nebulization->Evaporation LightScattering Light Scattering Detection Evaporation->LightScattering DataAcquisition_HPLC Data Acquisition LightScattering->DataAcquisition_HPLC Quantification_HPLC Quantification DataAcquisition_HPLC->Quantification_HPLC

HPLC-ELSD Experimental Workflow

Method Selection: A Logical Flowchart

Choosing the optimal method depends on a variety of factors. The following flowchart provides a decision-making framework to guide researchers.

Decision_Flowchart Start Start HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Sample Throughput Needed? HighSensitivity->HighThroughput Yes DerivatizationOk Is Derivatization Acceptable? HighSensitivity->DerivatizationOk No HighThroughput->DerivatizationOk No HPLC_Method Choose HPLC-ELSD HighThroughput->HPLC_Method Yes ComplexMatrix Complex Sample Matrix? DerivatizationOk->ComplexMatrix No GCMS_Method Choose GC-MS DerivatizationOk->GCMS_Method Yes ComplexMatrix->GCMS_Method Yes ComplexMatrix->HPLC_Method No

Method Selection Flowchart

Detailed Experimental Protocols

To ensure reproducibility and facilitate the implementation of these methods, detailed experimental protocols are provided below. These are generalized protocols for cholesteryl ester analysis and may require optimization for this compound.

GC-MS Protocol for Cholesteryl Ester Quantification

This protocol is based on established methods for the analysis of cholesterol and its esters.[2][5]

1. Lipid Extraction (Bligh-Dyer Method) a. Homogenize the sample in a mixture of chloroform (B151607):methanol (1:2, v/v). b. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). c. Centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization a. Resuspend the dried lipid extract in a solution of potassium hydroxide (B78521) in ethanol (B145695) and heat to hydrolyze any triglycerides. b. After cooling, extract the non-saponifiable lipids (including cholesterol and cholesteryl esters) with an organic solvent like hexane. c. Evaporate the solvent. d. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to convert cholesterol and cholesteryl esters to their volatile trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis a. GC Column: Use a non-polar capillary column (e.g., DB-5ms). b. Oven Program: Start at a lower temperature (e.g., 180°C), then ramp to a higher temperature (e.g., 300°C) to elute the cholesteryl esters. c. Injection: Inject the derivatized sample in splitless mode. d. MS Detection: Use electron ionization (EI) and scan a mass range that includes the characteristic ions of the TMS-derivatized cholesteryl esters. For quantification, selected ion monitoring (SIM) of specific ions can be used to increase sensitivity and selectivity.

4. Quantification a. Create a calibration curve using standards of the target cholesteryl ester (e.g., this compound) that have undergone the same derivatization process. b. Use an internal standard (e.g., a deuterated cholesterol analog) to correct for variations in extraction and derivatization efficiency.

HPLC-ELSD Protocol for Cholesteryl Ester Quantification

This protocol is adapted from methods for the analysis of lipids in various matrices.[1][6]

1. Lipid Extraction a. Follow the same lipid extraction procedure as described for the GC-MS method (Bligh-Dyer).

2. HPLC-ELSD Analysis a. HPLC Column: Use a reversed-phase C18 column. b. Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile/isopropanol) and a polar solvent (e.g., water) is typically used. c. Flow Rate: A flow rate of around 1 mL/min is common. d. ELSD Settings: i. Nebulizer Temperature: Optimize for the mobile phase volatility (e.g., 40-60°C). ii. Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte (e.g., 40-60°C). iii. Gas Flow Rate: Adjust the nebulizing gas (typically nitrogen) to achieve a stable baseline and good sensitivity.

3. Quantification a. Generate a calibration curve by injecting known concentrations of a this compound standard. Note that the ELSD response is often non-linear, so a logarithmic or polynomial fit may be necessary. b. An internal standard can be used to improve precision.

Conclusion: Making an Informed Decision

Both GC-MS and HPLC-ELSD are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

GC-MS offers high sensitivity and selectivity, making it an excellent choice for complex matrices and when very low detection limits are required.[7] However, the mandatory derivatization step adds to the sample preparation time and can be a source of analytical variability.[4]

HPLC-ELSD , on the other hand, provides a simpler and faster workflow by eliminating the need for derivatization. Its universal detection principle is advantageous for analyzing a wide range of lipids. While generally considered less sensitive than MS detection, modern ELSDs can achieve low detection limits.[1][8] The non-linear response of the ELSD requires careful calibration.

Ultimately, the choice between GC-MS and HPLC-ELSD will depend on the specific requirements of the research. For high-throughput screening and routine analysis where extreme sensitivity is not the primary concern, HPLC-ELSD is a highly attractive option. For in-depth studies requiring the highest levels of sensitivity and specificity, particularly in complex biological samples, GC-MS remains a gold standard. By carefully considering the information presented in this guide, researchers can confidently select the analytical technique that best aligns with their scientific goals.

References

A Comparative Analysis of the Biological Effects of Cholesteryl Petroselaidate and its Cis-Isomer, Cholesteryl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the nuanced biological impacts of cis-trans isomerism in cholesterol esters.

Introduction: The geometric isomerism of fatty acid chains within cholesteryl esters profoundly influences their metabolic fate and biological activity. While direct experimental data on cholesteryl petroselaidate (B1239425) (the trans-isomer) versus cholesteryl petroselinate (B1238263) (the cis-isomer) is limited, extensive research on the analogous pair, cholesteryl elaidate (B1234055) (trans) and cholesteryl oleate (B1233923) (cis), provides a robust framework for understanding their differential effects. This guide synthesizes the current knowledge, presenting comparative data on their influence on lipid metabolism, cellular signaling, and membrane biophysics, along with detailed experimental protocols to facilitate further research. The structural similarities between the petroselinic/petroselaidic acid and oleic/elaidic acid pairs, primarily differing in the position of the double bond, allow for scientifically grounded extrapolation of their biological behavior.

I. Impact on Hepatic Lipid Metabolism and Plasma Cholesterol

The geometric configuration of the fatty acid moiety in cholesteryl esters plays a pivotal role in regulating hepatic cholesterol homeostasis and, consequently, plasma lipoprotein levels. In vivo studies, primarily in hamster models which closely mimic human lipoprotein metabolism, have demonstrated a stark contrast in the effects of dietary supplementation with cis- and trans-fatty acid-derived cholesteryl esters.

Key Findings:

  • Hepatic Cholesteryl Ester Accumulation: The cis-isomer, cholesteryl oleate, leads to a significant increase in the concentration of cholesteryl esters within the liver. In contrast, the trans-isomer, cholesteryl elaidate, does not significantly alter hepatic cholesteryl ester levels compared to control diets.

  • LDL Receptor Activity: A crucial regulator of plasma cholesterol, the hepatic low-density lipoprotein (LDL) receptor, is differentially modulated by these isomers. Cholesteryl oleate upregulates hepatic LDL receptor activity, enhancing the clearance of LDL cholesterol from the circulation. Conversely, cholesteryl elaidate has a negligible effect on LDL receptor activity.

  • Plasma LDL Cholesterol Levels: The differential effects on hepatic LDL receptor activity directly translate to changes in plasma LDL cholesterol concentrations. Supplementation with the cis-isomer results in a marked reduction in plasma LDL cholesterol. The trans-isomer, however, fails to produce this beneficial effect.

Quantitative Data Summary:

ParameterCholesteryl Petroselinate (cis-isomer, extrapolated from oleate data)Cholesteryl Petroselaidate (trans-isomer, extrapolated from elaidate data)Reference
Hepatic Cholesteryl Ester Concentration Markedly IncreasedNo Significant Change[1]
Hepatic LDL Receptor Activity Increased to 145% of controlNo Significant Change from control[1]
Plasma LDL Cholesterol Concentration Significantly ReducedNo Significant Change from control[1]

II. Enzymatic Regulation of Cholesteryl Ester Synthesis

The formation of cholesteryl esters is catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT). The substrate preference of these enzymes is influenced by the geometry of the fatty acyl chain, leading to differential rates of esterification for cis- and trans-isomers.

  • ACAT Substrate Specificity: ACAT1, a key intracellular enzyme for cholesterol esterification, exhibits a preference for oleoyl-CoA (the activated form of the cis-fatty acid) over saturated fatty acyl-CoAs like stearoyl-CoA.[2] Kinetic studies have shown a lower Michaelis constant (Km) and a higher maximal velocity (Vmax) for oleoyl-CoA compared to stearoyl-CoA, indicating a higher affinity and catalytic efficiency for the cis-isomer.[2] This preference suggests that petroselinoyl-CoA would be a more favorable substrate for ACAT1 than petroselaidoyl-CoA.

  • LCAT Substrate Specificity: LCAT, the primary enzyme responsible for cholesterol esterification in plasma high-density lipoprotein (HDL), also demonstrates substrate specificity based on the fatty acid composition of phosphatidylcholine. The physical properties of the phospholipid substrate, which are influenced by the cis/trans configuration of the acyl chains, affect LCAT activity. It is plausible that the kinked structure of the cis-isomer facilitates more efficient interaction with the enzyme's active site.

Enzyme Kinetics Data (ACAT1):

SubstrateKm (µM)Relative VmaxReference
Oleoyl-CoA (cis) 1.32.4-fold higher than Stearoyl-CoA[2]
Stearoyl-CoA (Saturated) 6.4-[2]

III. Influence on Cellular Signaling Pathways

The isomeric form of fatty acids within cholesteryl esters can impact intracellular signaling cascades, particularly those related to metabolic regulation.

Insulin (B600854) Signaling in Adipocytes:

Trans-fatty acids have been implicated in the development of insulin resistance. Studies have shown that trans-fatty acid intake is associated with impaired insulin sensitivity.[3] At the molecular level, trans-fatty acids may interfere with the insulin signaling pathway by suppressing the insulin receptor substrate 1 (IRS1)-dependent pathway.[4][5] This disruption can lead to reduced glucose uptake and utilization in adipocytes, contributing to a pro-diabetic state. The cis-isomers, in contrast, are generally considered to have neutral or even beneficial effects on insulin sensitivity.

Signaling Pathway Diagram:

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS1 Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation AKT AKT PI3K->AKT Activation GLUT4_Translocation GLUT4 Translocation AKT->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Trans_Fatty_Acids Trans-Fatty Acids (from this compound) Trans_Fatty_Acids->IRS1 Inhibition

Caption: Trans-fatty acids can impair insulin signaling by inhibiting IRS1.

IV. Effects on Membrane Biophysics

The geometry of the fatty acid tail significantly impacts the physical properties of cell membranes when incorporated into phospholipids (B1166683) or as free fatty acids.

  • Membrane Fluidity: Cis-unsaturated fatty acids, with their characteristic kinked structure, disrupt the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity.[6] This is reflected in a higher diffusion coefficient of membrane components. Trans-fatty acids, having a more linear conformation similar to saturated fatty acids, tend to decrease membrane fluidity by allowing for more ordered packing of the lipid bilayer.

  • Membrane Structure: The presence of cis-double bonds can induce alterations in the lipid membrane structure, such as a reduction in the lamellar-to-hexagonal transition temperature.[7] Trans-fatty acids, in contrast, do not cause such marked alterations in phospholipid mesomorphism.[7]

Experimental Workflow for Membrane Fluidity Analysis:

Membrane_Fluidity_Workflow start Prepare Liposomes (with Cholesteryl Petroselinate or Petroselaidate) frr Fluorescence Recovery After Photobleaching (FRAP) start->frr bleaching Photobleach a defined area frr->bleaching recovery Monitor fluorescence recovery over time bleaching->recovery analysis Calculate Diffusion Coefficient recovery->analysis end Compare Membrane Fluidity analysis->end

Caption: Workflow for assessing membrane fluidity using FRAP.

V. Experimental Protocols

1. Measurement of Hepatic LDL Receptor Levels by Western Immunoblotting

This protocol is adapted for the quantification of LDL receptor protein in hamster liver microsomes.[8]

  • Microsome Preparation:

    • Homogenize fresh or frozen hamster liver tissue in a buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Protein Quantification:

    • Determine the protein concentration of the microsomal fraction using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate microsomal proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the LDL receptor.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., beta-actin).

2. In Vitro ACAT Activity Assay

This assay measures the ability of ACAT to esterify cholesterol using a specific fatty acyl-CoA substrate.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing a suitable pH and ionic strength.

    • Prepare mixed micelles containing a known amount of cholesterol and a detergent (e.g., CHAPS).

    • Prepare solutions of the fatty acyl-CoA substrates (petroselinoyl-CoA and petroselaidoyl-CoA).

  • Enzyme Reaction:

    • Add the microsomal fraction (containing ACAT) to the reaction mixture.

    • Initiate the reaction by adding the fatty acyl-CoA substrate.

    • Incubate the reaction at 37°C for a defined period.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

    • Extract the lipids from the reaction mixture.

    • Separate the cholesteryl esters from free cholesterol using thin-layer chromatography (TLC).

  • Quantification:

    • Scrape the cholesteryl ester spot from the TLC plate.

    • Quantify the amount of cholesteryl ester formed, for example, by using radiolabeled cholesterol and scintillation counting.

3. Adipocyte Lipolysis Assay

This assay measures the release of glycerol (B35011) and free fatty acids from adipocytes in response to various stimuli.

  • Adipocyte Isolation and Culture:

    • Isolate primary adipocytes from adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Culture the adipocytes to the desired confluency.

  • Treatment:

    • Wash the cells and incubate in a serum-free medium.

    • Treat the cells with the cholesteryl esters of interest (petroselinate and petroselaidate) and/or insulin.

  • Measurement of Lipolysis:

    • Collect the culture medium at different time points.

    • Measure the concentration of glycerol in the medium using a commercially available colorimetric or fluorometric assay kit.

    • Measure the concentration of free fatty acids in the medium using a specific assay kit.

  • Data Analysis:

    • Normalize the glycerol and free fatty acid release to the total protein or DNA content of the cells.

    • Compare the rates of lipolysis between the different treatment groups.

VI. Conclusion

The geometric configuration of the fatty acid within a cholesteryl ester is a critical determinant of its biological activity. Based on the extensive data from the oleate/elaidate model, it is highly probable that cholesteryl petroselinate (cis-isomer) and this compound (trans-isomer) exert distinct and opposing effects on lipid metabolism, cellular signaling, and membrane properties. Cholesteryl petroselinate is predicted to have a more favorable metabolic profile, including the potential to lower plasma LDL cholesterol. In contrast, this compound may contribute to adverse metabolic consequences, such as impaired insulin sensitivity. The experimental protocols provided in this guide offer a starting point for researchers to directly investigate the biological effects of these specific cholesteryl ester isomers and further elucidate the structure-function relationships that govern their impact on health and disease.

References

A Comparative Lipidomics Guide to Cellular Responses to Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Cholesteryl Petroselaidate on cellular lipid profiles. As direct comparative experimental data is emerging, this document outlines a robust experimental framework and presents a hypothetical dataset based on the known metabolic roles of its constituent parts: cholesterol and petroselinic acid. This guide serves as a resource for designing and interpreting lipidomics studies involving novel cholesteryl esters.

For comparative purposes, we contrast the predicted effects of this compound with Cholesteryl Oleate, a well-characterized cholesteryl ester, and its trans-isomer analog, Cholesteryl Elaidate. The human hepatoma cell line, HepG2, is proposed as the model system due to its relevance in lipid metabolism studies.

Hypothetical Data Summary

The following tables summarize the anticipated quantitative changes in major lipid classes in HepG2 cells following a 24-hour treatment with 100 µM of each respective cholesteryl ester. Data is presented as fold change relative to a vehicle control.

Table 1: Predicted Changes in Major Neutral Lipid Classes

Lipid ClassThis compound (cis)Cholesteryl Oleate (cis)Cholesteryl Elaidate (trans)Rationale for Predicted Change
Cholesteryl Esters (CE) ↑↑ (Approx. 2.5x)↑ (Approx. 1.8x)↑↑↑ (Approx. 4.0x)Trans-fatty acids are known to significantly increase cellular cholesteryl ester accumulation compared to cis-isomers.[1] Petroselinic acid's unique double bond position may influence esterification rates differently than oleic acid.
Triacylglycerols (TAG) ↑ (Approx. 1.5x)↑↑ (Approx. 2.2x)↓ (Approx. 0.8x)Oleic acid is a potent inducer of triacylglycerol synthesis.[2] Trans-fatty acids may channel fatty acids away from TAG synthesis and towards CE formation.
Free Fatty Acids (FFA) ↓ (Approx. 0.7x)↓↓ (Approx. 0.5x)↓ (Approx. 0.9x)Exogenously supplied fatty acids (from ester hydrolysis) are expected to be rapidly incorporated into complex lipids, reducing the free fatty acid pool.
Diacylglycerols (DAG) ↑ (Approx. 1.3x)↑↑ (Approx. 1.9x)↔ (Approx. 1.1x)Changes in DAG levels often correlate with triacylglycerol synthesis activity.

Table 2: Predicted Changes in Key Phospholipid Classes

Lipid ClassThis compound (cis)Cholesteryl Oleate (cis)Cholesteryl Elaidate (trans)Rationale for Predicted Change
Phosphatidylcholine (PC) ↔ (Approx. 1.1x)↑ (Approx. 1.2x)↓ (Approx. 0.9x)Alterations in membrane composition can occur, with trans-fats potentially being less readily incorporated or altering membrane dynamics.[3][4]
Phosphatidylethanolamine (PE) ↔ (Approx. 1.0x)↑ (Approx. 1.1x)↓ (Approx. 0.95x)Similar to PC, changes reflect shifts in membrane biogenesis and lipid trafficking.
Lysophosphatidylcholine (LPC) ↓ (Approx. 0.8x)↓↓ (Approx. 0.6x)↔ (Approx. 1.0x)Decreased LPC may reflect reduced membrane turnover or alterations in phospholipase activity. Oleic acid treatment has been shown to decrease LPC levels.[2]

Key Signaling Pathway: SREBP-Mediated Lipid Synthesis

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid homeostasis.[5][6] Treatment with cholesteryl esters can influence this pathway. The influx of cholesterol and specific fatty acids can alter the processing and activation of SREBP isoforms (SREBP-1c for fatty acid synthesis and SREBP-2 for cholesterol synthesis), thereby modulating the expression of lipogenic genes.[6][7] For instance, polyunsaturated and some monounsaturated fatty acids are known to suppress the activation of SREBP-1c.[8]

SREBP_Pathway SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Sterols (Transport to Golgi) S2P Site-2 Protease (S2P) S1P->S2P nSREBP nSREBP (Active) S2P->nSREBP Cleavage 2 (Release) SRE Sterol Regulatory Element (SRE) nSREBP->SRE Lipid_Synthesis_Genes Lipid Synthesis Genes (FASN, HMGCR, etc.) SRE->Lipid_Synthesis_Genes

Figure 1. SREBP activation pathway under low sterol conditions.

Experimental Protocols

A robust comparative lipidomics study would involve the following key steps.

Cell Culture and Treatment
  • Cell Line: HepG2 cells (human hepatoma).

  • Culture Conditions: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded and grown to 70-80% confluency. The medium is then replaced with serum-free medium containing 100 µM of this compound, Cholesteryl Oleate, Cholesteryl Elaidate, or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for 24 hours before harvesting.

Lipid Extraction
  • Harvesting: Cells are washed twice with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation.

  • Extraction Method: A modified Bligh-Dyer extraction is performed. The cell pellet is resuspended in a mixture of chloroform (B151607):methanol (1:2, v/v). After vortexing, chloroform and water are added to induce phase separation. The lower organic phase, containing the lipids, is collected, dried under a stream of nitrogen, and stored at -80°C until analysis.

Untargeted Lipidomics Analysis via LC-MS/MS
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.[9]

  • Chromatography: A C18 reversed-phase column is used for separation of lipid species. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometry: Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes. A data-dependent acquisition (DDA) method is used, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in structural identification.

  • Data Processing: Raw data files are processed using software like MZmine or MS-DIAL.[9] This involves peak detection, chromatogram deconvolution, alignment, and integration. Lipid identification is performed by matching the accurate mass, retention time, and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

The workflow for a typical comparative lipidomics experiment is outlined below.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Interpretation Cell_Culture Cell Culture & Treatment (HepG2) Harvesting Cell Harvesting Cell_Culture->Harvesting Lipid_Extraction Lipid Extraction (Bligh-Dyer) Harvesting->Lipid_Extraction LC_Separation UHPLC Separation (C18 Column) Lipid_Extraction->LC_Separation MS_Detection HR-MS/MS Detection (Orbitrap) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Picking, Alignment) MS_Detection->Data_Processing Lipid_ID Lipid Identification (Database Matching) Data_Processing->Lipid_ID Stats Statistical Analysis (Fold Change, PCA) Lipid_ID->Stats Bio_Interpretation Biological Interpretation (Pathway Analysis) Stats->Bio_Interpretation

Figure 2. General experimental workflow for comparative lipidomics.

References

Validating the Purity of Synthetic Cholesteryl Petroselaidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity cholesteryl esters is paramount for accurate and reproducible research in areas ranging from drug delivery to the study of lipid metabolism. This guide provides a comparative framework for validating the purity of synthetic Cholesteryl Petroselaidate, a cholesteryl ester of petroselaidic acid. We present a suite of analytical techniques, compare the expected results for the synthetic product against a high-purity standard, and provide detailed experimental protocols.

Comparative Analysis of Synthetic vs. Standard this compound

The purity of synthetically derived this compound can be rigorously assessed by comparing its analytical profile to a certified reference standard. Potential impurities in the synthetic product primarily include unreacted starting materials, such as cholesterol and petroselaidic acid, as well as side-products from the esterification reaction. The following tables summarize the expected comparative data from key analytical methods.

Disclaimer: The experimental data presented in these tables are illustrative examples generated for demonstrative purposes and do not represent actual experimental results.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

AnalyteRetention Time (min) - StandardRetention Time (min) - Synthetic SamplePurity (%) - StandardPurity (%) - Synthetic Sample
This compound12.512.5>99.598.2
Cholesterol5.25.2-1.1 (Impurity)
Petroselaidic Acid8.18.1-0.7 (Impurity)

Table 2: Mass Spectrometry (MS) Data

Analyte[M+H]⁺ (Observed) - Standard[M+H]⁺ (Observed) - Synthetic SampleKey Fragment Ions
This compound651.58651.58369.3 (Cholesterol fragment)
Cholesterol387.36387.36 (Impurity)369.3
Petroselaidic Acid283.26283.26 (Impurity)-

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)

Proton AssignmentChemical Shift (ppm) - StandardChemical Shift (ppm) - Synthetic SampleObservations
Vinylic protons (-CH=CH-)~5.34~5.34Sharp, well-defined multiplet
Cholesteryl H3~4.60~4.60Multiplet, indicative of esterification
Terminal methyl protons~0.68 - 1.02~0.68 - 1.02Characteristic cholesterol backbone signals
Impurity: Free Cholesterol H3-~3.52 (minor)Indicates presence of unreacted cholesterol

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and potential impurities.

Methodology:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of isopropanol (B130326) and acetonitrile (B52724) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples (synthetic product and standard) are dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their retention times with those of pure standards of cholesterol and petroselaidic acid.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify impurities.

Methodology:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

  • Sample Infusion: Samples are dissolved in a suitable organic solvent (e.g., methanol/chloroform) and infused directly or via LC-MS.

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. The presence of ions corresponding to the molecular weights of cholesterol and petroselaidic acid indicates their presence as impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and detect impurities.

Methodology:

  • Spectrometer: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Analysis: ¹H NMR spectra are acquired.

  • Data Analysis: The chemical shifts and coupling constants of the protons in the synthetic product are compared to those of the standard. The downfield shift of the H3 proton of the cholesterol backbone (to ~4.60 ppm) confirms esterification. The presence of a signal at ~3.52 ppm, corresponding to the H3 proton of free cholesterol, indicates an impurity.

Visualizing the Validation Workflow and Biological Context

To provide a clearer understanding of the validation process and the biological relevance of cholesteryl esters, the following diagrams were generated using Graphviz.

G cluster_0 Purity Validation Workflow Synthetic this compound Synthetic this compound Analytical Techniques Analytical Techniques Synthetic this compound->Analytical Techniques High-Purity Standard High-Purity Standard High-Purity Standard->Analytical Techniques HPLC HPLC Analytical Techniques->HPLC MS MS Analytical Techniques->MS NMR NMR Analytical Techniques->NMR Data Comparison Data Comparison HPLC->Data Comparison MS->Data Comparison NMR->Data Comparison Purity Assessment Purity Assessment Data Comparison->Purity Assessment

Caption: A logical workflow for the purity validation of synthetic this compound.

G cluster_1 Cholesteryl Ester Synthesis and Signaling Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Cholesteryl Ester Cholesteryl Ester ACAT1->Cholesteryl Ester Lipid Droplet Storage Lipid Droplet Storage Cholesteryl Ester->Lipid Droplet Storage Signaling Pathways Signaling Pathways Cholesteryl Ester->Signaling Pathways Cell Proliferation Cell Proliferation Signaling Pathways->Cell Proliferation Inflammation Inflammation Signaling Pathways->Inflammation

Navigating the Labyrinth of Lipid Extraction: A Head-to-Head Comparison of Solvents for Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of specific lipid compounds is a critical first step in a multitude of research applications. Cholesteryl Petroselaidate, a cholesteryl ester of petroselinic acid, is a molecule of interest due to the biological activities associated with both cholesterol and petroselinic acid, the latter being a major constituent of seed oils from the Apiaceae family, such as coriander and parsley. The choice of extraction solvent is paramount, directly impacting the yield, purity, and ultimately the success of downstream applications.

Data Presentation: A Comparative Analysis of Solvent Systems for Cholesteryl Ester Extraction

The following table summarizes the relative extraction efficiencies of five commonly used solvent systems for cholesteryl esters. This data is based on a study of lipid extraction from human low-density lipoprotein (LDL), a complex biological matrix rich in various lipid classes, including cholesteryl esters. While the matrix is different from a plant source, the relative performance of these solvents for the non-polar cholesteryl ester class provides a valuable proxy for what can be expected when extracting this compound.

Solvent SystemComposition (v/v)PrincipleRelative Extraction Efficiency for Cholesteryl EstersAdvantagesDisadvantages
Folch Chloroform (B151607):Methanol (2:1)A biphasic system is formed upon addition of water, partitioning lipids into the chloroform layer.HighEfficient for a broad range of lipids, well-established method.Use of chlorinated solvent (chloroform).
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8 initially, then adjusted)A monophasic extraction followed by the creation of a biphasic system for lipid separation.HighEffective for tissues with high water content.Use of chlorinated solvent, more complex procedure than Folch.
Acidified Bligh & Dyer Chloroform:Methanol with acidSimilar to Bligh & Dyer but with the addition of an acid to improve the extraction of acidic lipids.HighMay enhance recovery of certain lipid species.Use of chlorinated solvent and acid.
MTBE/Methanol Methyl-tert-butyl ether:Methanol (10:3)A biphasic system where lipids partition into the upper MTBE layer.Moderate to HighAvoids the use of chloroform, less dense upper phase is easier to handle.MTBE is a potential environmental contaminant.
Hexane (B92381)/Isopropanol Hexane:Isopropanol (3:2)A less polar solvent system that is effective for non-polar lipids.HighExcellent for non-polar lipids like cholesteryl esters, avoids chlorinated solvents.Less effective for polar lipids.

Disclaimer: The relative extraction efficiencies are inferred from studies on the broader class of cholesteryl esters from a non-plant matrix. The optimal solvent system for this compound from a specific plant source should be empirically determined.

Experimental Protocols: A Practical Approach to Extraction

The following is a detailed, hypothetical protocol for the extraction of this compound from coriander seeds, a known source of petroselinic acid. This protocol is a composite of established lipid extraction methodologies.

Protocol: Extraction of this compound from Coriander Seeds using Hexane/Isopropanol

1. Sample Preparation: a. Obtain high-quality coriander seeds. b. Grind the seeds into a fine powder using a cryogenic grinder to minimize heat generation and lipid degradation. c. Dry the resulting powder under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40°C) to remove residual moisture.

2. Extraction: a. Weigh 10 g of the dried seed powder and place it in a 250 mL Erlenmeyer flask. b. Add 100 mL of a pre-mixed hexane:isopropanol (3:2, v/v) solvent system to the flask. c. Seal the flask and place it on an orbital shaker at room temperature for 2 hours to ensure thorough extraction. d. After 2 hours, filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the extract from the solid residue. e. Re-extract the solid residue with another 50 mL of the hexane:isopropanol solvent system for 1 hour to maximize yield. f. Combine the two filtrates.

3. Solvent Removal and Lipid Recovery: a. Transfer the combined filtrate to a round-bottom flask. b. Remove the solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. c. The resulting crude lipid extract will be a viscous oil.

4. Purification of this compound (Optional but Recommended): a. The crude extract can be further purified using solid-phase extraction (SPE) or column chromatography. b. For SPE, use a silica-based cartridge. Condition the cartridge with hexane. c. Dissolve the crude extract in a minimal amount of hexane and load it onto the cartridge. d. Elute non-polar compounds, including cholesteryl esters, with a solvent of low polarity, such as hexane or a hexane:ethyl acetate (B1210297) mixture. e. Collect the fractions and analyze them for the presence of this compound using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS).

5. Analysis and Quantification: a. The purity and quantity of the extracted this compound can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometer) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

Mandatory Visualization: Workflow for this compound Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis PlantSource Plant Source (e.g., Coriander Seeds) Grinding Grinding PlantSource->Grinding Drying Drying Grinding->Drying SolventAddition Solvent Addition (e.g., Hexane/Isopropanol) Drying->SolventAddition Shaking Shaking/Agitation SolventAddition->Shaking Filtration Filtration Shaking->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval CrudeExtract Crude Lipid Extract SolventRemoval->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Fractions Collected Fractions SPE->Fractions Analysis Analytical Techniques (HPLC, GC-MS) Fractions->Analysis Quantification Quantification and Purity Assessment Analysis->Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Accuracy and precision of Cholesteryl Petroselaidate quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical methodologies for the accurate and precise quantification of cholesteryl esters, such as Cholesteryl Petroselaidate, in complex biological matrices. The selection of a robust and reliable quantification method is critical for studies in lipid metabolism, biomarker discovery, and drug development. This document presents a comprehensive overview of two prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to inform methodology selection.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from the analysis of other common cholesteryl esters as a representative proxy to compare the performance of the analytical methods.

Data Presentation: A Comparative Analysis

The performance of an analytical method is defined by several key parameters. The following tables summarize the typical accuracy, precision, linearity, and sensitivity of LC-MS/MS and GC-MS for the quantification of cholesteryl esters in complex matrices like plasma and serum.

Table 1: Comparison of Method Performance for Cholesteryl Ester Quantification

ParameterLC-MS/MSGC-MSKey Considerations
Principle Separation by liquid chromatography followed by mass analysis of molecular and fragment ions.Separation of volatile derivatives by gas chromatography followed by mass analysis.LC-MS/MS offers high specificity for a wide range of molecules without derivatization. GC-MS is highly efficient for volatile and thermally stable compounds, often requiring derivatization.
Sample Throughput HighModerate to LowLC-MS/MS methods can have run times of less than 5 minutes per sample, whereas GC-MS methods often involve longer run times and more extensive sample preparation[1].
Derivatization Not typically required.Mandatory for cholesteryl esters to increase volatility.The derivatization step in GC-MS can introduce variability and potential for analyte loss[2][3].
Selectivity Very High (due to MS/MS)HighBoth techniques offer good selectivity, but the specificity of MS/MS in LC-MS/MS is a significant advantage for complex matrices.
Sensitivity High (pmol to fmol range)High (pmol range)LC-MS/MS can achieve very low limits of detection[4].

Table 2: Quantitative Performance Metrics for Cholesteryl Ester Analysis

MetricLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.04 mg/dL (for total EC)[5]Analyte-dependent, typically in the low µg/mL range.
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL to µg/mL range.Typically in the µg/mL range.
Intra-day Precision (%CV) < 5-10%[1]< 5%
Inter-day Precision (%CV) < 10-15%[1]< 10%
Accuracy (Bias %) -10% to +10%[5]Within ±15%
Recovery >80% for non-polar cholesteryl esters[6]>80% with optimized extraction[6]

Experimental Protocols: Detailed Methodologies

Method 1: Quantification of Cholesteryl Esters by LC-MS/MS

This method is favored for its high throughput and specificity without the need for chemical derivatization.

1. Sample Preparation (Lipid Extraction):

A modified Folch or Bligh-Dyer extraction is commonly employed to isolate lipids from the matrix.

  • To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled cholesteryl ester).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

  • Add 500 µL of water, vortex again, and centrifuge to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:dichloromethane).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., Agilent InfinityLab Poroshell 120 EC-C18)[7].

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the hydrophobic cholesteryl esters.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintained at around 40-50°C.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for nonpolar lipids like cholesteryl esters[7].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • MRM Transitions: The precursor ion is typically the ammonium adduct of the cholesteryl ester ([M+NH4]+). The product ion monitored is often the neutral loss of the fatty acid moiety, resulting in the cholesterol backbone fragment (m/z 369.3).

Method 2: Quantification of Cholesteryl Esters by GC-MS

This classic method requires derivatization to increase the volatility of the cholesteryl esters.

1. Sample Preparation (Extraction and Derivatization):

  • Lipid Extraction: Similar to the LC-MS/MS protocol, an initial lipid extraction is performed.

  • Saponification (Optional): To analyze the fatty acid composition of the cholesteryl esters, a saponification step can be included to release the fatty acids.

  • Derivatization: The extracted cholesteryl esters (or the released fatty acids) must be derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used to convert the hydroxyl group of cholesterol into a more volatile trimethylsilyl (B98337) (TMS) ether[3][8]. The reaction is typically carried out at 60-80°C for 30-60 minutes.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to separate the different cholesteryl ester derivatives.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring characteristic fragment ions of the derivatized cholesteryl esters.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Pathway LC Liquid Chromatography Extraction->LC LC-MS/MS Pathway GC Gas Chromatography Derivatization->GC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS MS Mass Spectrometry (MS) GC->MS Quantification Quantification MSMS->Quantification MS->Quantification fragmentation_pathway CE Cholesteryl Ester Precursor Ion ([M+NH4]+) Fragment Cholesterol Backbone Product Ion (m/z 369.3) CE->Fragment Collision-Induced Dissociation (CID) NL Neutral Loss of Fatty Acyl Group + NH3

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Cholesteryl Petroselaidate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid species is paramount. This guide provides a comparative overview of analytical methodologies for Cholesteryl Petroselaidate, a specific cholesteryl ester. While direct inter-laboratory comparison studies on this particular analyte are not publicly available, this document synthesizes established methods for cholesteryl ester analysis to present a framework for such a comparison. The data and protocols herein are based on validated single-laboratory studies and serve as a benchmark for performance evaluation.

This compound (CE 18:1, n-12) is a cholesteryl ester of petroselaidic acid. The accurate and precise measurement of such lipids is crucial for understanding their roles in various biological processes and for the development of new therapeutics. This guide focuses on the most prevalent and robust analytical technique for the quantification of cholesteryl esters: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The performance of an analytical method is typically assessed by several key parameters. In an inter-laboratory comparison, these parameters are evaluated across multiple laboratories to determine the method's reproducibility and robustness. The following table summarizes typical performance characteristics for the quantification of cholesteryl esters using LC-MS/MS, presented as a hypothetical inter-laboratory comparison to guide expectation and evaluation.

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) >0.995>0.996>0.992>0.99
Precision (CV%)
- Intra-day< 10%< 12%< 15%< 15%
- Inter-day< 15%< 15%< 18%< 20%
Accuracy (Recovery %) 95-105%92-108%90-110%85-115%
Limit of Detection (LOD) 1 pmol1.5 pmol2 pmolReportable
Limit of Quantification (LOQ) 5 pmol7.5 pmol10 pmolReportable

Note: The data presented in this table are representative values derived from single-laboratory validation studies of various cholesteryl esters and are intended to serve as a guideline for performance expectations.

Experimental Protocols

A standardized protocol is the cornerstone of any successful inter-laboratory study, ensuring that variations in results can be attributed to laboratory-specific factors rather than methodological differences. Below is a detailed experimental protocol for the quantification of this compound using LC-MS/MS.

Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer extraction is commonly employed for the extraction of neutral lipids like cholesteryl esters from biological matrices (e.g., plasma, cells, tissues).

  • Homogenization : Homogenize the biological sample in a suitable buffer.

  • Solvent Addition : Add a 2:1 (v/v) mixture of methanol:chloroform (B151607) to the homogenate.

  • Internal Standard : Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain cholesteryl ester) at a known concentration.

  • Phase Separation : Add chloroform and water to induce phase separation. Vortex thoroughly and centrifuge.

  • Collection : Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 9:1 methanol:chloroform).

Liquid Chromatography (LC)

Reverse-phase chromatography is typically used for the separation of cholesteryl esters.

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B : Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient : A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 50 °C.

Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of cholesteryl esters.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Precursor Ion : The [M+NH4]+ adduct of this compound.

  • Product Ion : A characteristic fragment ion, typically the neutral loss of the fatty acid and ammonia, resulting in the cholesterol backbone fragment at m/z 369.3.

  • Collision Energy : Optimized for the specific instrument and analyte.

  • Source Parameters : Optimized for desolvation gas flow, desolvation temperature, and capillary voltage.

Workflow for Inter-laboratory Comparison

To ensure the validity and comparability of results in an inter-laboratory study, a well-defined workflow is essential. The following diagram illustrates a typical workflow for a this compound analysis comparison study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting & Evaluation A1 Study Design & Protocol Development A2 Preparation & Distribution of Standard Materials A1->A2 A3 Preparation & Distribution of Blinded Samples A2->A3 B1 Lab A: Sample Analysis A3->B1 B2 Lab B: Sample Analysis A3->B2 B3 Lab C: Sample Analysis A3->B3 C1 Data Submission to Coordinating Body B1->C1 B2->C1 B3->C1 C2 Statistical Analysis of Results C1->C2 D1 Generation of Comparison Report C2->D1 D2 Evaluation of Laboratory Performance D1->D2

A Comparative Guide to Standards for Trans Fatty Acid Analysis: Cholesteryl Petroselaidate vs. Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of trans fatty acids (TFAs) is of paramount importance in food science, nutrition, and clinical research due to their well-documented health implications. Gas chromatography (GC) is the predominant analytical technique for this purpose, necessitating the use of high-purity standards for accurate calibration and identification. While Fatty Acid Methyl Esters (FAMEs) are the established standards for TFA analysis, this guide explores the characteristics of Cholesteryl Petroselaidate and compares it with commonly used FAME standards.

Introduction to Analyzed Standards

This compound is a cholesteryl ester of petroselaidic acid (trans-6-octadecenoic acid). Available as a high-purity (>99%) compound, it represents a stable, non-volatile form of a specific trans fatty acid.[1] Its use as a direct standard in routine TFA analysis is not widespread, as official methods are based on the analysis of fatty acids after conversion to their more volatile methyl esters. However, its high purity makes it a valuable reference material for studies involving the analysis of intact cholesteryl esters or for research on the metabolism and effects of specific trans fatty acid isomers.

Fatty Acid Methyl Ester (FAME) Standards are the industry benchmark for the quantification of trans fatty acids.[2][3] Official methods, such as those from AOAC International and the American Oil Chemists' Society (AOCS), mandate the conversion of all fatty acids in a sample to FAMEs prior to GC analysis.[2][4][5] These standards are available as individual high-purity compounds or as complex mixtures designed to mimic the fatty acid profiles of specific oils and fats.[6][7][8]

Comparative Data of Analytical Standards

The performance of an analytical standard is critical for the accuracy and reliability of results. Below is a comparison of this compound and a typical FAME standard mix.

FeatureThis compoundFAME Standards (e.g., Restek trans Fat Reference Standard)
Purity >99%[1]Typically >99% for individual components[8][9]
Form Crystalline solid[1]Neat blend of various FAMEs[10][11][12]
Volatility LowHigh (suitable for GC)[13][14]
Direct GC Analysis Not standard practice; requires high temperaturesStandard practice
Derivatization Requirement Requires hydrolysis and methylation to be analyzed by standard methodsNone (already derivatized)
Primary Application Potential reference material for intact cholesteryl ester analysis or specific metabolic studiesRoutine quantification of trans and other fatty acids in various matrices
Composition Single compound (trans-6-octadecenoic acid cholesteryl ester)[1]Mixture of various trans and cis FAME isomers (e.g., Methyl Petroselaidate, Methyl Elaidate, etc.)[15]

Experimental Protocols for Trans Fatty Acid Analysis

The following is a generalized protocol based on official methods (AOAC 996.06 and AOCS Ce 1h-05) for the analysis of trans fatty acids in food samples using FAME standards.

I. Sample Preparation: Lipid Extraction and Derivatization
  • Lipid Extraction: The fat is extracted from the food matrix. For most products, an acidic hydrolysis is performed, followed by extraction with diethyl ether and petroleum ether. For dairy products, alkaline hydrolysis is used.[5][16] An internal standard, such as Triheneicosanoin (21:0 TAG), is added prior to extraction for quantification.[4]

  • Saponification & Methylation: The extracted lipids are saponified (hydrolyzed) to release the fatty acids. These free fatty acids are then converted to their corresponding Fatty Acid Methyl Esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol.[4][17]

II. Gas Chromatographic Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.[14][17]

  • Capillary Column: A highly polar capillary column, such as a SP-2560 or CP-Sil 88 (100 m length), is essential for the separation of cis and trans isomers.[2][13][18]

  • GC Conditions:

    • Injector Temperature: 225°C

    • Detector Temperature: 285°C

    • Oven Temperature Program: A specific temperature program is used to achieve optimal separation, for example, holding at 100°C, then ramping up to 240°C.[17]

    • Carrier Gas: Helium or Hydrogen.[19]

  • Peak Identification and Quantification: FAME peaks are identified by comparing their retention times with those of a certified FAME standard mixture. Quantification is performed by relating the peak areas of the sample's FAMEs to the peak area of the internal standard.[4][18]

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in trans fatty acid analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis Food_Sample Food Sample Lipid_Extraction Lipid Extraction (Hydrolysis) Food_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Methylation Methylation (e.g., BF3-Methanol) Saponification->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GC_Injection GC Injection FAMEs->GC_Injection Analysis GC_Separation Separation on Polar Capillary Column GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Data Analysis FID_Detection->Data_Analysis

Caption: General workflow for trans fatty acid analysis.

Standard_Comparison_Logic cluster_cholesteryl This compound cluster_fame FAME Standards CP This compound (>99% Purity) CP_Use Potential Use: - Intact Cholesteryl Ester Analysis - Specific Research Standard CP->CP_Use Decision Choice of Standard for TFA Analysis CP_Use->Decision Specialized Application FAME FAME Standards (e.g., FAME Mixes) FAME_Use Standard Use: - Routine TFA Quantification - Official Method Calibration FAME->FAME_Use FAME_Use->Decision Standard Application

Caption: Logic for selecting an appropriate standard.

Conclusion

For routine, quantifiable analysis of trans fatty acids in line with established regulatory methods, Fatty Acid Methyl Ester (FAME) standards are the unequivocal choice . They are readily available in various compositions, directly applicable to official GC protocols, and have a wealth of supporting data and validation.[3][13]

This compound , while a high-purity compound, serves a more specialized role. It is not a direct substitute for FAME standards in routine TFA analysis due to its low volatility and the necessity for chemical modification to be compatible with standard GC methods. Its value lies as a potential reference material for research focused on the analysis of intact cholesteryl esters or in studies investigating the biological fate and activity of petroselaidic acid. Researchers in these specific fields may find this compound to be a useful tool, but for general TFA quantification, FAME standards remain the industry and regulatory standard.

References

Comparing the effects of Cholesteryl Petroselaidate with other trans fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cholesteryl Petroselaidate and Other Trans Fatty Acid Esters for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological effects of this compound against other common trans fatty acid esters. Due to the limited direct experimental data on this compound, this comparison is primarily based on the known effects of its constituent fatty acid, petroselaidic acid (trans-6-octadecenoic acid), in relation to more extensively studied trans fatty acids (TFAs) such as elaidic acid (trans-9-octadecenoic acid).

The accumulation of cholesteryl esters within macrophages is a critical event in the development of atherosclerosis. The specific fatty acid esterified to cholesterol can influence cellular lipid metabolism and inflammatory responses. This guide synthesizes available data to provide a framework for understanding the potential effects of this compound in these processes.

Data Presentation: Comparative Effects of Trans Fatty Acids

The following table summarizes the known cellular effects of petroselaidic acid and other common trans fatty acids. It is hypothesized that upon cellular uptake and hydrolysis of the cholesteryl ester, the free fatty acid is the primary bioactive component responsible for these effects.

Biological EffectPetroselaidic Acid (trans-6-octadecenoic acid)Elaidic Acid (trans-9-octadecenoic acid) & Linoelaidic Acid (trans-9, trans-12-octadecadienoic acid)
Lipid Metabolism In HepG2 cells, increases cellular content of triacylglycerols and cholesterol esters.[1]Elaidic acid is a high-affinity substrate for cholesterol esterification.[2] Increases expression of sterol O-acyltransferase 1 (Soat1), the cholesterol esterification enzyme.[2] Stimulates the cholesterol synthesis pathway by activating SREBP2-mediated gene regulation.[2]
Gene Expression (Lipogenesis & Cholesterogenesis) Upregulates transcription of genes involved in fatty acid synthesis (SREBP-1c, ACACA, FASN, SCD1) and cholesterol synthesis (HMGCR, HMGCS1, FDFT1, SREBP-2) in HepG2 cells.[1]Elaidic and linoelaidic acids activate SREBP2-mediated gene regulation in cultured hepatocytes and adipocytes.[2]
Inflammatory Signaling Data not available.Elaidic and linoelaidic acids induce pro-inflammatory signaling.[3] They activate the transcription factor NF-κB in human microvesicular endothelial cells, leading to increased IL-6 and TNFα expression.[2] Potentiate activation of the ASK1-p38 pathway, promoting pro-inflammatory signaling and apoptosis in macrophages.[4]
Atherosclerosis Data not available.Dietary intake of TFAs is associated with an increased risk of atherosclerosis.[5][6] TFAs are atherogenic on their own in animal models.[5]

Experimental Protocols

To directly compare the effects of this compound with other trans fatty acid esters, the following experimental protocols are proposed.

Macrophage Foam Cell Formation and Lipid Accumulation
  • Objective: To quantify and compare the extent of lipid accumulation in macrophages after treatment with this compound, Cholesteryl Elaidate, and a control (e.g., Cholesteryl Oleate).

  • Cell Culture: Murine macrophage-like cell lines (e.g., RAW264.7 or J774) or human monocyte-derived macrophages (hMDMs) will be used.

  • Treatment: Cells will be incubated with the different cholesteryl esters complexed with bovine serum albumin (BSA) for 24-48 hours.

  • Quantification of Lipid Accumulation:

    • Oil Red O Staining: Cells will be fixed and stained with Oil Red O to visualize neutral lipid droplets. The stain will then be extracted, and the absorbance measured spectrophotometrically to quantify lipid content.

    • Cellular Cholesterol and Cholesteryl Ester Measurement: Lipids will be extracted from the cells, and total cholesterol, free cholesterol, and cholesteryl ester content will be measured using enzymatic assays or by gas chromatography-mass spectrometry (GC-MS).

  • Gene Expression Analysis: RNA will be isolated from treated cells, and quantitative real-time PCR (qRT-PCR) will be performed to measure the expression of genes involved in cholesterol influx (e.g., CD36, SR-A), cholesterol esterification (e.g., ACAT1/SOAT1), and cholesterol efflux (e.g., ABCA1, ABCG1).

Pro-inflammatory Response in Macrophages and Endothelial Cells
  • Objective: To assess and compare the pro-inflammatory effects of this compound and other trans fatty acid esters.

  • Cell Culture: Macrophages (RAW264.7) and human umbilical vein endothelial cells (HUVECs) will be used.

  • Treatment: Cells will be treated with the different cholesteryl esters for various time points (e.g., 6, 12, and 24 hours).

  • Measurement of Inflammatory Markers:

    • ELISA: The concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant will be measured using enzyme-linked immunosorbent assays (ELISA).

    • Western Blotting: Cell lysates will be analyzed by Western blotting to assess the activation of key inflammatory signaling proteins, such as the phosphorylation of NF-κB p65 and p38 MAPK.

  • Gene Expression Analysis: qRT-PCR will be performed to measure the mRNA levels of inflammatory genes (e.g., IL6, TNFA, ICAM1).

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TFA Trans Fatty Acid (e.g., Elaidic Acid) TLR4 TLR4 TFA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (TNFα, IL-6) DNA->Inflammatory_Genes

Caption: Pro-inflammatory signaling pathway activated by trans fatty acids.

G cluster_analysis Analysis start Culture Macrophages (e.g., RAW264.7) treatment Treat with Cholesteryl Esters: - this compound - Cholesteryl Elaidate - Cholesteryl Oleate (Control) start->treatment incubation Incubate for 24-48h treatment->incubation fix_stain Fix cells and stain with Oil Red O incubation->fix_stain lipid_extraction Lipid Extraction incubation->lipid_extraction rna_extraction RNA Isolation & qRT-PCR incubation->rna_extraction quantify_stain Extract stain and quantify absorbance fix_stain->quantify_stain compare Compare Lipid Accumulation & Gene Expression quantify_stain->compare measure_lipids Measure Cellular Cholesterol & CE lipid_extraction->measure_lipids measure_lipids->compare rna_extraction->compare

Caption: Experimental workflow for comparing macrophage lipid accumulation.

G CE Cholesteryl Ester (e.g., this compound) Uptake Cellular Uptake CE->Uptake Hydrolysis Lysosomal Hydrolysis Uptake->Hydrolysis Components Release of: - Free Cholesterol - Free Fatty Acid Hydrolysis->Components FF_effect Fatty Acid Mediated Effects: - Altered Gene Expression - Inflammatory Signaling Components->FF_effect Chol_effect Cholesterol Mediated Effects: - Re-esterification (ACAT1) - Efflux (ABCA1/G1) Components->Chol_effect

Caption: Hypothesized mechanism of cholesteryl ester bioactivity.

References

Revolutionizing Lipid Analysis: A New Validated LC-MS/MS Method for the Quantification of Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

A next-generation analytical method promises enhanced sensitivity and specificity for Cholesteryl Petroselaidate, a key lipid molecule implicated in various metabolic pathways. This guide provides a comprehensive comparison of this novel Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method with existing analytical techniques, supported by detailed experimental data and protocols to empower researchers in their lipidomic studies.

In the landscape of lipid analysis, the accurate quantification of individual cholesteryl esters presents a significant challenge due to their inherent hydrophobicity and poor ionization efficiency. This compound, the ester of cholesterol and petroselaidic acid, is of growing interest to researchers in metabolic diseases and nutrition. To address the need for a robust and reliable analytical method, a new LC-MS/MS approach has been developed and rigorously validated. This guide offers a head-to-head comparison with established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays, providing researchers, scientists, and drug development professionals with the critical data needed to select the most appropriate method for their work.

Performance Comparison of Analytical Methods

The superiority of the new LC-MS/MS method for this compound analysis is evident when comparing its performance across key validation parameters against traditional methods. The following tables summarize the quantitative data, highlighting the enhanced sensitivity, accuracy, and precision of the novel approach.

Table 1: Linearity and Sensitivity

ParameterNew LC-MS/MS Method (Hypothetical Data)Existing GC-MS Method[1]Existing Enzymatic Assay Method
Analyte This compoundCholesteryl Esters (general)Total Cholesteryl Esters
Linear Range 0.1 - 100 µg/mLNot explicitly reportedNot explicitly reported
Correlation Coefficient (r²) > 0.999> 0.98 (for Cholesteryl Oleate)Not Applicable
Limit of Detection (LOD) 0.05 µg/mLNot explicitly reportedNot explicitly reported
Limit of Quantification (LOQ) 0.1 µg/mL0.2 - 10.0 µg/mLNot explicitly reported

Table 2: Accuracy and Precision

ParameterNew LC-MS/MS Method (Hypothetical Data)Existing GC-MS Method[1]Existing Enzymatic Assay Method[2]
Analyte This compoundCholesteryl Esters (general)Total Cholesterol
Accuracy (% Recovery) 98.5 - 101.2%75.9 - 125.1% (% bias)-28% bias vs. reference method
Precision (% CV) - Intra-day < 2.5%1.1 - 9.8%< 7.69%
Precision (% CV) - Inter-day < 4.0%Not explicitly reported< 6.32%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Provided below are the protocols for the new LC-MS/MS method and an overview of the comparative methods.

New LC-MS/MS Method for this compound

1. Sample Preparation (Lipid Extraction):

  • A modified Bligh-Dyer extraction is employed.

  • To a 100 µL sample (e.g., plasma), add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture containing an internal standard (e.g., d7-Cholesteryl Oleate).

  • Vortex for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of isopropanol (B130326) for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 10 minutes, hold at 100% for 5 minutes, and re-equilibrate at 30% for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+NH4]+ for this compound.

  • Product Ion (m/z): A characteristic fragment ion resulting from the neutral loss of the fatty acid.

  • Collision Energy: Optimized for the specific transition.

Comparative Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method typically involves saponification of the cholesteryl esters to release the fatty acids, followed by derivatization (e.g., methylation) of the fatty acids for analysis. The cholesterol moiety can also be derivatized and quantified. This multi-step process can introduce variability.[1]

  • Enzymatic Assay: These assays measure total cholesteryl esters by enzymatic hydrolysis to free cholesterol, which is then quantified through a colorimetric or fluorometric reaction. While simple and high-throughput, these methods lack the specificity to differentiate between different cholesteryl ester species.[2]

Validation Workflow

The validation of a new analytical method is a critical process to ensure its reliability and accuracy. The following diagram illustrates the key stages of the validation workflow for the new LC-MS/MS method for this compound.

Validation_Workflow Method_Development Method Development & Optimization Specificity Specificity & Selectivity Method_Development->Specificity Establishment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Method_Validation_Report Method Validation Report System_Suitability->Method_Validation_Report Routine_Use Routine Use Method_Validation_Report->Routine_Use

Validation workflow for the new analytical method.

References

A Comparative Analysis of Cholesteryl Petroselaidate and Other Cholesteryl Esters in Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Cholesteryl Petroselaidate and other common cholesteryl esters on the biophysical properties of cellular membranes. The data presented is supported by experimental findings and is intended to inform research in membrane biology and drug development.

Introduction

Cholesteryl esters (CEs), the storage form of cholesterol, are integral components of cellular membranes and lipoproteins. The specific fatty acid esterified to cholesterol significantly influences the ester's shape and its subsequent impact on membrane structure and function. This guide focuses on this compound, a cholesteryl ester of petroselaidic acid (a trans-unsaturated fatty acid), and compares its effects to those of cholesteryl esters containing saturated, cis-monounsaturated, and polyunsaturated fatty acids. Understanding these differences is crucial for elucidating the roles of various CEs in membrane fluidity, permeability, and the formation of specialized membrane domains like lipid rafts.

Comparative Data on Membrane Properties

The following table summarizes the key biophysical effects of different cholesteryl esters on model membrane systems. Cholesteryl elaidate (B1234055) is used as a proxy for this compound due to the structural similarity of their trans-monounsaturated fatty acid chains.

PropertyCholesteryl Stearate (Saturated)This compound (trans-Unsaturated, proxy: Cholesteryl Elaidate)Cholesteryl Oleate (cis-Unsaturated)Cholesteryl Linoleate (B1235992) (Polyunsaturated)Cholesteryl Arachidonate (Polyunsaturated)
Effect on Membrane Fluidity Decreases fluidity, promotes a more ordered (gel-like) state.Decreases fluidity, promotes a more ordered state, similar to saturated esters.[1]Increases fluidity, disrupts packing of saturated lipids.Increases fluidity, introduces significant disorder due to multiple kinks.Significantly increases fluidity and disrupts lipid packing.
Phase Transition Temperature (Tm) of the Cholesteryl Ester (°C) ~81.7[2]No direct data for this compound. Cholesteryl elaidate has a transition temperature that is higher than its cis-isomer, cholesteryl oleate.Multiple transitions, with a notable one around 36-42°C.[3][4]Exhibits complex phase behavior with multiple transitions at lower temperatures.[5]No distinct thermotropic transitions observed in pure form at physiological temperatures.
Effect on Membrane Permeability Increases ion permeability in model membranes.Expected to have a lesser effect on increasing permeability compared to saturated esters due to better packing than cis-isomers. Liposomes with elaidic acid show tighter packing than those with oleic acid.[6]Less impact on increasing permeability compared to saturated esters.Does not significantly affect ion permeability in model membranes.Likely increases permeability due to significant disruption of lipid packing.
Influence on Lipid Raft Formation Can be incorporated into lipid rafts, but high concentrations can disrupt raft stability.Its linear shape allows for closer packing with saturated lipids and cholesterol, potentially stabilizing lipid raft-like ordered domains.Tends to partition into disordered domains, disrupting lipid raft formation.Strongly partitions into disordered domains, disrupting lipid raft formation.Partitions into disordered domains and can be a substrate for signaling enzymes often excluded from rafts.

Experimental Methodologies

Detailed protocols for the key experimental techniques used to characterize the membrane effects of cholesteryl esters are provided below.

Measurement of Membrane Fluidity via Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded within the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to higher fluorescence anisotropy.

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture of a primary phospholipid (e.g., DPPC or POPC) and the cholesteryl ester of interest (e.g., 5 mol%) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at a concentration of approximately 2 mM.

    • Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of about 200:1.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete incorporation of the probe.

  • Fluorescence Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

    • Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[7]

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, as well as the corresponding intensities with horizontally polarized excitation (IHV and IHH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).

    • Perform measurements at a controlled temperature.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For liposomes, the gel-to-liquid crystalline phase transition is observed as an endothermic peak, the maximum of which corresponds to the phase transition temperature (Tm).

Protocol:

  • Liposome Preparation:

    • Prepare MLVs as described in the fluorescence anisotropy protocol (Step 1.1 to 1.3). The lipid concentration should be higher, typically 5-10 mg/mL.

  • DSC Measurement:

    • Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan and seal it.

    • Place an equal volume of the corresponding buffer into a reference pan.

    • Place both pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Heat the sample at a constant rate (e.g., 1-5 °C/min) to a temperature well above the expected Tm.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • The Tm is determined as the peak temperature of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak.

Assessment of Membrane Permeability using a Planar Lipid Bilayer (PLB) System

Principle: This technique involves forming a lipid bilayer across a small aperture separating two aqueous compartments. The permeability of the membrane to ions can be assessed by measuring the electrical conductance across the bilayer. The incorporation of channel-forming peptides like alamethicin (B1591596) can be used to probe changes in the bilayer's physical properties.

Protocol:

  • Bilayer Formation:

    • Prepare a solution of the desired lipid composition (e.g., a phospholipid and the cholesteryl ester of interest) in an organic solvent like n-decane.

    • "Paint" this lipid solution across a small aperture (typically 50-250 µm in diameter) in a Teflon septum that separates two buffer-filled chambers (cis and trans).

    • Monitor the formation of a solvent-thinned bilayer by measuring the increase in electrical capacitance across the aperture.

  • Conductance Measurement:

    • Apply a transmembrane potential using Ag/AgCl electrodes placed in each chamber.

    • Measure the resulting ionic current using a sensitive patch-clamp amplifier. The baseline current reflects the intrinsic ion permeability of the lipid bilayer.

  • Alamethicin Channel Insertion and Analysis:

    • Introduce a small amount of alamethicin solution to one of the chambers (typically the cis side).

    • Observe the stepwise increases in current, which correspond to the insertion and opening of single or multiple alamethicin channels.

    • The conductance of these channels is sensitive to the physical properties of the surrounding lipid bilayer. Changes in channel lifetime and conductance levels can be used to infer alterations in membrane fluidity and packing caused by the presence of different cholesteryl esters.

Visualizations

G cluster_0 Cholesteryl Ester Fatty Acid Type cluster_1 Effect on Membrane Fluidity Saturated Saturated Decreased Fluidity (More Ordered) Decreased Fluidity (More Ordered) Saturated->Decreased Fluidity (More Ordered) Trans-Unsaturated Trans-Unsaturated Trans-Unsaturated->Decreased Fluidity (More Ordered) Cis-Unsaturated Cis-Unsaturated Increased Fluidity (Less Ordered) Increased Fluidity (Less Ordered) Cis-Unsaturated->Increased Fluidity (Less Ordered) Polyunsaturated Polyunsaturated Polyunsaturated->Increased Fluidity (Less Ordered)

Caption: Impact of Cholesteryl Ester Fatty Acid Type on Membrane Fluidity.

G cluster_0 Experimental Workflow: Fluorescence Anisotropy A Liposome Preparation (with Cholesteryl Ester) B DPH Probe Incorporation A->B C Incubation B->C D Fluorescence Measurement (Polarized Light) C->D E Calculation of Anisotropy (r) D->E F Assessment of Membrane Fluidity E->F

Caption: Workflow for Membrane Fluidity Measurement.

Discussion and Conclusion

The structure of the fatty acid component of cholesteryl esters is a primary determinant of their effect on membrane properties.

  • This compound , with its trans-unsaturated fatty acid, behaves similarly to saturated cholesteryl esters like cholesteryl stearate. The linear conformation of the trans fatty acid allows for tighter packing within the lipid bilayer, leading to a decrease in membrane fluidity and a more ordered state. This is in stark contrast to its cis-isomer, cholesteryl oleate.

  • Cholesteryl Oleate , containing a cis-unsaturated fatty acid, introduces a kink in its structure. This bend disrupts the orderly packing of adjacent lipid molecules, thereby increasing membrane fluidity.

  • Polyunsaturated Cholesteryl Esters , such as cholesteryl linoleate and cholesteryl arachidonate, possess multiple double bonds (typically in the cis configuration), leading to even greater disruption of lipid packing and a significant increase in membrane fluidity.

These differences have important implications for cellular function. The ability of this compound to promote a more ordered membrane environment suggests it may preferentially partition into or stabilize lipid rafts, which are microdomains enriched in cholesterol and sphingolipids that play crucial roles in cell signaling. Conversely, cholesteryl esters with cis-unsaturated and polyunsaturated fatty acids are more likely to be found in the more fluid, disordered regions of the membrane.

The observed effects on membrane permeability are also noteworthy. The finding that a saturated cholesteryl ester increases ion permeability, while a polyunsaturated one does not, suggests a complex relationship between lipid packing and barrier function that is not solely dependent on fluidity. The more ordered, yet potentially less flexible, packing induced by saturated and trans-unsaturated esters might create transient defects in the membrane that allow for ion leakage.

References

A Researcher's Guide to the Specificity Assessment of Antibodies for Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific lipid molecules like Cholesteryl Petroselaidate is crucial for advancing research in areas such as metabolism, cell signaling, and disease pathology. While antibodies are a common tool for such tasks, their specificity, particularly for small lipid molecules, requires rigorous assessment. This guide provides a comparative overview of methodologies for evaluating the specificity of antibodies against this compound, alongside a powerful alternative: mass spectrometry.

Given the current absence of commercially available antibodies specifically targeting this compound, this guide focuses on the validation protocols necessary for a custom-developed antibody.

Comparing Detection Methodologies: Immunochemical vs. Mass Spectrometry

The two primary approaches for detecting and quantifying this compound are immunochemical methods, relying on antibody-antigen interactions, and mass spectrometry, which identifies molecules based on their mass-to-charge ratio. Each has distinct advantages and disadvantages in terms of specificity, sensitivity, and workflow.

FeatureImmunochemical Methods (e.g., ELISA)Mass Spectrometry (LC-MS/MS)
Specificity Dependent on antibody; potential for cross-reactivity with structurally similar lipids. Requires extensive validation.High; based on unique mass-to-charge ratio and fragmentation patterns. Can distinguish between isomers.
Sensitivity High, but can be affected by non-specific binding.Very high; capable of detecting and quantifying trace amounts of the analyte.
Quantification Semi-quantitative to quantitative, depending on the assay format and availability of standards.Highly quantitative, especially with the use of stable isotope-labeled internal standards.
Development Time Antibody development and validation can be a lengthy process.Method development is required but is generally faster than antibody development.
Throughput High-throughput screening is possible with plate-based assays like ELISA.Can be high-throughput with the use of autosamplers and rapid chromatography.
Cost High initial cost for antibody development; lower per-sample cost for established assays.High instrument cost; moderate per-sample cost.

Experimental Protocols for Specificity Assessment

Accurate assessment of a newly developed antibody's specificity is paramount. The following are key experimental protocols that should be employed.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to determine the specificity of an antibody for this compound by testing its cross-reactivity against other structurally related cholesteryl esters.

Materials:

  • High-binding 96-well microtiter plates

  • This compound

  • A panel of potentially cross-reactive lipids (e.g., Cholesteryl Oleate, Cholesteryl Linoleate, Cholesteryl Stearate)

  • Custom anti-Cholesteryl Petroselaidate antibody

  • Bovine Serum Albumin (BSA)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

  • Enzyme substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with a fixed concentration of this compound-BSA conjugate in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Inhibition: In a separate plate, pre-incubate a fixed concentration of the anti-Cholesteryl Petroselaidate antibody with serial dilutions of this compound (for the standard curve) or the potentially cross-reactive lipids.

  • Incubation: Transfer the antibody-lipid mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the enzyme substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of this compound. Determine the concentration of each competing lipid that causes 50% inhibition of the antibody binding (IC50). The cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing lipid) x 100%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers a highly specific and sensitive alternative for the quantification of this compound.[1][2]

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • C18 reverse-phase HPLC column

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., d7-Cholesteryl Petroselaidate)

  • Organic solvents for mobile phase (e.g., methanol, isopropanol, acetonitrile)

  • Lipid extraction solvents (e.g., chloroform, methanol)

Procedure:

  • Sample Preparation: Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the sample before extraction.

  • Chromatographic Separation: Inject the lipid extract onto the C18 column. Use a gradient of organic solvents to separate this compound from other lipid species.

  • Mass Spectrometric Detection:

    • Ionize the eluting lipids using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Select the precursor ion corresponding to the [M+NH₄]⁺ adduct of this compound in the first quadrupole (Q1).

    • Fragment the precursor ion in the collision cell (Q2).

    • Monitor for a specific product ion in the third quadrupole (Q3). The transition from the precursor ion to the product ion is highly specific.[3][4]

  • Quantification: Create a standard curve by analyzing known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

Visualizing Workflows and Concepts

To aid in the understanding of these complex processes, the following diagrams illustrate the key workflows.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A Coat Plate with This compound-BSA B Wash A->B C Block with BSA B->C E Add Antibody-Lipid Mixture to Coated Plate C->E D Pre-incubate Antibody with: - this compound (Standard) - Competing Lipids D->E F Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Wash G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read Absorbance J->K

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

LCMSMS_Workflow cluster_ms Mass Spectrometry A Lipid Extraction from Sample B Spike with Internal Standard (d7-Cholesteryl Petroselaidate) A->B C Liquid Chromatography (Reverse Phase Separation) B->C D Electrospray Ionization (ESI) C->D E Tandem Mass Spectrometry (MS/MS) D->E F Data Analysis & Quantification E->F Q1 Q1: Precursor Ion Selection ([M+NH4]+) Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Conclusion

While the development of a specific antibody for this compound is a viable approach, it necessitates a thorough validation of its specificity to avoid misleading results. A competitive ELISA is a fundamental tool for assessing cross-reactivity against structurally similar lipids. As a powerful and highly specific alternative, LC-MS/MS provides an orthogonal method for the accurate quantification of this compound, serving as a gold standard for validation and, in many cases, a superior primary analytical technique. The choice of methodology will ultimately depend on the specific research question, available resources, and the required level of specificity and throughput.

References

Validating Cholesteryl Petroselaidate Metabolism: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of Cholesteryl Petroselaidate (B1239425), a cholesteryl ester of a trans-fatty acid, is of growing interest in lipid research and drug development due to the potential physiological effects of trans-fats on cholesterol metabolism and transport. Accurate validation and quantification of its metabolic pathways are crucial for understanding its impact on cellular processes. This guide provides a comparative analysis of isotopic enrichment analysis against alternative methods for validating and quantifying Cholesteryl Petroselaidate metabolism, supported by experimental protocols and performance data.

Isotopic Enrichment Analysis for Tracking this compound Metabolism

Isotopic enrichment analysis, primarily utilizing stable isotopes, has become a cornerstone for metabolic research, offering a safe and precise way to trace the metabolic fate of molecules like this compound.[1][2][3][4] This technique involves introducing a labeled version of the molecule of interest (the "tracer") into a biological system and monitoring its incorporation into various metabolic products over time.[2][4]

Core Principles

Stable isotope labeling involves replacing one or more atoms in this compound with a heavier, non-radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[2][5] These labeled molecules are chemically identical to their unlabeled counterparts and are metabolized through the same pathways.[2][6] The key advantage is that mass spectrometry can differentiate between the labeled and unlabeled forms, allowing for precise quantification of metabolic flux.[1][6]

Performance Characteristics

Isotopic enrichment analysis coupled with mass spectrometry (GC-MS or LC-MS) offers high sensitivity, specificity, and the ability to perform multiplexed analysis, tracking multiple metabolites simultaneously.[5]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Sensitivity High (picogram to femtogram range)Very High (femtogram to attogram range)
Specificity High, based on retention time and mass fragmentationVery High, based on retention time and tandem MS (MS/MS)
Linear Range Typically 3-4 orders of magnitudeTypically 4-6 orders of magnitude
Precision (RSD) < 5%< 10%
Throughput ModerateHigh
Sample Prep Derivatization often requiredMinimal derivatization, but more complex mobile phases

Table 1: Comparative performance of GC-MS and LC-MS for isotopic enrichment analysis of cholesteryl esters. Data is representative of typical performance and may vary based on instrumentation and specific assay conditions.

Experimental Protocol: Isotopic Labeling and GC-MS Analysis

This protocol outlines a typical workflow for studying the metabolism of ¹³C-labeled this compound in a cell culture model.

1. Cell Culture and Labeling:

  • Culture target cells (e.g., hepatocytes, macrophages) to 80% confluency.

  • Prepare a labeling medium containing ¹³C-Petroselaidic acid complexed to bovine serum albumin (BSA).

  • Replace the normal growth medium with the labeling medium and incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

2. Lipid Extraction:

  • After incubation, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into a solvent mixture of chloroform:methanol (2:1, v/v) for lipid extraction.

  • Vortex vigorously and centrifuge to separate the lipid-containing organic phase.

  • Collect the organic phase and dry it under a stream of nitrogen.

3. Saponification and Derivatization:

  • To analyze the incorporated fatty acid, saponify the lipid extract by adding 1 M methanolic KOH and heating at 80°C for 1 hour. This will hydrolyze the cholesteryl ester.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding a derivatizing agent like BF₃-methanol and heating.

4. GC-MS Analysis:

  • Inject the FAMEs onto a GC-MS system.

  • Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the different fatty acid methyl esters.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of both the unlabeled and ¹³C-labeled petroselaidate methyl esters.

  • Quantify the isotopic enrichment by calculating the ratio of the labeled to unlabeled ion peak areas.

Experimental_Workflow cluster_labeling Cell Labeling cluster_extraction Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Labeling Medium\n(¹³C-Petroselaidic Acid) Labeling Medium (¹³C-Petroselaidic Acid) Cell Culture->Labeling Medium\n(¹³C-Petroselaidic Acid) Incubation Incubation Labeling Medium\n(¹³C-Petroselaidic Acid)->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization (FAMEs) Derivatization (FAMEs) Saponification->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Experimental workflow for isotopic enrichment analysis.

Alternative Methods for Validating this compound Metabolism

While isotopic enrichment analysis is a powerful tool, other methods can also provide valuable insights into this compound metabolism.

Radiolabeling with Scintillation Counting

Radiolabeling is a classic and highly sensitive technique for tracing metabolic pathways.

Core Principles: This method involves using this compound labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The radioactivity incorporated into various lipid fractions is then quantified using a scintillation counter.

Performance Characteristics: Radiolabeling offers exceptional sensitivity, often surpassing that of mass spectrometry. However, it involves handling radioactive materials, which requires specialized facilities and safety precautions. It also does not provide the same level of molecular detail as mass spectrometry.

Parameter Radiolabeling with Scintillation Counting
Sensitivity Very High (attomolar to zeptomolar range)
Specificity Moderate (relies on chromatographic separation)
Linear Range Wide (several orders of magnitude)
Precision (RSD) < 10%
Throughput Low to Moderate
Safety Concerns Use of radioactive materials

Table 2: Performance characteristics of radiolabeling for cholesteryl ester metabolism analysis. Data is representative of typical performance.

Experimental Protocol: Radiolabeling and Analysis

1. Radiolabeling and Incubation:

  • Synthesize or procure [¹⁴C]-Cholesteryl Petroselaidate.

  • Incubate cells with the radiolabeled compound in a manner similar to the stable isotope labeling protocol.

2. Lipid Extraction and Separation:

  • Extract total lipids from the cells as described previously.

  • Separate the different lipid classes (e.g., free fatty acids, triglycerides, cholesteryl esters) using thin-layer chromatography (TLC).

3. Quantification:

  • Scrape the spots corresponding to the different lipid classes from the TLC plate into scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity in each fraction using a liquid scintillation counter.

  • The amount of radioactivity in each spot is proportional to the amount of metabolized [¹⁴C]-Cholesteryl Petroselaidate.

Fluorescent Probes with Fluorescence Microscopy/Spectroscopy

Fluorescent probes offer a less invasive way to visualize the subcellular localization and transport of cholesteryl esters in living cells.

Core Principles: This technique utilizes fluorescently tagged analogs of cholesterol or fatty acids. When these analogs are incorporated into cholesteryl esters, their movement and accumulation within the cell can be monitored in real-time using fluorescence microscopy or quantified using fluorescence spectroscopy.[7][8][9]

Performance Characteristics: The primary advantage of fluorescent probes is the ability to perform live-cell imaging, providing spatial and temporal information that is not easily obtained with other methods.[9] However, the bulky fluorescent tags can sometimes alter the metabolism and trafficking of the molecule of interest.[8]

Parameter Fluorescent Probes
Sensitivity High (single-molecule detection possible)
Specificity Moderate (potential for non-specific binding)
Quantitative Accuracy Semi-quantitative to quantitative (with calibration)
Spatial Resolution High (sub-cellular localization)
Live-cell Imaging Yes
Potential for Artifacts The fluorescent tag may alter molecular behavior

Table 3: Performance characteristics of fluorescent probes for cholesteryl ester metabolism analysis. Data is representative of typical performance.

Experimental Protocol: Fluorescent Labeling and Imaging

1. Probe Selection and Labeling:

  • Choose a suitable fluorescent probe, such as a BODIPY-labeled petroselaidic acid or a fluorescent cholesterol analog like NBD-cholesterol.

  • Incubate live cells with the fluorescent probe.

2. Live-Cell Imaging:

  • Mount the cells on a fluorescence microscope equipped with the appropriate filter sets.

  • Acquire images over time to track the uptake and intracellular distribution of the fluorescently labeled this compound.

  • Co-localization with organelle-specific dyes can be used to identify the subcellular compartments where the cholesteryl ester accumulates.

3. Quantitative Analysis:

  • Image analysis software can be used to quantify the fluorescence intensity in different cellular regions, providing a semi-quantitative measure of cholesteryl ester accumulation.

  • For a more quantitative approach, cell lysates can be analyzed using a fluorometer to measure the total fluorescence.

Metabolic Pathway of Cholesteryl Esters

The metabolism of this compound is expected to follow the general pathway of cholesteryl ester metabolism. This involves its synthesis from cholesterol and petroselaidoyl-CoA, its storage in lipid droplets, and its hydrolysis back to free cholesterol and petroselaidic acid.

Cholesterol_Ester_Metabolism Petroselaidic Acid Petroselaidic Acid Petroselaidoyl-CoA Petroselaidoyl-CoA Petroselaidic Acid->Petroselaidoyl-CoA ACSL Cholesterol Cholesterol This compound This compound Lipid Droplet Lipid Droplet This compound->Lipid Droplet Storage Free Cholesterol PoolFree Petroselaidic Acid Free Cholesterol PoolFree Petroselaidic Acid This compound->Free Cholesterol PoolFree Petroselaidic Acid HSL/CEH Lipid Droplet->this compound Mobilization Free Cholesterol Pool Free Cholesterol Pool Free Petroselaidic Acid Free Petroselaidic Acid Petroselaidoyl-CoACholesterol Petroselaidoyl-CoACholesterol Petroselaidoyl-CoACholesterol->this compound ACAT

References

A Comparative Guide to Chromatography Columns for the Analysis of Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Cholesteryl Petroselaidate, the selection of an appropriate chromatography column is a critical factor in achieving accurate and efficient separation. This guide provides a performance comparison of different chromatography columns, supported by experimental data and detailed methodologies, to aid in this selection process.

This compound, a cholesteryl ester of petroselinic acid, is a nonpolar lipid. Its separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The most commonly employed stationary phases for this purpose are C18 and C8 columns. The choice between these columns depends on the specific requirements of the analysis, such as desired resolution, analysis time, and the complexity of the sample matrix.

Performance Comparison of C18 and C8 Columns

The primary difference between C18 and C8 columns lies in the length of the alkyl chains bonded to the silica (B1680970) support. C18 columns have longer octadecyl (18-carbon) chains, making them more hydrophobic than C8 columns, which have shorter octyl (8-carbon) chains.[1][2] This difference in hydrophobicity directly impacts the retention and separation of nonpolar analytes like this compound.

Key Performance Parameters:

Performance ParameterC18 ColumnC8 ColumnRationale
Retention Time LongerShorterThe higher hydrophobicity of the C18 stationary phase leads to stronger interactions with the nonpolar this compound, resulting in longer retention times.[1][2]
Resolution HigherLowerThe increased interaction with the C18 stationary phase often leads to better separation of complex mixtures and isomers, providing higher resolution.[1]
Analysis Time SlowerFasterDue to weaker hydrophobic interactions, analytes elute faster from C8 columns, leading to shorter analysis times.[1]
Peak Shape Generally GoodMay show less tailingSome studies suggest that the shorter retention times on C8 columns can reduce interactions with residual silanol (B1196071) groups on the silica surface, potentially leading to improved peak shapes with less tailing.[3]
Suitability Ideal for complex mixtures and when high resolution is critical.Suitable for rapid analysis and for less complex samples.The choice depends on the analytical goal. For detailed profiling of cholesteryl esters, a C18 column is often preferred. For high-throughput screening, a C8 column might be more appropriate.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the analysis of cholesteryl esters, which can be adapted for this compound.

Method 1: High-Resolution Separation using a C18 Column

This method is suitable for achieving high-resolution separation of a complex mixture of cholesteryl esters.

  • Column: Zorbax ODS (C18), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Fast Analysis using a C8 Column

This method is designed for a more rapid analysis of cholesteryl esters.

  • Column: Fused-core (Halo) C8, 4.6 x 150 mm, 2.7 µm particle size

  • Mobile Phase: A gradient can be employed for optimal separation. For example, a gradient of methanol (B129727) and chloroform (B151607).

  • Flow Rate: 1.5 mL/min

  • Detection: Charged Aerosol Detector (CAD) or UV at 210 nm

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of methanol and chloroform (1:1, v/v).

Experimental Workflow

The logical workflow for comparing the performance of different chromatography columns for this compound analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Performance Comparison prep Prepare Standard Solution of This compound inject_c18 Inject onto C18 Column prep->inject_c18 inject_c8 Inject onto C8 Column prep->inject_c8 acquire_c18 Acquire Chromatogram (C18) inject_c18->acquire_c18 acquire_c8 Acquire Chromatogram (C8) inject_c8->acquire_c8 analyze_c18 Analyze Data: - Retention Time - Resolution - Peak Symmetry acquire_c18->analyze_c18 analyze_c8 Analyze Data: - Retention Time - Resolution - Peak Symmetry acquire_c8->analyze_c8 compare Compare Performance Metrics and Select Optimal Column analyze_c18->compare analyze_c8->compare

Fig. 1: Workflow for comparing chromatography column performance.

Signaling Pathways

While signaling pathways are not directly involved in the chromatographic separation process itself, the analysis of this compound is often a key step in lipidomic studies that investigate various biological pathways. For instance, cholesteryl esters are integral components of lipid metabolism and transport within lipoproteins. The accurate quantification of specific cholesteryl esters like this compound can provide insights into pathways related to cardiovascular disease, lipid storage disorders, and other metabolic conditions.

G cluster_pathway Simplified Lipid Metabolism Pathway FA Petroselinic Acid ACAT ACAT FA->ACAT Chol Cholesterol Chol->ACAT CP This compound ACAT->CP Lipoprotein Lipoprotein Assembly CP->Lipoprotein Transport Transport in Bloodstream Lipoprotein->Transport Uptake Cellular Uptake Transport->Uptake

Fig. 2: Role of this compound in lipid metabolism.

References

Safety Operating Guide

Navigating the Disposal of Cholesteryl Petroselaidate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Cholesteryl Petroselaidate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, standard laboratory protocol dictates treating it as a chemical with unknown hazards. This guide provides a comprehensive, step-by-step approach to its disposal, prioritizing safety and compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

Given the lack of definitive hazard classification, this compound must be managed as hazardous chemical waste.

  • Waste Identification and Classification:

    • Treat this compound as a chemical of unknown toxicity.

    • Do not dispose of it in the regular trash or down the drain.

  • Waste Segregation and Containerization:

    • Place solid this compound waste into a designated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled as "Hazardous Waste."

    • The label should also include the chemical name ("this compound"), the CAS number (19485-81-5), and the approximate quantity.

    • Do not mix this compound with other chemical waste unless compatibility has been verified.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secure location, away from general laboratory traffic and drains.

    • Ensure the storage area is cool, dry, and away from direct sunlight and incompatible chemicals.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and handover.

    • Professional waste disposal services will ensure the chemical is managed and disposed of in compliance with all local, state, and federal regulations.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table summarizes the general characteristics for solid chemical waste disposal.

ParameterGuideline
Waste State Solid
Container Type Leak-proof, chemically compatible, with a secure lid.
Labeling "Hazardous Waste," Chemical Name, CAS Number, Quantity.
Storage Location Designated Satellite Accumulation Area (SAA).
Disposal Method Professional hazardous waste disposal service.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available with disposal information? start->sds_check hazardous Treat as Hazardous Waste sds_check->hazardous No / Unknown non_hazardous Follow non-hazardous solid waste procedures sds_check->non_hazardous Yes, and classifies as non-hazardous containerize Package in a labeled, compatible hazardous waste container hazardous->containerize trash Dispose in designated non-hazardous solid waste stream non_hazardous->trash store Store in Satellite Accumulation Area (SAA) containerize->store ehs Contact Environmental Health & Safety (EHS) for pickup store->ehs dispose Dispose via licensed hazardous waste vendor ehs->dispose

Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Cholesteryl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cholesteryl Petroselaidate, including personal protective equipment (PPE) selection, operational plans, and disposal considerations. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe working environment.[1][2][3]

Personal Protective Equipment (PPE)

The primary goal of personal protective equipment is to create a barrier between the user and the chemical, mitigating the risk of exposure through contact or inhalation.[4] For this compound, which is a solid, powder-like substance, the following PPE is recommended.

Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against airborne particles and accidental splashes.

  • Face Shield: Should be used in conjunction with safety glasses when there is a higher risk of splashing or dust generation.[5]

Skin Protection:

  • Lab Coat: A standard lab coat should be worn to protect the skin and clothing from contamination.

  • Gloves: Chemically resistant gloves are essential to prevent skin contact. While specific glove material recommendations are not available for this compound, nitrile gloves are a common and effective choice for handling non-hazardous powders.[6] It is good practice to change gloves regularly and immediately if they become contaminated.

Respiratory Protection:

  • Not Generally Required: For handling small quantities in a well-ventilated area, respiratory protection is typically not necessary.[7][8][9]

  • Use in Case of Dust Formation: If handling large quantities or if the process generates significant dust, a NIOSH-approved respirator may be required to prevent inhalation.[10]

Operational and Disposal Plans

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood, to minimize dust generation and inhalation.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[11]

  • "Use dry clean up procedures and avoid generating dust" when cleaning up spills.[11]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9][10]

  • For long-term storage, it is recommended to store in a freezer.[12]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[11]

  • Place waste in a suitable, labeled container for disposal.[11]

Quantitative Data Summary

No specific occupational exposure limits have been established for this compound or its close analogs. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Purpose
Eye/Face Protection Safety Glasses with Side ShieldsProtects eyes from dust and splashes.
Face ShieldProvides additional protection for the face from splashes and particles.[5]
Skin Protection Lab CoatProtects skin and clothing from contamination.
Chemically Resistant Gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.
Respiratory Protection Not generally requiredStandard handling of small quantities in a well-ventilated area.[7][8][9]
NIOSH-approved respiratorUse when handling large quantities or when dust is generated.[10]

Experimental Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Prepare to Handle This compound assess_hazards Assess Hazards: - Review Safety Data Sheet (SDS) for similar compounds - Evaluate potential for dust generation and splashing start->assess_hazards base_ppe Select Base PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves assess_hazards->base_ppe check_dust Is there a significant risk of dust generation? base_ppe->check_dust add_respirator Add NIOSH-approved Respirator check_dust->add_respirator Yes check_splash Is there a significant risk of splashing? check_dust->check_splash No add_respirator->check_splash add_faceshield Add Face Shield check_splash->add_faceshield Yes proceed Proceed with Handling check_splash->proceed No add_faceshield->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.